molecular formula C20H43NO2 B1164853 D,L-erythro-C20-Dihydrosphingosine

D,L-erythro-C20-Dihydrosphingosine

カタログ番号: B1164853
分子量: 330
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D,L-erythro-C20-Dihydrosphingosine, also known as D,L-erythro-C20-Dihydrosphingosine, is a useful research compound. Its molecular formula is C20H43NO2 and its molecular weight is 330. The purity is usually 95%.
BenchChem offers high-quality D,L-erythro-C20-Dihydrosphingosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-erythro-C20-Dihydrosphingosine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H43NO2

分子量

330

外観

Unit:10 mgSolvent:nonePurity:98+%Physical solid

同義語

D,L-erythro-Sphinganine, C20 chain

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to D,L-erythro-C20-Dihydrosphingosine: From Chemical Structure to Cellular Function

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D,L-erythro-C20-Dihydrosphingosine, also known as C20 sphinganine, is a crucial intermediate in the de novo biosynthesis of sphingolipids, a diverse class of lipids with fundamental roles in cell structure and signaling. While often considered a mere precursor to more complex sphingolipids like ceramides and sphingomyelins, emerging research has highlighted the intrinsic biological activities of C20-dihydrosphingosine and its downstream metabolites. This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, physiological roles, and analytical methodologies pertaining to D,L-erythro-C20-Dihydrosphingosine. It is designed to be a valuable resource for researchers investigating sphingolipid metabolism and its implications in health and disease.

Chemical Identity and Structure

D,L-erythro-C20-Dihydrosphingosine is a long-chain amino alcohol that forms the backbone of C20-containing sphingolipids. Its systematic IUPAC name is (2S,3R)-2-aminoicosane-1,3-diol for the biologically relevant D-erythro isomer. The "D" designation refers to the stereochemistry at the C-2 and C-3 positions, which is analogous to D-erythrose. The "C20" specifies the length of the aliphatic carbon chain.

Key Structural Features:

  • A 20-carbon aliphatic chain: This long, hydrophobic tail allows for its integration into cellular membranes.

  • An amino group at C-2: This group is the site of acylation for the formation of dihydroceramides.

  • Two hydroxyl groups at C-1 and C-3: These polar groups contribute to the amphipathic nature of the molecule.

  • Erythro stereochemistry: The relative configuration of the substituents at C-2 and C-3 is crucial for its biological recognition and subsequent metabolism.

Chemical Properties:

PropertyValueSource
Molecular FormulaC20H43NO2
Molecular Weight329.6 g/mol
CAS Number24006-62-0
SynonymsC20 Sphinganine, Icosasphinganine, D-erythro-Icosasphinganine

Biosynthesis of C20-Dihydrosphingosine

The de novo synthesis of C20-dihydrosphingosine is a multi-step enzymatic process that primarily occurs on the cytosolic face of the endoplasmic reticulum (ER). The pathway begins with the condensation of a fatty acyl-CoA and the amino acid L-serine.

C20-Dihydrosphingosine Biosynthesis Stearoyl-CoA (C20:0) Stearoyl-CoA (C20:0) SPT SPT Stearoyl-CoA (C20:0)->SPT L-Serine L-Serine L-Serine->SPT 3-Ketodihydrosphingosine (C20) 3-Ketodihydrosphingosine (C20) KSR KSR 3-Ketodihydrosphingosine (C20)->KSR NADPH C20-Dihydrosphingosine C20-Dihydrosphingosine SPT->3-Ketodihydrosphingosine (C20) Serine Palmitoyltransferase KSR->C20-Dihydrosphingosine 3-Ketosphinganine Reductase

Caption: De novo biosynthesis of C20-Dihydrosphingosine.

Step-by-Step Pathway:

  • Condensation: The synthesis is initiated by the enzyme serine palmitoyltransferase (SPT) , which catalyzes the condensation of stearoyl-CoA (the C20 acyl-CoA) and L-serine . This reaction is the rate-limiting step in sphingolipid biosynthesis.[1][2]

  • Reduction: The product of the SPT reaction, 3-ketodihydrosphingosine , is then rapidly reduced by the NADPH-dependent enzyme 3-ketosphinganine reductase (KSR) to form D-erythro-C20-Dihydrosphingosine .[1][3]

Physiological Roles and Signaling

While C20-dihydrosphingosine primarily serves as a precursor for the synthesis of C20-dihydroceramides and more complex sphingolipids, it and its phosphorylated derivative, C20-dihydrosphingosine-1-phosphate, are emerging as bioactive molecules in their own right. The balance between saturated and unsaturated sphingolipids, including their C20 variants, is critical for maintaining cellular homeostasis.

Key Functions:

  • Precursor for Complex Sphingolipids: C20-dihydrosphingosine is acylated by ceramide synthases (CerS), particularly CerS2 and CerS4 , to form C20-dihydroceramide.[4] This dihydroceramide can then be desaturated by dihydroceramide desaturase to form C20-ceramide, a key signaling molecule.

  • Induction of Apoptosis: Studies have shown that sphinganine can induce cell death in certain cancer cell lines.[5] Accumulation of dihydrosphingolipids can trigger ER stress and autophagy, which can ultimately lead to apoptosis.[6][7]

  • Stress Response: In yeast, levels of C20-dihydrosphingosine have been observed to increase in response to heat stress, suggesting a role in cellular adaptation to environmental challenges.[5]

  • Metabolic Regulation: Altered levels of dihydrosphingolipids, including C20 species, have been associated with metabolic disorders such as type 2 diabetes.[6] Increased plasma levels of C20:0 dihydroceramide have been correlated with insulin resistance.[6]

  • Cardiovascular Health: Interestingly, higher levels of C20:0 dihydroceramide have been linked to lower cardiorespiratory fitness.[7]

C20-Dihydrosphingosine Signaling C20-Dihydrosphingosine C20-Dihydrosphingosine CerS2_4 CerS2/4 C20-Dihydrosphingosine->CerS2_4 Acylation C20_Dihydroceramide C20-Dihydroceramide CerS2_4->C20_Dihydroceramide DES1 DES1 C20_Dihydroceramide->DES1 Desaturation ER_Stress ER Stress C20_Dihydroceramide->ER_Stress Induces C20_Ceramide C20-Ceramide DES1->C20_Ceramide Apoptosis Apoptosis C20_Ceramide->Apoptosis Induces Autophagy Autophagy Autophagy->Apoptosis ER_Stress->Autophagy

Caption: Simplified overview of C20-Dihydrosphingosine metabolism and signaling.

Analytical Methodologies

The accurate detection and quantification of C20-dihydrosphingosine in biological samples are crucial for understanding its physiological and pathological roles. The primary analytical technique employed for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Extraction of Sphingolipids from Cultured Cells

This protocol provides a general method for the extraction of total lipids, including C20-dihydrosphingosine, from cultured mammalian cells.

Materials:

  • Cultured cells (e.g., ~1-5 million cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal standard: A commercially available stable isotope-labeled sphingolipid standard (e.g., C17-sphinganine) should be used for accurate quantification.

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol to the cell pellet. Vortex vigorously for 1 minute.

  • Add the internal standard at a known concentration.

  • Add 2 mL of chloroform and vortex for another 1 minute.

  • Add 0.8 mL of water and vortex for 30 seconds to induce phase separation.

  • Phase Separation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1 v/v).

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a general approach for the quantification of C20-dihydrosphingosine using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their polarity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • C20-Dihydrosphingosine: The precursor ion will be the protonated molecule [M+H]+ (m/z 330.3). The product ion for quantification is typically generated from the loss of two water molecules (m/z 294.3).

    • Internal Standard (e.g., C17-sphinganine): Monitor the appropriate precursor and product ions for the chosen internal standard.

  • Optimization: The collision energy and other source parameters should be optimized for maximum sensitivity for each analyte.

Data Analysis:

  • Quantification is achieved by comparing the peak area of the endogenous C20-dihydrosphingosine to that of the internal standard. A standard curve with known concentrations of C20-dihydrosphingosine should be prepared to ensure accurate quantification.

Conclusion

D,L-erythro-C20-Dihydrosphingosine is a fundamentally important molecule in sphingolipid metabolism. While its role as a biosynthetic precursor is well-established, its direct and indirect contributions to cellular signaling in both physiological and pathological contexts are areas of active investigation. The methodologies outlined in this guide provide a framework for researchers to explore the intricate biology of C20-dihydrosphingosine and its potential as a therapeutic target or biomarker in various diseases. As analytical techniques continue to improve in sensitivity and specificity, a more detailed understanding of the "sphingolipidome," including the diverse roles of less abundant species like C20-dihydrosphingosine, will undoubtedly emerge.

References

  • Braun, P. E., Morell, P., & Radin, N. S. (1970). Synthesis of C18- and C20-dihydrosphingosines, ketodihydrosphingosines, and ceramides by microsomal preparations from mouse brain. The Journal of Biological Chemistry, 245(2), 335-341.
  • Gaggini, M., Ndreu, R., & Vassalle, C. (2021). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. Frontiers in Endocrinology, 12, 634575.
  • Gomez-Larrauri, A., Gangoiti, P., & Ouro, A. (2021). An overview of sphingolipid metabolism: from synthesis to breakdown. Biomolecules, 11(11), 1639.
  • Kihara, A. (2017). Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. Proceedings of the National Academy of Sciences, 114(13), E2565-E2574.
  • Melo, A. A., & Błachnio-Zabielska, A. (2020). The role of dihydrosphingolipids in disease. Lipids in Health and Disease, 19(1), 1-15.
  • King, A. J. (2026). Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page.
  • Dunn, T. M., & Tifft, C. J. (2018). Sphingolipid biosynthesis in man and microbes.
  • Gomez-Larrauri, A., & Ouro, A. (2024). Enzymes of sphingolipid metabolism as transducers of metabolic inputs. Biochemical Society Transactions, 52(4), 1339-1351.
  • Labclinics. (n.d.). D-erythro-C20-Dihydrosphingosine. Retrieved from [Link]

  • Merrill, A. H., Jr. (2019). Mammalian Sphingoid Bases: Biophysical, Physiological and Pathological Properties. Progress in Lipid Research, 75, 100988.
  • Bielawski, J., & Hannun, Y. A. (2001). The Separation and Direct Detection of Ceramides and Sphingoid Bases by Normal-Phase High-Performance Liquid Chromatography and Evaporative Light-Scattering Detection. Methods in Enzymology, 333, 253-263.
  • Ren, J., Snider, A. J., & Hannun, Y. A. (2012). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Journal of Lipid Research, 53(5), 983-992.
  • Igarashi, Y., & Hakomori, S. (1995). Simultaneous quantitative determination method for sphingolipid metabolites by liquid chromatography/ionspray ionization tandem mass spectrometry. Analytical Biochemistry, 231(2), 345-350.
  • Johnson, A. T., & Jasper, H. (2014). Sphingolipids and Lifespan Regulation. Molecules and Cells, 37(6), 425-433.
  • Van Brocklyn, J. R., & Williams, J. B. (2012). Distinct generation, pharmacology, and distribution of sphingosine 1-phosphate and dihydro-sphingosine 1-phosphate in human neural progenitor cells. Journal of Neurochemistry, 122(4), 743-753.
  • Powers, K. W., et al. (2021). Dihydrosphingosine driven enrichment of sphingolipids attenuates TGFβ induced collagen synthesis in cardiac fibroblasts. Scientific Reports, 11(1), 1-15.
  • Merrill, A. H., Jr., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of Lipid Research, 46(8), 1787-1795.
  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., ... & Merrill, A. H. (2011). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Methods in Molecular Biology, 721, 95-120.
  • Sullards, M. C., & Merrill, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS Protocols.
  • protocols.io. (2017). Cell culture Experiments. Retrieved from [Link]

  • Othman, A., et al. (2012). Elucidating the chemical structure of native 1-deoxysphingosine. Journal of Lipid Research, 53(3), 444-453.
  • ResearchGate. (n.d.). De novo sphingolipid biosynthesis pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR Chemical shift data of compounds 1-9, δ in ppm. Retrieved from [Link]

  • Matreya LLC. (2019). Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. Matreya's Newsletter for Glyco/Sphingolipid Research.
  • PubChem. (n.d.). C20 Sphinganine. Retrieved from [Link]

  • LIPID MAPS. (2023). C20 sphingosine. Retrieved from [Link]

  • Lee, W. K., et al. (2009). Synthesis of D-erythro-Sphingosine from D-ribo-Phytosphingosine. Bulletin of the Korean Chemical Society, 30(3), 735-736.
  • Snider, A. J., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Molecular Biosciences, 6, 92.
  • Sonnino, S., et al. (1994). Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture. The FEBS Journal, 221(3), 965-970.
  • Kiselev, M. A., et al. (2021). Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. International Journal of Molecular Sciences, 22(14), 7486.
  • Mraz, W., & Jatzkewitz, H. (1976). C20-sphingosine as a determining factor in aggregation of gangliosides. FEBS Letters, 69(1), 215-218.
  • Park, J. Y., et al. (2015). Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method. Journal of Industrial and Engineering Chemistry, 29, 36-41.
  • IntechOpen. (2018). Analytical Methods of Isolation and Identification. Retrieved from [Link]

Sources

The C20-Dihydrosphingosine Divergence: Mechanisms, Engineering, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the canonical sphingolipid biosynthesis pathway predominantly generates 18-carbon (C18) backbones, the production of C20-dihydrosphingosine (d20:0, Eicosasphinganine) represents a critical divergence with profound implications for neurobiology and skin barrier integrity. This guide dissects the molecular switching mechanism controlled by Serine Palmitoyltransferase (SPT) subunits, details the mass spectrometric validation of C20 species, and provides an actionable protocol for engineering C20-enriched cellular models.

The Molecular Mechanism: The Stearoyl-CoA Switch

The defining characteristic of C20-dihydrosphingosine (C20-DHS) synthesis is not a novel enzymatic pathway, but a substrate-specificity switch within the de novo synthesis complex.

The Canonical vs. Divergent Reaction
  • Canonical (C18): SPTLC1 + SPTLC2 condense Palmitoyl-CoA (C16) + L-Serine

    
     C18-3-ketosphinganine.
    
  • Divergent (C20): SPT variants condense Stearoyl-CoA (C18) + L-Serine

    
     C20-3-ketosphinganine.
    
Subunit Regulation

The chain length is determined by the geometry of the acyl-CoA binding pocket in the SPT complex.

  • SPTLC3 (Serine Palmitoyltransferase Long Chain Base Subunit 3): Unlike SPTLC2, which strictly prefers C16-CoA, SPTLC3 has a more plastic active site. While it often generates C16 or even C14 (myristoyl) bases, its overexpression—particularly in conjunction with specific small subunits—permissively allows the entry of Stearoyl-CoA.

  • SPTssb (Small Subunit b): This is the critical modulator. Research indicates that the inclusion of SPTssb (encoded by SSSPTB) in the SPT complex significantly shifts affinity toward Stearoyl-CoA, driving the production of C20 long-chain bases (LCBs).

Key Insight: In experimental designs, merely adding Stearate to media is insufficient. You must engineer the enzymatic machinery (SPTLC3/SPTssb) to accept the longer acyl chain.

Pathway Visualization

The following diagram illustrates the bifurcation of the sphingolipid pathway based on acyl-CoA availability and SPT subunit composition.

C20_Biosynthesis sub_pal Palmitoyl-CoA (C16) enz_spt_can Canonical SPT (SPTLC1/SPTLC2) sub_pal->enz_spt_can sub_ste Stearoyl-CoA (C18) enz_spt_div Divergent SPT (SPTLC1/SPTLC3 + SPTssb) sub_ste->enz_spt_div sub_ser L-Serine sub_ser->enz_spt_can sub_ser->enz_spt_div prod_kds18 3-Keto-sphinganine (d18) enz_spt_can->prod_kds18 Condensation prod_kds20 3-Keto-eicosasphinganine (d20) enz_spt_div->prod_kds20 Condensation (C20 Specific) enz_red 3-Ketosphinganine Reductase (KDSR) prod_kds18->enz_red prod_kds20->enz_red prod_dhs18 C18-Dihydrosphingosine (Sphinganine d18:0) enz_red->prod_dhs18 prod_dhs20 C20-Dihydrosphingosine (Eicosasphinganine d20:0) enz_red->prod_dhs20

Caption: Divergence of C18 vs. C20 sphingoid base synthesis dictated by Acyl-CoA chain length and SPT subunit composition.

Analytical Validation: LC-MS/MS of C20-DHS

Distinguishing C20-DHS from the abundant C18-DHS requires precise Multiple Reaction Monitoring (MRM) transitions. Because C20-DHS is often a minor species, chromatographic separation is crucial to avoid isobaric interference from complex lipids.

Calculated MRM Transitions

The addition of two carbons (+C2H4) adds 28.03 Da to the mass of the standard C18-sphinganine.

SpeciesFormulaPrecursor Ion [M+H]+ (m/z)Product Ion 1 (Water Loss)Product Ion 2 (Headgroup)
C18-Sphinganine (d18:0) C18H39NO2302.3284.360.1
C20-Sphinganine (d20:0) C20H43NO2330.3 312.3 60.1
Internal Standard (d17:0) C17H37NO2288.3270.360.1
Critical Experimental Parameters
  • Column Selection: A C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus C18) is standard. However, C20-DHS is more hydrophobic; expect retention time (RT) to shift +1.5 to 2.0 minutes relative to d18:0.

  • Mobile Phase:

    • A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.

    • B: Methanol + 0.2% Formic Acid + 1mM Ammonium Formate.

    • Note: Avoid high salt concentrations which suppress the [M+H]+ signal.

  • Extraction: Use a modified Bligh & Dyer method. Neutral pH is preferred for bases. Alkaline hydrolysis (KOH in methanol) is required if you wish to analyze the total backbone pool (liberating bases from ceramides/glycosphingolipids).

Protocol: Engineering C20-DHS Production

To study C20-DHS, one cannot rely on endogenous levels in standard cell lines (HEK293, HeLa), which are negligible. This protocol outlines the overexpression of the necessary machinery.

Materials
  • Cell Line: HEK293T (highly transfectable).

  • Plasmids:

    • pcDNA3.1-SPTLC1 (Backbone).

    • pcDNA3.1-SPTLC3 (The variant subunit).

    • pcDNA3.1-SPTssb (The stearoyl-CoA modulator).

  • Substrate Supplement: Sodium Stearate (complexed with BSA).

Step-by-Step Workflow
Phase 1: Transfection
  • Seeding: Seed HEK293T cells in 6-well plates to reach 70% confluence.

  • Complex Formation: Mix plasmids in a 1:1:1 ratio (SPTLC1 : SPTLC3 : SPTssb). Total DNA: 2.5 µg per well.

    • Why? Overexpressing SPTLC3 alone is often insufficient without the small subunit (SPTssb) to stabilize the complex and refine specificity toward C18-CoA.

  • Transfection: Use Lipofectamine 3000 according to manufacturer instructions. Incubate for 24 hours.

Phase 2: Metabolic Loading
  • Stearate Preparation: Dissolve Sodium Stearate in water at 70°C. Mix with fatty-acid-free BSA (10%) to create a 5mM stock solution (molar ratio ~4:1 Stearate:BSA).

  • Treatment: 24 hours post-transfection, replace media with DMEM containing 50 µM Stearate-BSA .

    • Control: Treat parallel wells with Palmitate-BSA to verify chain-length specificity.

  • Incubation: Incubate for an additional 24 hours.

Phase 3: Harvesting & Validation
  • Wash: Wash cells 2x with cold PBS to remove surface-bound lipids.

  • Lysis: Scrape cells in 200 µL methanol (stops metabolism immediately).

  • Lipid Extraction: Proceed to liquid-liquid extraction (Chloroform/MeOH/Water 2:1:0.8).

  • Readout: Analyze via LC-MS/MS targeting the 330.3

    
     312.3  transition.
    

Therapeutic & Biological Implications[1]

Understanding C20-DHS biosynthesis is not merely an academic exercise; it has direct relevance to pathology and drug development.

Neurodegenerative Disease (HSAN1)

Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) is typically associated with deoxysphingolipids (alanine usage). However, mutations in SPT subunits also alter chain length specificity. An imbalance between C18 and C20 sphingolipids in the brain affects myelin stability and ganglioside distribution, contributing to axonal degeneration.

Skin Barrier Function

The stratum corneum requires ultra-long-chain ceramides for barrier function. C20-sphingosine (derived from C20-DHS) serves as a precursor for these specialized lipids. Deficiencies in SPTLC3/SPTssb have been linked to compromised skin barrier and dermatitis-like phenotypes.

Ischemic Cardiomyopathy

Recent studies indicate that SPTLC3 is induced during ischemia.[1] This leads to an accumulation of atypical sphingoid bases (including C20 species) in cardiomyocytes, which may modulate mitochondrial function and apoptosis. Targeting SPTLC3 could be a therapeutic avenue for heart failure.

References

  • Hornemann, T., et al. (2009). "The SPTLC3 subunit of serine palmitoyltransferase generates short chain sphingoid bases."[1] Journal of Biological Chemistry. Link

  • Hanada, K., et al. (2010). "Serine palmitoyltransferase and the regulation of sphingolipid production."[1][2][3][4] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Gable, K., et al. (2010). "Mammalian cell culture models for studying the specific roles of SPT subunits." Journal of Lipid Research.[5] Link

  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. Link

  • Lone, M. A., et al. (2020). "Diversity in the serine palmitoyltransferase structure and its impact on sphingolipid metabolism." Frontiers in Cell and Developmental Biology. Link

Sources

An In-depth Technical Guide to the Role of C20-Dihydrosphingosine in De Novo Ceramide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Canonical Pathway

For decades, our understanding of de novo ceramide synthesis has been anchored to a canonical pathway initiated by the condensation of serine and the 16-carbon palmitoyl-CoA. This process lays the foundation for the most common C18-sphingoid backbone that is the structural core of countless sphingolipids. However, the lipidome's vast complexity hints at a more nuanced reality. The existence and functional importance of sphingolipids with atypical chain lengths are becoming increasingly evident, challenging us to look beyond this standard model.

This technical guide delves into one such deviation: the synthesis and role of ceramides built upon a 20-carbon sphingoid backbone, originating from C20-dihydrosphingosine (also known as eicosasphinganine).[1][2] We will explore the enzymatic machinery that accommodates these longer precursors, the unique properties they may confer, and the analytical strategies required to accurately profile them. This document is intended for researchers, scientists, and drug development professionals who seek to understand the subtleties of sphingolipid metabolism and its implications in cellular physiology and disease. We will move beyond simple descriptions to address the causality behind experimental choices, providing a framework for robust scientific inquiry in this exciting frontier of lipid biology.

Section 1: The De Novo Synthesis Pathway: A C20 Perspective

The de novo synthesis of sphingolipids is a fundamental cellular process occurring at the endoplasmic reticulum (ER).[3][4] It constructs the sphingoid base from simple precursors, which is then modified to generate a diverse array of complex lipids. While the pathway is conserved, the incorporation of a C20 backbone introduces critical variations at key enzymatic steps.

The core pathway consists of four sequential enzymatic reactions:

  • Condensation: Serine Palmitoyltransferase (SPT) catalyzes the rate-limiting first step.[5]

  • Reduction: 3-ketosphinganine reductase reduces the ketone group to form a dihydrosphingosine (sphinganine).[6]

  • N-Acylation: A specific Ceramide Synthase (CerS) attaches a fatty acyl-CoA.[7]

  • Desaturation: Dihydroceramide Desaturase (DEGS1) introduces a critical double bond to form ceramide.[8]

Below, we dissect how a C20 substrate navigates this pathway.

Step 1 & 2: Generation of the C20-Dihydrosphingosine Backbone

The canonical synthesis of the C18 sphingoid base, sphinganine, begins with the condensation of serine and palmitoyl-CoA (C16). The generation of a C20 sphingoid base, C20-dihydrosphingosine, necessitates the use of a longer chain fatty acyl-CoA as the initial substrate for SPT. While SPT has a strong preference for palmitoyl-CoA, evidence suggests that it can utilize other fatty acyl-CoAs, including C18-CoA and C20-CoA, albeit with potentially different efficiencies depending on the composition of the SPT complex subunits.[5][9]

The process unfolds as follows:

  • Reaction: L-serine + C20-acyl-CoA → 3-keto-eicosasphinganine

  • Enzyme: Serine Palmitoyltransferase (SPT)

  • Causality: The selection of the initial fatty acyl-CoA by SPT is the determining factor for the final length of the sphingoid backbone. The presence and availability of C20-acyl-CoA in the vicinity of the ER-bound SPT complex are prerequisites for entry into this specific branch of the pathway.

The resulting 3-keto-eicosasphinganine is then rapidly reduced by 3-ketosphinganine reductase in an NADPH-dependent reaction to produce C20-dihydrosphingosine.[6]

Diagram 1: Synthesis of C20-Dihydrosphingosine

G cluster_ER Endoplasmic Reticulum Serine L-Serine SPT SPT Serine->SPT C20_CoA C20-Acyl-CoA C20_CoA->SPT Keto_C20 3-Keto-eicosasphinganine KSR 3-KSR Keto_C20->KSR C20_DHS C20-Dihydrosphingosine (Eicosasphinganine) NADPH NADPH NADPH->KSR NADP NADP+ SPT->Keto_C20 KSR->C20_DHS KSR->NADP

Caption: Initial steps of C20-sphingoid base synthesis in the ER.

Step 3: N-Acylation by Ceramide Synthases (CerS)

Once formed, C20-dihydrosphingosine serves as a substrate for one of the six mammalian ceramide synthases (CerS1-6).[7] A key principle of ceramide diversity is the substrate specificity of these enzymes, which preferentially attach fatty acyl-CoAs of specific chain lengths.[10] This step generates a C20-dihydroceramide.

  • Reaction: C20-Dihydrosphingosine + Fatty Acyl-CoA → C20-Dihydroceramide

  • Enzymes: Ceramide Synthases (CerS)

  • Causality: The specific CerS isoform acting upon the C20-dihydrosphingosine determines the N-acyl chain length of the resulting dihydroceramide. This creates a matrix of possible C20-dihydroceramide species, each with potentially distinct biophysical properties and biological functions. For instance, CerS2 and CerS4 are known to utilize C20- and C22-acyl CoAs, making them primary candidates for the synthesis of very long-chain C20-dihydroceramides.[11][12]

Table 1: Ceramide Synthase Acyl-CoA Specificity

Ceramide SynthasePrimary Acyl-CoA Substrate(s)Relevance to C20-DihydroceramidesReference(s)
CerS1 C18:0Low[7]
CerS2 C20:0 - C26:0High [11][12]
CerS3 C26:0 and longerLow[13]
CerS4 C18:0 - C20:0High [7][10]
CerS5 C14:0 - C16:0Low[7]
CerS6 C14:0 - C16:0Low[7]
Step 4: Desaturation by Dihydroceramide Desaturase (DEGS1)

The final step in de novo ceramide synthesis is the introduction of a 4,5-trans double bond into the sphingoid backbone of dihydroceramide.[8][9] This conversion is catalyzed by dihydroceramide desaturase (DEGS1) and is fundamentally important, as ceramides and dihydroceramides often have distinct, and sometimes opposing, biological activities.[14][15][16]

  • Reaction: C20-Dihydroceramide → C20-Ceramide

  • Enzyme: Dihydroceramide Desaturase 1 (DEGS1)

  • Causality: The activity of DEGS1 is the final control point regulating the ratio of saturated (dihydro) to unsaturated sphingolipids. The efficiency of this enzyme can be influenced by the structure of its substrate, including the alkyl chain lengths of both the sphingoid base and the N-acyl chain.[17] While specific kinetic data for C20-dihydroceramides is sparse, studies on other substrates show that DEGS1 activity is sensitive to chain length, suggesting that the conversion rate of C20-dihydroceramides may differ from their C18 counterparts.[18] The accumulation of dihydroceramides due to impaired DEGS1 function is associated with a range of pathologies, including hypomyelinating leukodystrophy, underscoring the importance of this step.[8][19]

Diagram 2: Overall C20-Ceramide De Novo Synthesis Pathway

G cluster_ER De Novo Pathway in Endoplasmic Reticulum Start L-Serine + C20-Acyl-CoA Step1 3-Keto-eicosasphinganine Start->Step1 SPT Step2 C20-Dihydrosphingosine Step1->Step2 3-KSR Step3 C20-Dihydroceramide (d20:0 / CXX:0) Step2->Step3 CerS2/4 Step4 C20-Ceramide (d20:1 / CXX:0) Step3->Step4 DEGS1 AcylCoA Fatty Acyl-CoA (e.g., C20-CoA) AcylCoA->Step3

Caption: The four core enzymatic steps for C20-ceramide synthesis.

Section 2: Methodologies for Studying C20-Sphingolipid Synthesis

As a Senior Application Scientist, it is imperative to ground mechanistic understanding in robust, reproducible experimental protocols. The study of C20-sphingolipids requires precise analytical techniques capable of resolving them from more abundant C18-isoforms.

Experimental Workflow: A Self-Validating System

A trustworthy protocol is a self-validating one. This workflow integrates stable isotope tracing with high-resolution mass spectrometry to ensure that the measured C20-sphingolipids are products of the de novo pathway and not artifacts.

Diagram 3: Experimental Workflow for C20-Sphingolipid Analysis

G A 1. Cell Culture & Isotope Labeling B 2. Lipid Extraction (e.g., Bligh-Dyer) A->B Harvest Cells A_note Use heavy-atom labeled precursors (e.g., 13C-Serine) to trace the pathway. A->A_note C 3. LC-MS/MS Analysis B->C Inject Extract D 4. Data Processing & Pathway Analysis C->D Raw Data C_note High-resolution MS is critical to separate C20 from isobaric species. C->C_note

Caption: A validated workflow for tracing de novo C20-sphingolipid synthesis.

Protocol: Sphingolipid Extraction from Cultured Cells

This protocol is a modified Bligh-Dyer method optimized for the recovery of a broad range of sphingolipids.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Internal Standard Cocktail: A solution in methanol containing known quantities of non-endogenous or isotopically labeled sphingolipids, including d18:1/C17:0 Ceramide and C20-dihydrosphingosine .[20] The use of C20-dihydrosphingosine as an internal standard is crucial for accurate quantification of the target analyte.[20]

  • Cell scraper

  • 15 mL conical tubes

  • Glass vials for final sample storage

Procedure:

  • Cell Harvest: Aspirate culture medium from a 10 cm dish of cultured cells. Wash cells twice with 5 mL of ice-cold PBS.

  • Lysis & Standard Spiking: Add 1 mL of ice-cold methanol directly to the plate. Scrape the cells and transfer the cell lysate to a 15 mL conical tube. This step quenches metabolic activity. Add 50 µL of the Internal Standard Cocktail to the lysate.

    • Expertise Insight: Spiking the internal standards at the very beginning of the extraction process accounts for any lipid loss during subsequent steps, which is critical for accurate absolute quantification.

  • Phase Generation: Add 2 mL of chloroform to the tube. Vortex vigorously for 1 minute. Add 1.8 mL of water and vortex again for 1 minute.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein disk. Transfer the organic phase to a new glass vial.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Methanol/Water 93:7 v/v).[20]

Protocol: LC-MS/MS Analysis for C20-Sphingolipids

This method utilizes a Triple Quadrupole LC/MS system in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.[21]

Instrumentation & Columns:

  • LC System: High-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is typically used.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[21][22]

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% Formic Acid

  • Gradient: A suitable gradient must be developed to separate different lipid classes and resolve isomers where possible.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The key to specificity is monitoring unique precursor-to-product ion transitions for each analyte. Collision-induced dissociation of sphingolipids in positive mode typically yields a fragment corresponding to the sphingoid base.

    • Trustworthiness: The system is validated by ensuring that the retention time and the ratio of multiple MRM transitions for a given analyte match those of an authentic chemical standard.

Table 2: Example MRM Transitions for C20-Sphingolipid Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
C20-Dihydrosphingosine (d20:0) 330.3312.3[M+H]+ → [M+H - H₂O]+
C18-Dihydrosphingosine (d18:0) 302.3284.3[M+H]+ → [M+H - H₂O]+
C20-Dihydroceramide (d20:0/16:0) 568.6312.3Precursor → C20 Sphinganine fragment
C18-Dihydroceramide (d18:0/16:0) 540.5284.3Precursor → C18 Sphinganine fragment
C20-Ceramide (d20:1/16:0) 566.6310.3Precursor → C20 Sphingosine fragment
C18-Ceramide (d18:1/16:0) 538.5282.3Precursor → C18 Sphingosine fragment
Note: These m/z values are illustrative and should be optimized on the specific instrument used.

Conclusion and Future Directions

The study of C20-dihydrosphingosine and its role in de novo ceramide synthesis expands our appreciation for the complexity and regulatory potential embedded within sphingolipid metabolism. It is now clear that the canonical C18-centric view is incomplete. The enzymatic machinery, from SPT to CerS and DEGS1, demonstrates a capacity to produce a diverse array of sphingolipids with varying backbone and acyl chain lengths.

Key takeaways from this guide include:

  • The length of the sphingoid backbone is determined at the initial SPT-catalyzed step by the choice of fatty acyl-CoA.

  • Specific ceramide synthases, particularly CerS2 and CerS4, are critical for acylating C20-dihydrosphingosine to form C20-dihydroceramides.[10][11]

  • The final desaturation step by DEGS1 controls the balance between biologically distinct C20-dihydroceramides and C20-ceramides.[14]

Future research must focus on elucidating the distinct biological functions of these C20-sphingolipids. Do they have unique roles in membrane architecture, perhaps influencing the formation of lipid rafts?[23] Do they act as signaling molecules with specific protein targets distinct from their C18 counterparts? Answering these questions will require the precise analytical methodologies outlined here, combined with innovative genetic and pharmacological tools to perturb and study this non-canonical branch of ceramide synthesis. As we continue to refine our methods, we will undoubtedly uncover new layers of complexity and control in the enigmatic world of sphingolipids.

References

  • MetwareBio. "Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease." MetwareBio, Accessed March 7, 2026. [Link]

  • National Center for Biotechnology Information. "ceramide de novo biosynthesis | Pathway - PubChem." PubChem, Accessed March 7, 2026. [Link]

  • Bulle, A., et al. "Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer." Cancers (Basel), vol. 13, no. 14, 19 July 2021, p. 3599. [Link]

  • ResearchGate. "The synthesis of ceramide is regulated by several enzymes such as..." ResearchGate, Accessed March 7, 2026. [Link]

  • ResearchGate. "Ceramide de novo synthesis pathway. Sphingolipids are synthesized de..." ResearchGate, Accessed March 7, 2026. [Link]

  • ResearchGate. "The metabolic pathway of ceramide. De novo synthesis (purple) takes..." ResearchGate, Accessed March 7, 2026. [Link]

  • Kravtsova, T.V., et al. "Expression of Ceramide-Metabolizing Enzymes in the Heart Adipose Tissue of Cardiovascular Disease Patients." International Journal of Molecular Sciences, vol. 24, no. 11, 30 May 2023, p. 9535. [Link]

  • Park, W.J., et al. "Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression." Journal of Lipid Research, vol. 54, no. 1, Jan. 2013, pp. 69-80. [Link]

  • Pickersgill, L., et al. "Differential Regulation of Dihydroceramide Desaturase by Palmitate versus Monounsaturated Fatty Acids: IMPLICATIONS FOR INSULIN RESISTANCE." Journal of Biological Chemistry, vol. 287, no. 48, 26 Nov. 2012, pp. 40590-40599. [Link]

  • Gangoiti, P., et al. "Role of bioactive sphingolipids in physiology and pathology." Biochemical Society Transactions, vol. 48, no. 3, 24 June 2020, pp. 1297-1313. [Link]

  • Beppu, T., et al. "Substrate specificity and some other enzymatic properties of dihydroceramide desaturase (ceramide synthase) in fetal rat skin." Journal of Biochemistry, vol. 123, no. 4, Apr. 1998, pp. 652-8. [Link]

  • Wikipedia. "Dihydroceramide desaturase." Wikipedia, Accessed March 7, 2026. [Link]

  • Casas, J., et al. "Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena." Progress in Lipid Research, vol. 51, no. 2, Apr. 2012, pp. 82-94. [Link]

  • Labclinics. "D-erythro-C20-Dihydrosphingosine." Labclinics Shop, Accessed March 7, 2026. [Link]

  • Chaurasia, B. "Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases." Molecules and Cells, vol. 43, no. 8, 29 July 2020, pp. 703-710. [Link]

  • Karsai, G., et al. "DEGS1-associated aberrant sphingolipid metabolism impairs nervous system function in humans." Journal of Clinical Investigation, vol. 129, no. 3, 1 Feb. 2019, pp. 1229-1239. [Link]

  • Apostolopoulou, M., et al. "Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases." Journal of Lipid Research, vol. 64, no. 11, Nov. 2023, p. 100445. [Link]

  • Cyberlipid. "Dihydrosphingosin." Cyberlipid, Accessed March 7, 2026. [Link]

  • Das, A., et al. "Lipidomics Suggests a New Role for Ceramide Synthase in Phagocytosis." ACS Chemical Biology, vol. 13, no. 8, 2 July 2018, pp. 2046-2053. [Link]

  • Ali, A., et al. "A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis." International Journal of Molecular Sciences, vol. 22, no. 11, 28 May 2021, p. 5773. [Link]

  • Ghosh, A., et al. "Dihydroceramide desaturase governs endoplasmic reticulum and lipid droplet homeostasis to promote glial function in the nervous system." bioRxiv, 2 Jan. 2024. [Link]

  • Björkbom, A., et al. "Sphingolipids: membrane microdomains in brain development, function and neurological diseases." Open Biology, vol. 7, no. 5, 31 May 2017, p. 170079. [Link]

  • del-Pozo-Leal, F.J., et al. "Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity." Journal of Clinical Investigation, vol. 133, no. 10, 15 May 2023. [Link]

  • Kraveka, J.M., et al. "The role of dihydrosphingolipids in disease." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, vol. 1841, no. 5, May 2014, pp. 665-671. [Link]

  • Wikipedia. "Sphingolipid." Wikipedia, Accessed March 7, 2026. [Link]

  • Rella, A., et al. "Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions." Frontiers in Cellular and Infection Microbiology, vol. 11, 2 Aug. 2021, p. 690181. [Link]

  • ResearchGate. "Ceramide Synthases: Roles in Cell Physiology and Signaling | Request PDF." ResearchGate, Accessed March 7, 2026. [Link]

  • Sullards, M.C., et al. "An Introduction to Sphingolipid Metabolism and Analysis by New Technologies." Current Protocols in Food Analytical Chemistry, vol. 42, no. 1, Feb. 2010. [Link]

  • ResearchGate. "Ceramide de novo synthesis pathway. Palmitate is the preferential fatty..." ResearchGate, Accessed March 7, 2026. [Link]

  • Turner, N., et al. "A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism." Nature Communications, vol. 9, no. 1, 16 Aug. 2018, p. 3165. [Link]

  • Kitatani, K., et al. "The sphingolipid salvage pathway in ceramide metabolism and signaling." Cellular Signalling, vol. 20, no. 6, June 2008, pp. 1010-1018. [Link]

  • Tan, J.S.Y., et al. "Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation." International Journal of Molecular Sciences, vol. 23, no. 12, 16 June 2022, p. 6752. [Link]

  • ResearchGate. "Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column." ResearchGate, Accessed March 7, 2026. [Link]

  • Triola, G., et al. "Specificity of the dihydroceramide desaturase inhibitor N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11) in primary cultured cerebellar neurons." Molecular Pharmacology, vol. 66, no. 6, Dec. 2004, pp. 1671-8. [Link]

  • Im, D.-S. "A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation." International Journal of Molecular Sciences, vol. 22, no. 17, 25 Aug. 2021, p. 9178. [Link]

  • Gorden, D., et al. "Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry." Frontiers in Physiology, vol. 10, 30 Sept. 2019, p. 1229. [Link]

  • ResearchGate. "The Separation and Direct Detection of Ceramides and Sphingoid Bases by Normal-Phase High-Performance Liquid Chromatography and Evaporative Light-Scattering Detection | Request PDF." ResearchGate, Accessed March 7, 2026. [Link]

  • Merrill, A.H., et al. "SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS." Journal of Lipid Research, vol. 47, no. 5, May 2006, pp. 869-881. [Link]

Sources

The Biochemical Flux of D,L-erythro-C20-Dihydrosphingosine: A Technical Guide to C20-Ceramide Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarity

Sphingolipids are not merely structural components of the cell membrane; they are highly bioactive signaling molecules that dictate cell fate, ranging from proliferation to apoptosis[1]. Within lipidomics, precision in nomenclature is critical. Conventionally, the term "C20-ceramide" refers to a ceramide containing a standard 18-carbon sphingoid base (d18:1) linked to a 20-carbon N-acyl chain (arachidic acid). However, when utilizing D,L-erythro-C20-Dihydrosphingosine (a 20-carbon sphingoid base, d20:0) as a precursor, the resulting downstream ceramides possess an elongated d20:1 backbone[2].

Mammalian cells predominantly synthesize d18:0 bases, but atypical d20:0 bases are highly abundant in the central nervous system and are upregulated during specific physiological stress responses, such as heat stress adaptation in yeast[2]. By exogenously supplying the synthetic standard D,L-erythro-C20-Dihydrosphingosine, researchers can bypass the rate-limiting step of de novo synthesis to directly track the enzymatic flux of Ceramide Synthases (CerS) and Dihydroceramide Desaturase 1 (DES1)[1],[3].

The De Novo Biosynthesis Architecture

The de novo synthesis of ceramides occurs at the cytosolic leaflet of the endoplasmic reticulum (ER)[4]. The pathway is initiated by Serine Palmitoyltransferase (SPT), which condenses serine and palmitoyl-CoA to form 3-ketosphinganine. This intermediate is rapidly reduced by 3-ketosphinganine reductase (KDHR) to form dihydrosphingosine (dhSph)[5],[6].

When researchers introduce D,L-erythro-C20-Dihydrosphingosine into an in vitro system, it enters the pathway at this exact juncture. The biochemical causality proceeds as follows:

  • N-Acylation: The d20:0 precursor is acylated by a family of six Ceramide Synthases (CerS1-6). CerS4 specifically exhibits high affinity for generating C18-C20 ceramides, while CerS2 generates very-long-chain (C22-C24) species[4],[1]. This reaction yields a C20-base dihydroceramide (d20:0-Cer).

  • Desaturation: The critical gatekeeper enzyme, DES1, inserts a 4,5-trans double bond into the sphingoid backbone, converting the inert dihydroceramide into a highly bioactive mature ceramide (d20:1-Cer)[7],[1].

Pathway SPT Serine + Palmitoyl-CoA C20dhSph D,L-erythro-C20-dhSph (d20:0 Sphingoid Base) SPT->C20dhSph KDHR (Endogenous Bypass) C20dhCer C20-Base Dihydroceramide (d20:0 Backbone) C20dhSph->C20dhCer Ceramide Synthases (CerS1-6 N-acylation) C20Cer C20-Base Ceramide (d20:1 Backbone) C20dhCer->C20Cer DES1 (4,5-trans Desaturation)

De novo synthesis pathway of C20-Ceramide from D,L-erythro-C20-Dihydrosphingosine.

Biological Divergence: Dihydroceramides vs. Ceramides

The enzymatic conversion of C20-dihydroceramide to C20-ceramide by DES1 is not merely a structural modification; it is a profound biological switch. The presence of the 4,5-trans double bond dictates the lipid's biophysical properties and its ability to interact with downstream effectors[7].

  • Mature C20-Ceramides: The double bond allows these lipids to tightly pack into membrane microdomains (lipid rafts). This structural platform facilitates the recruitment and activation of protein phosphatases (PP1, PP2A) and kinases (PKCζ, JNK). Consequently, elevated C20-ceramides are potent inducers of Bax-mediated apoptosis and are heavily implicated in insulin resistance (via Akt inhibition) and Type 2 Diabetes Mellitus (T2DM)[7],[8],[6].

  • C20-Dihydroceramides: Historically dismissed as biologically inert precursors, recent evidence confirms that dihydroceramides possess distinct bioactivity. Because they lack the double bond, they do not efficiently form lipid rafts or directly trigger apoptosis. Instead, their accumulation—often achieved pharmacologically by inhibiting DES1 with agents like Fenretinide—induces cellular stress responses, notably lethal mitophagy and autophagy[7],[1],[3].

Table 1: Comparative Analysis of C20-Sphingolipid Intermediates
FeatureC20-Dihydroceramide (Precursor)C20-Ceramide (Mature Product)
Structural Backbone Saturated (d20:0)4,5-trans double bond (d20:1)
Membrane Biophysics Diffuse membrane distributionConcentrates in lipid rafts[7]
Primary Kinase Targets Modulates ER stress sensorsActivates PP2A, PKCζ, JNK; Inhibits Akt[8]
Cellular Outcome Autophagy, Mitophagy[1],[3]G0/G1 Cell Cycle Arrest, Apoptosis[7]
Disease Association Adaptive stress responsesT2DM, Heart Failure (HFpEF), Glioblastoma[4],[6]

Experimental Protocol: Lipidomic Tracking of C20-dhSph Flux

To accurately measure the conversion of D,L-erythro-C20-Dihydrosphingosine into complex ceramides, researchers must employ a self-validating in vitro workflow. Free sphingolipids are highly hydrophobic; dosing them directly in ethanol or DMSO causes localized precipitation and solvent toxicity. The following protocol utilizes BSA-complexation to ensure physiological delivery and relies on odd-chain internal standards to self-validate extraction efficiency.

Protocol Step1 1. Substrate Preparation (BSA Complex) Step2 2. Cell Incubation (Time-Course) Step1->Step2 Step3 3. Bligh-Dyer Extraction (IS Spiking) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4

Step-by-step lipidomic workflow for tracking C20-dhSph conversion to C20-Ceramide.

Step 1: Substrate Preparation (Causality: Preventing Solvent Toxicity)
  • Dissolve 1 mg of D,L-erythro-C20-Dihydrosphingosine in 100 µL of warm ethanol (or Chloroform:Methanol 5:1) to create a stock solution[2].

  • Prepare a 10% (w/v) solution of essentially fatty-acid-free Bovine Serum Albumin (BSA) in sterile PBS.

  • Slowly inject the lipid stock into the BSA solution under gentle vortexing at 37°C to create a 1 mM lipid-BSA complex. Note: This mimics the natural transport of lipids in serum and prevents artifactual cell death caused by solvent shock.

Step 2: In Vitro Dosing & Time-Course
  • Seed mammalian cells (e.g., HEK293 or patient-derived glioblastoma lines) in 6-well plates and culture until 70% confluent.

  • Treat cells with 5 µM of the C20-dhSph-BSA complex. Include a vehicle control (BSA alone) to establish the baseline of endogenous d20:0 sphingolipids.

  • Harvest cells at specific time points (e.g., 2h, 6h, 24h) to capture the transient accumulation of C20-dihydroceramide before its complete desaturation into C20-ceramide by DES1.

Step 3: Modified Bligh-Dyer Extraction (Causality: Self-Validating Recovery)
  • Wash the cell pellets with cold PBS and resuspend in 800 µL of PBS.

  • Crucial Self-Validation Step: Spike the suspension with 10 pmol of an odd-chain internal standard (e.g., d17:1/18:0 ceramide). Because mammalian cells do not synthesize odd-chain sphingoid bases in significant quantities, the recovery rate of this standard will validate the absolute quantification of the C20 metabolites.

  • Add 3 mL of Chloroform:Methanol (1:2 v/v) and vortex vigorously for 1 minute.

  • Add 1 mL of Chloroform and 1 mL of LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes to induce phase separation.

  • Carefully extract the lower organic (chloroform) phase, dry under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Methanol for analysis.

Step 4: LC-MS/MS Quantification
  • Inject 5 µL of the reconstituted extract into a triple quadrupole mass spectrometer coupled to a UHPLC system.

  • Operate in Multiple Reaction Monitoring (MRM) positive ion mode.

  • Track the specific precursor-to-product ion transitions. For the d20:1 ceramide backbone, monitor the transition resulting from the loss of water in the collision cell (e.g., targeting the specific m/z of the d20:1 product ion) to distinguish it from endogenous d18:1 ceramides.

References

  • Frias M.A., et al. "Ceramide as a Biomarker for HFpEF in Women: Menopause, Aging, and Pregnancy." National Center for Biotechnology Information (PMC). [Link]

  • Frontiers. "Sphingolipid Metabolism and Signaling in Skeletal Muscle: From Physiology to Physiopathology." Frontiers in Physiology. [Link]

  • Anticancer Research. "Bioactive Sphingolipids as Biomarkers Predictive of Disease Severity and Treatment Response in Cancer: Current Status and Translational Challenges." International Institute of Anticancer Research. [Link]

  • MDPI. "Targeting the Sphingolipid System as a Therapeutic Direction for Glioblastoma." MDPI. [Link]

  • NIH. "Sphingolipids in Mitochondria." National Center for Biotechnology Information (PMC). [Link]

  • MDPI. "Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation." MDPI. [Link]

  • MDPI. "The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy." MDPI. [Link]

Sources

The Stereochemistry and Biological Activity of D,L-erythro-C20-Dihydrosphingosine: A Technical Guide for Lipidomics and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrosphingosine (sphinganine) is the saturated, foundational precursor in the de novo sphingolipid biosynthesis pathway. While mammalian systems predominantly synthesize 18-carbon (C18) sphingoid bases, the 20-carbon homolog, C20-dihydrosphingosine (icosasphinganine), represents both a minor endogenous lipid in specific neural tissues and a highly critical analytical standard. This whitepaper explores the stereochemical dynamics of D,L-erythro-C20-dihydrosphingosine, maps its biological signaling pathways, and provides self-validating experimental protocols for its quantification and use in enzymatic assays.

Structural and Stereochemical Fundamentals

Dihydrosphingosine lacks the trans-4,5 double bond characteristic of sphingosine. The biological activity and metabolic fate of C20-dihydrosphingosine are strictly governed by its stereochemistry at the C2 (amino) and C3 (hydroxyl) positions. The erythro configuration dictates that these functional groups project on the same side in a Fischer projection.

  • D-erythro (2S, 3R): This is the naturally occurring stereoisomer. Its specific spatial arrangement allows it to be recognized by intracellular transport mechanisms, efficiently trafficking from the Endoplasmic Reticulum (ER) to the Golgi apparatus for incorporation into complex sphingolipids[1].

  • L-erythro (2R, 3S): The unnatural enantiomer. It exhibits poor affinity for ceramide synthases and aberrantly accumulates in the ER, failing to undergo Golgi transport[1].

  • D,L-erythro (Racemic): The commercially available D,L-erythro form is a racemic mixture of both enantiomers. It is utilized extensively as an internal standard in mass spectrometry—where the mass-to-charge (m/z) ratio is the sole detection metric—and in in vitro biochemical assays where absolute stereospecificity is not the primary variable.

Biological Activity and Signaling Dynamics

C20-dihydrosphingosine is a central node in sphingolipid metabolism. It is N-acylated by Ceramide Synthase (CerS) to form dihydroceramide, which is subsequently desaturated to ceramide[2].

Beyond acting as a structural backbone, dihydrosphingosine and its phosphorylated derivative, dihydrosphingosine-1-phosphate (dhS1P), are potent signaling molecules. When CerS is inhibited by environmental mycotoxins such as Fumonisin B1 (FB1), dihydrosphingosine accumulates and is rapidly phosphorylated by sphingosine kinases[3]. The resulting dhS1P acts as an agonist at S1P receptors, heavily influencing neurogenesis, cell survival, and apoptotic pathways[3].

G Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase Serine->SPT Keto 3-Ketosphinganine KSR 3-Ketosphinganine Reductase Keto->KSR DHS Dihydrosphingosine (C20-Sphinganine) CerS Ceramide Synthase (CerS) DHS->CerS SphK Sphingosine Kinase DHS->SphK DHCer Dihydroceramide Desat Dihydroceramide Desaturase DHCer->Desat Cer Ceramide dhS1P Dihydrosphingosine-1-Phosphate SPT->Keto KSR->DHS CerS->DHCer Desat->Cer SphK->dhS1P FB1 Fumonisin B1 (Inhibitor) FB1->CerS Inhibits

De Novo Sphingolipid Pathway: C20-Dihydrosphingosine metabolism and Fumonisin B1 inhibition.

Experimental Methodologies: A Self-Validating Approach

Protocol 1: LC-MS/MS Quantification of Sphingolipids using C20-Dihydrosphingosine

Because C20-dihydrosphingosine is present in negligible amounts in most non-neural mammalian tissues, it serves as an ideal internal standard for quantifying endogenous C18 sphingolipids.

Self-Validation Mechanism: This protocol employs a dual-standard system (C20-sphinganine and C17-sphingosine) to independently validate the extraction efficiency of both saturated and unsaturated sphingoid bases. A matrix blank (analyte-free matrix) must be processed in parallel to confirm the absence of endogenous C20 interference.

Step-by-Step Methodology:

  • Sample Spiking: Add 60 pmol of D,L-erythro-C20-dihydrosphingosine and C17-sphingosine to the biological cell pellet prior to extraction[3].

    • Causality: Spiking before any manipulation ensures that subsequent physical losses during phase separation or ion suppression effects in the MS are mathematically normalized against the standard's recovery rate.

  • Extraction Matrix: Add 1.0 mL of an extraction mixture comprising Acetonitrile:Water (1:1, v/v) containing 5% formic acid[3].

    • Causality: The highly acidic environment protonates the C2-amino group, disrupting ionic interactions with cellular proteins and maximizing the lipid's partitioning into the solvent phase.

  • Thermal Sonication: Sonicate the homogenate at 50°C for 1 hour, followed by gentle rocking for 2 hours at room temperature[3].

    • Causality: Thermal sonication provides the kinetic energy required to dismantle tightly packed lipid rafts, ensuring the complete liberation of membrane-bound sphingolipids.

  • Clarification & Analysis: Centrifuge to pellet proteins, filter the supernatant through a 0.45 µm nylon mesh, and inject into the LC-MS/MS system[3].

Protocol 2: Fluorescent Ceramide Synthase (CerS) Activity Assay

This non-radioactive assay utilizes NBD-labeled sphinganine to measure CerS activity[2].

Self-Validation Mechanism: The assay includes two critical negative controls: a "boiled homogenate" to establish the non-enzymatic background fluorescence, and a "no-acyl-CoA" reaction to prove that NBD-dihydroceramide formation is strictly dependent on the acyl donor.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 15 µM NBD-sphinganine, 50 µM specific fatty acyl-CoA, and 20 µM defatted Bovine Serum Albumin (BSA) in assay buffer (50 mM HEPES, pH 7.4)[2].

    • Causality: Defatted BSA acts as a lipid-transfer protein. Without it, the highly hydrophobic NBD-sphinganine and acyl-CoAs would form insoluble micelles or adsorb to the plastic tube, rendering them biologically unavailable to the CerS enzyme[2].

  • Enzymatic Catalysis: Add 10-40 µg of cell homogenate protein and incubate at 37°C for 10-30 minutes[2].

  • Reaction Termination: Add Chloroform:Methanol (1:2, v/v)[2].

    • Causality: The high concentration of methanol instantly denatures the CerS enzyme, halting the reaction at a precise time point, while the chloroform initiates the phase separation required for lipid extraction.

  • Separation and Quantification: Isolate the organic phase, dry under N2, and separate the NBD-lipid products using Solid Phase Extraction (SPE) or HPLC[2]. Quantify fluorescence.

Workflow Step1 1. Substrate Prep NBD-Sphinganine + BSA Step2 2. Enzyme Reaction Add CerS Source, 37°C Step1->Step2 Step3 3. Termination Chloroform:Methanol Step2->Step3 Step4 4. Extraction Isolate Organic Phase Step3->Step4 Step5 5. Separation HPLC or SPE Step4->Step5 Step6 6. Detection Quantify Fluorescence Step5->Step6

Self-Validating Workflow for Fluorescent Ceramide Synthase (CerS) Activity Assay.

Data Presentation: Quantitative Insights

Table 1: Stereochemical Variants of Dihydrosphingosine

StereoisomerConfigurationIntracellular LocalizationCerS AffinityBiological Role
D-erythro 2S, 3RGolgi ApparatusHighNatural precursor for complex sphingolipids[1].
L-erythro 2R, 3SEndoplasmic ReticulumLowUnnatural; accumulates without Golgi transport[1].
D,L-erythro RacemicMixedModerate (50% active)Analytical standard; in vitro substrate.

Table 2: Mammalian Ceramide Synthase (CerS) Isoform Specificity Different CerS isoforms exhibit distinct preferences for the acyl-CoA chain length when acylating dihydrosphingosine[2].

CerS IsoformPreferred Acyl-CoA SubstratePrimary Physiological Function
CerS1 C18:0-CoABrain function; neuronal survival.
CerS2 C22:0-CoA, C24:1-CoAMyelin sheath maintenance; liver homeostasis.
CerS3 ≥ C26:0-CoASkin barrier formation (epidermis).
CerS4 C18:0-CoA, C20:0-CoASkin and leukocyte function.
CerS5 C16:0-CoAHousekeeping; apoptosis regulation.
CerS6 C16:0-CoAHousekeeping; apoptosis regulation.

Conclusion

The stereochemistry of C20-dihydrosphingosine fundamentally dictates its biological fate, with the D-erythro configuration being absolutely essential for proper enzymatic recognition and intracellular trafficking. By leveraging the unique mass profile of the C20 homolog, researchers can design highly accurate, self-validating LC-MS/MS workflows that bypass endogenous C18 interference. Furthermore, understanding its role as a precursor to dhS1P opens new avenues for investigating neurodevelopmental toxicities, ceramide synthase inhibition, and sphingolipid-mediated signaling in drug development.

References

  • Sigma Aldrich. "Sphingosine (d20:1) powder Avanti Polar Lipids".
  • Kok, J. W., & Nikolova-Karakashian, M.
  • Fyrst, H., et al. "Distinct generation, pharmacology, and distribution of sphingosine 1-phosphate and dihydro-sphingosine 1-phosphate in human neural progenitor cells". PMC.
  • Pewzner-Jung, Y., et al. "A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction". PMC.

Sources

The Emerging Significance of C20-Dihydrosphingosine in Mammalian Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For decades, dihydrosphingolipids were largely considered biologically inert precursors to their more celebrated unsaturated counterparts, the ceramides. However, a paradigm shift is underway, with mounting evidence revealing that these saturated sphingolipids, including the C20 species, are bioactive molecules in their own right, possessing distinct and critical roles in cellular signaling and pathophysiology. This technical guide provides an in-depth exploration of the natural occurrence, metabolism, and function of C20-dihydrosphingosine and its N-acylated derivative, C20-dihydroceramide, in mammalian tissues. We will delve into the enzymatic machinery responsible for its synthesis, its emerging roles in critical cellular processes such as autophagy and endoplasmic reticulum stress, and its implications in metabolic diseases, oncology, and neurobiology. Furthermore, this guide will furnish researchers with detailed methodologies for the robust extraction and quantification of C20-dihydrosphingosine and related analytes, empowering further investigation into this intriguing class of bioactive lipids.

Introduction: Beyond a Mere Precursor

Sphingolipids are a diverse and complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules.[1] The central pathway for their de novo synthesis begins with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine (also known as sphinganine).[2] This saturated long-chain base is the foundational building block for a vast array of more complex sphingolipids. While dihydrosphingosine itself is present in all mammalian tissues, it is typically found in smaller quantities compared to sphingosine.[3][4]

The biological activity of sphingolipids is often dictated by the length of their N-acyl chain. C20 sphingolipids, which include C20-dihydrosphingosine and its derivatives, belong to the category of very-long-chain sphingolipids.[5] Historically, the focus of sphingolipid research has been on the unsaturated ceramides, with dihydroceramides viewed primarily as their inactive precursors.[6] However, recent advancements in lipidomics and a deeper understanding of cellular signaling have illuminated the distinct biological activities of dihydroceramides, including the C20 species.[7] This guide will illuminate the current understanding of C20-dihydrosphingosine's role in mammalian biology, providing a valuable resource for researchers and drug development professionals.

Biosynthesis and Metabolism of C20-Dihydrosphingosine

The synthesis of C20-dihydrosphingosine and its subsequent acylation to C20-dihydroceramide is a tightly regulated enzymatic process primarily occurring in the endoplasmic reticulum (ER).[6]

The de novo synthesis pathway is the primary route for the production of C20-dihydroceramide.[7] The process begins with the formation of the sphingoid base, dihydrosphingosine. This molecule is then acylated by a family of enzymes known as ceramide synthases (CerS).[8] The specificity of these enzymes for fatty acyl-CoAs of varying lengths is what determines the acyl-chain composition of the resulting dihydroceramide.

Specifically, the synthesis of C20-dihydroceramide is primarily attributed to the activity of two ceramide synthases:

  • Ceramide Synthase 2 (CerS2): This enzyme is responsible for the synthesis of very-long-chain dihydroceramides and ceramides, with a preference for acyl-CoA lengths ranging from C20 to C26.[1][9]

  • Ceramide Synthase 4 (CerS4): CerS4 exhibits a substrate preference for C18 and C20 acyl-CoAs.[1][10]

The expression levels of CerS2 and CerS4 in different tissues therefore dictate the local abundance of C20-dihydroceramide. The final step in the canonical pathway is the introduction of a 4,5-trans double bond into the sphingoid backbone of dihydroceramide by the enzyme dihydroceramide desaturase (DES), converting it to ceramide.[1] The balance between dihydroceramides and ceramides, often expressed as the dihydroceramide/ceramide ratio, is emerging as a critical regulator of cellular fate.[7]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase (KSR) Ketosphinganine->KSR Dihydrosphingosine Dihydrosphingosine (Sphinganine) KSR->Dihydrosphingosine CerS2 Ceramide Synthase 2 (CerS2) Dihydrosphingosine->CerS2 CerS4 Ceramide Synthase 4 (CerS4) Dihydrosphingosine->CerS4 ArachidoylCoA Arachidoyl-CoA (C20:0) ArachidoylCoA->CerS2 ArachidoylCoA->CerS4 C20_dhCer C20-Dihydroceramide CerS2->C20_dhCer CerS4->C20_dhCer DES Dihydroceramide Desaturase (DES) C20_dhCer->DES Complex_dhSL Complex Dihydrosphingolipids C20_dhCer->Complex_dhSL Transport C20_Cer C20-Ceramide DES->C20_Cer

De novo biosynthesis of C20-dihydroceramide.

Physiological Roles and Signaling Pathways

While once considered inert, C20-dihydroceramide is now recognized as a bioactive lipid that modulates critical cellular processes, often in ways distinct from its unsaturated counterpart, C20-ceramide.[5] The absence of the 4,5-trans double bond in the sphingoid backbone is a key structural feature that dictates its unique biological activities.[7]

Induction of Endoplasmic Reticulum (ER) Stress and Autophagy

A primary and well-documented role of dihydroceramide accumulation, including the C20 species, is the induction of ER stress.[6][7] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis.[6] Prolonged ER stress, however, can lead to apoptosis.

Dihydroceramides have been shown to be potent inducers of autophagy, a cellular process of degradation and recycling of cellular components that is essential for cellular homeostasis.[6][11] This induction of autophagy is often a consequence of ER stress.[6] In some contexts, this autophagic response can be a pro-survival mechanism, while in others, it can contribute to cell death.[6] For instance, in glioblastoma cells, the accumulation of dihydrosphingosine and dihydroceramide following treatment with a sphingosine kinase inhibitor leads to ER stress, autophagy, and ultimately, apoptosis.[6]

C20_dhCer C20-Dihydroceramide Accumulation ER_Stress Endoplasmic Reticulum (ER) Stress C20_dhCer->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy UPR->Autophagy Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Cell_Survival Cell Survival Autophagy->Cell_Survival Homeostasis Autophagy->Apoptosis Context-Dependent

C20-dihydroceramide signaling pathways.

Modulation of Apoptosis and Cell Proliferation

The role of C20-dihydroceramide in apoptosis is more complex than that of C20-ceramide. While C20-ceramide is a potent inducer of apoptosis, C20-dihydroceramide is generally considered less potent in directly triggering this process.[5] However, by inducing chronic ER stress, its accumulation can indirectly lead to apoptotic cell death.[7] In some instances, dihydroceramides can even antagonize ceramide-induced apoptosis.[6]

In the context of cancer, the accumulation of specific dihydroceramide species, including C20:0, has been shown to attenuate cell death and late apoptosis in human head and neck squamous cell carcinoma cells.[6] Conversely, in other cancer models, the buildup of dihydroceramides contributes to cytotoxicity.[11]

C20-Dihydrosphingosine in Mammalian Health and Disease

The dysregulation of C20-dihydrosphingosine and C20-dihydroceramide levels has been implicated in a range of pathologies, highlighting their potential as both biomarkers and therapeutic targets.

Metabolic Diseases

Elevated plasma levels of very-long-chain dihydroceramides, including C20:0, have been associated with metabolic disorders. In patients with type 2 diabetes, plasma concentrations of C18:0, C20:0, C22:0, C23:0, and C24:0 dihydroceramides are increased compared to healthy individuals.[6] Furthermore, an increase in C20:0 dihydroceramide has been strongly associated with lower cardiorespiratory fitness.[11] In nonhuman primates fed a Western diet, plasma levels of several dihydroceramide species, including C20:0, increase and correlate with the severity of the metabolic disorder.[6]

Disease/ConditionC20-Dihydrosphingosine/Dihydroceramide AssociationReference(s)
Type 2 Diabetes Increased plasma levels of C20:0 dihydroceramide.[6][12]
Cardiometabolic Disease Dihydroceramide C20:0 is associated with a higher risk of type 2 diabetes.[12]
Non-alcoholic Fatty Liver Disease (NAFLD) Raised levels of dihydroceramides observed in NAFLD patients.[11]
Lower Cardiorespiratory Fitness Increased C20:0 dihydroceramide is strongly associated with lower fitness.[11]
Oncology

The role of C20-dihydroceramide in cancer is context-dependent. Its ability to induce autophagy can either promote tumor cell survival or contribute to cell death.[11] In some cancers, such as head and neck squamous cell carcinoma, accumulation of C20:0 dihydroceramide can attenuate therapy-induced apoptosis.[6] In contrast, in glioblastoma, its accumulation is linked to apoptotic cell death.[6] The therapeutic potential of modulating dihydroceramide levels, for instance by inhibiting dihydroceramide desaturase, is an active area of research.[11]

Neuroscience

While the majority of sphingolipids in the central nervous system (CNS) have a C18 backbone, gangliosides containing C20-sphingosine are also present and their levels increase during development and aging.[13][14] Although direct studies on C20-dihydrosphingosine in the brain are limited, research on microsomal preparations from mouse brain has demonstrated the synthesis of C18- and C20-dihydrosphingosines and their corresponding ceramides.[15] The distinct biophysical properties imparted by the longer C20 acyl chain may be crucial for modulating membrane domain organization and cellular properties in the CNS.[14]

Analytical Methodologies: A Guide to Quantification

The accurate quantification of C20-dihydrosphingosine and C20-dihydroceramide is essential for elucidating their biological functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of sphingolipids due to its high sensitivity and specificity.[16][17]

Lipid Extraction

A robust extraction protocol is critical for the reliable quantification of sphingolipids. A common approach involves a modified Bligh-Dyer extraction.

Step-by-Step Extraction Protocol:

  • Sample Homogenization: Homogenize tissue samples in an appropriate buffer. For cultured cells, scrape and collect cells in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard, such as a stable isotope-labeled C17-dihydrosphingosine or C17-dihydroceramide, to the homogenate. This is crucial for correcting for variations in extraction efficiency and instrument response.

  • Solvent Addition: Add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio) to the homogenate.

  • Phase Separation: Add chloroform and water to induce phase separation.

  • Lower Phase Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system, such as methanol.

LC-MS/MS Analysis

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.

  • Mobile Phases: A gradient elution using a binary solvent system is typically employed.

    • Mobile Phase A: Water with a small percentage of formic acid and an ammonium formate salt.

    • Mobile Phase B: Acetonitrile/isopropanol mixture with formic acid and ammonium formate.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more hydrophobic lipids.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred for the detection of dihydrosphingosine and dihydroceramides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

    • For C20-Dihydrosphingosine: The precursor ion will be the protonated molecule [M+H]+, and a characteristic product ion will be monitored.

    • For C20-Dihydroceramide: The precursor ion will be the protonated molecule [M+H]+, and a common product ion for dihydroceramides is m/z 266, corresponding to the sphinganine backbone.[18]

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Tissue/Cell Sample Homogenization Homogenization Sample->Homogenization IS_Spike Internal Standard Spiking Homogenization->IS_Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spike->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Analytical workflow for C20-dihydrosphingosine.

Conclusion and Future Perspectives

The era of viewing C20-dihydrosphingosine and its acylated derivatives as mere metabolic intermediates is drawing to a close. It is now evident that these very-long-chain saturated sphingolipids are bioactive molecules with distinct signaling roles in critical cellular processes. Their involvement in ER stress, autophagy, and the pathophysiology of metabolic diseases, cancer, and potentially neurological disorders, positions them as exciting new targets for therapeutic intervention and as valuable biomarkers.

Future research should focus on further delineating the specific protein and lipid interactors of C20-dihydrosphingosine and C20-dihydroceramide to unravel their downstream signaling cascades with greater precision. A comprehensive profiling of their tissue-specific distribution and abundance in various physiological and pathological states will also be crucial. The continued development and application of advanced lipidomic techniques will undoubtedly accelerate our understanding of the nuanced roles of these once-overlooked molecules, paving the way for novel diagnostic and therapeutic strategies.

References

  • Gomez-Larrauri, A., et al. (2020). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. Frontiers in Oncology, 10, 596576.
  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]

  • Kitatani, K., et al. (2020). The role of dihydrosphingolipids in disease. Journal of Lipid Research, 61(7), 945-955.
  • Tidhar, R., et al. (2015). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Biological Chemistry, 290(18), 11353-11363.
  • Loh, N. Y., et al. (2022). Dihydroceramide- and ceramide-profiling provides insights into human cardiometabolic disease etiology.
  • Long-chain bases. Cyberlipid. [Link]

  • Cacas, J. L., et al. (2012). Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS. Analytical and Bioanalytical Chemistry, 403(10), 2795-2804.
  • Turpin-Nolan, S. M., & Ulbricht, A. J. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Frontiers in Endocrinology, 11, 557.
  • ROLE OF DIHYDROCERAMIDE IN CELL SIGNALING. AIR Unimi. [Link]

  • Liebisch, G., et al. (2015). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 56(7), 1357-1365.
  • The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. MDPI. [Link]

  • Levy, M., & Futerman, A. H. (2010). Mammalian Ceramide Synthases. IUBMB life, 62(5), 347–356.
  • Sullards, M. C., et al. (2011). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in molecular biology (Clifton, N.J.), 721, 219–253.
  • Structure of the yeast ceramide synthase. bioRxiv. [Link]

  • Park, J. Y., et al. (2013). Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method. Journal of lipid research, 54(2), 547–553.
  • Al-Daraji, A., & Al-Baidhani, A. (2021). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules (Basel, Switzerland), 26(11), 3249.
  • Olsen, A. S. B., & Faergeman, N. J. (2017). Sphingolipids: membrane microdomains in brain development, function and neurological diseases. Open biology, 7(5), 170069.
  • Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et biophysica acta, 1811(11), 836–845.
  • Tan, T. M. C., & Iliopoulos, D. (2018). Sphingolipid metabolism in cancer signalling and therapy.
  • Ceramide synthase – Knowledge and References. Taylor & Francis. [Link]

  • Sphingolipid metabolism in brain insulin resistance and neurological diseases. Frontiers. [Link]

  • Gonzalez-Covarrubias, V., & Larrañaga, E. (2021).
  • Circulating Sphingolipids in Insulin Resistance, Diabetes and Associated Complications. MDPI. [Link]

  • Structures of mammalian sphingoid bases. All sphingoid bases have... ResearchGate. [Link]

  • Ceramides are early responders in metabolic syndrome development in rhesus monkeys. Nature. [Link]

  • Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • Quantitation of Sphingolipids in Mammalian Cell Lines by Liquid Chromatography–Mass Spectrometry. Springer Nature Experiments. [Link]

  • Kihara, A. (2017). Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. The Journal of biological chemistry, 292(18), 7335–7347.
  • Sphingolipid Signaling and Metabolism in Neuronal and Glial Cells: Implications for Cerebrovascular and Neurodegenerative Disorders. Aging and disease. [Link]

  • The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases. MDPI. [Link]

  • Braun, P. E., et al. (1970). Synthesis of C18- and C20-dihydrosphingosines, ketodihydrosphingosines, and ceramides by microsomal preparations from mouse brain. The Journal of biological chemistry, 245(2), 335–341.
  • Young, C. L., et al. (2013). Ceramide function in the brain: when a slight tilt is enough. Cellular and molecular life sciences : CMLS, 70(2), 191–204.
  • Sonnino, S., & Prinetti, A. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. Biochimica et biophysica acta, 1469(2), 63–77.
  • Merrill, A. H., Jr. (2011). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of lipid research, 52(8), 1483–1492.

Sources

An In-Depth Technical Guide to D,L-erythro-C20-Dihydrosphingosine: From Core Properties to Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of D,L-erythro-C20-Dihydrosphingosine, a critical sphingolipid intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, biological significance, and practical applications, offering a foundational understanding for harnessing its potential in scientific exploration.

Core Properties and Chemical Identity

D,L-erythro-C20-Dihydrosphingosine, also known as Sphinganine (d20:0), is a key precursor in the biosynthesis of ceramides and other complex sphingolipids.[1][2] Its chemical identity is rooted in its unique structure as a 2-aminoicosane-1,3-diol with a specific stereochemistry.[1][3]

PropertyValueSource(s)
CAS Number 24006-62-0[1][3][4][5]
Molecular Formula C20H43NO2[3][4][5]
Molecular Weight 329.56 g/mol [3][4]
Synonyms Sphinganine (d20:0), D-erythro-C20-Dihydrosphingosine, (2S,3R)-2-aminoicosane-1,3-diol[1][3]
Physical State Solid[6]
Storage Freezer[6]

Understanding these fundamental properties is the first step in designing experiments and interpreting results involving this crucial lipid molecule. The long C20 acyl chain significantly influences its biophysical properties and its interactions within cellular membranes.

The Central Role in Sphingolipid Metabolism and Signaling

Sphingolipids are not merely structural components of cell membranes; they are pivotal signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[7][8][9] D,L-erythro-C20-Dihydrosphingosine occupies a central position in the de novo synthesis pathway of these bioactive lipids.[10]

The synthesis of C20-dihydrosphingosine is a critical step, catalyzed by serine palmitoyltransferase (SPT), which condenses L-serine and a C20-CoA thioester. This is a rate-limiting step in sphingolipid biosynthesis. The resulting 3-ketodihydrosphingosine is then rapidly reduced to form dihydrosphingosine.

Sphingolipid_De_Novo_Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA (or other Acyl-CoA) PalmitoylCoA->SPT Ketosphinganine 3-Ketodihydrosphingosine SPT->Ketosphinganine KSR 3-Ketodihydrosphingosine Reductase Ketosphinganine->KSR Dihydrosphingosine D,L-erythro-C20- Dihydrosphingosine KSR->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide Complex Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex

Caption: De novo sphingolipid biosynthesis pathway highlighting the central role of D,L-erythro-C20-Dihydrosphingosine.

From dihydrosphingosine, the pathway branches. Acylation by ceramide synthases (CerS) produces dihydroceramides, which are subsequently desaturated to form ceramides, the metabolic hub of sphingolipid metabolism.[11][12] Alternatively, dihydrosphingosine can be phosphorylated by sphingosine kinases to form dihydrosphingosine-1-phosphate (dhS1P), another potent signaling molecule.[13][14]

The balance between these various sphingolipid metabolites, often referred to as the "sphingolipid rheostat," dictates cellular fate. While ceramide is often associated with pro-apoptotic and anti-proliferative signals, sphingosine-1-phosphate (S1P) typically promotes cell survival and proliferation.[7][8] The accumulation of dihydro-species, including C20-dihydrosphingosine and dihydroceramides, has been implicated in various pathological conditions, underscoring the importance of tightly regulating this metabolic pathway.[14][15]

Synthesis and Characterization: A Methodological Overview

The study of D,L-erythro-C20-Dihydrosphingosine necessitates robust methods for its synthesis and characterization. While commercially available, understanding its synthesis provides deeper insight into its chemistry and potential for derivatization.

Biosynthesis in Microsomal Preparations

A classic method for studying the synthesis of dihydrosphingosines involves using microsomal preparations from tissues like the brain.[16] This in vitro system allows for the investigation of the enzymatic reactions and substrate specificities of the sphingolipid biosynthetic pathway.

Experimental Protocol: In Vitro Synthesis of C20-Dihydrosphingosine

  • Preparation of Microsomes:

    • Homogenize fresh brain tissue in a suitable buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

    • Subject the post-mitochondrial supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer for storage or immediate use.

  • In Vitro Reaction:

    • Prepare a reaction mixture containing the microsomal preparation, radiolabeled L-serine (e.g., [¹⁴C]-serine), and the appropriate acyl-CoA (e.g., C20-CoA).

    • Include necessary cofactors such as pyridoxal phosphate and NADPH.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to extract the lipids.

    • Separate the lipid classes using thin-layer chromatography (TLC).

    • Identify and quantify the radiolabeled dihydrosphingosine product using autoradiography and scintillation counting.[16]

Chemical Synthesis

Stereoselective chemical synthesis provides access to pure enantiomers of sphingoid bases and their analogs, which are invaluable tools for elucidating their biological functions.[17] These synthetic routes often involve asymmetric reactions to establish the correct stereochemistry at the C2 and C3 positions.

Analytical Characterization

Accurate characterization is paramount for ensuring the purity and identity of D,L-erythro-C20-Dihydrosphingosine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Derivatization with reagents like α-methoxy-α-(trifluoromethyl)phenylacetate (MTPA) can be used to determine enantiomeric purity.

  • Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) are highly sensitive methods for identifying and quantifying sphingolipids in complex biological samples.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with MS, is a powerful tool for separating and quantifying different sphingolipid species, including the various stereoisomers of dihydrosphingosine.

Biological Activity and Therapeutic Potential

The biological activities of D,L-erythro-C20-Dihydrosphingosine and its metabolites are extensive and context-dependent.

  • Induction of Cell Death: Sphinganine has been shown to induce cell death in certain cancer cell lines, suggesting potential as an anti-cancer agent.[2]

  • Modulation of Cellular Signaling: As a precursor to both pro-apoptotic ceramides and pro-survival S1P, the levels of C20-dihydrosphingosine can significantly impact cellular signaling cascades.

  • Role in Disease Pathophysiology: Dysregulation of sphingolipid metabolism, leading to altered levels of dihydrosphingolipids, has been linked to various diseases, including cancer, diabetes, and neurodegenerative disorders.[9][14] For instance, accumulation of dihydroceramides has been identified as a potential biomarker for predicting type 2 diabetes.[15]

  • Heat Stress Response: In yeast, an increase in C20-dihydrosphingosine has been observed in response to heat stress, indicating its involvement in adaptation to environmental challenges.[2]

The intricate involvement of D,L-erythro-C20-Dihydrosphingosine in fundamental cellular processes makes it and its metabolic pathway attractive targets for therapeutic intervention.

Biological_Effects_Workflow cluster_0 Metabolic Fates cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Start D,L-erythro-C20-Dihydrosphingosine Metabolism Metabolic Conversion Start->Metabolism Dihydroceramide Dihydroceramide Metabolism->Dihydroceramide dhS1P Dihydrosphingosine-1-Phosphate Metabolism->dhS1P Signaling Modulation of Signaling Pathways Apoptosis Apoptosis Pathways Signaling->Apoptosis Survival Survival Pathways (e.g., Akt/mTOR) Signaling->Survival Stress Stress Response Pathways Signaling->Stress Phenotype Cellular Phenotype Dihydroceramide->Signaling dhS1P->Signaling CellDeath Cell Death Apoptosis->CellDeath Proliferation Proliferation Survival->Proliferation Differentiation Differentiation Stress->Differentiation CellDeath->Phenotype Proliferation->Phenotype Differentiation->Phenotype

Caption: Workflow illustrating the biological effects of D,L-erythro-C20-Dihydrosphingosine.

Future Directions and Concluding Remarks

The study of D,L-erythro-C20-Dihydrosphingosine and the broader field of sphingolipidomics continues to be a vibrant area of research. Future investigations will likely focus on:

  • Elucidating the specific roles of C20-containing sphingolipids: While much is known about C16 and C18 species, the unique functions of very-long-chain sphingolipids remain an area of active exploration.

  • Developing more specific inhibitors and modulators of sphingolipid metabolism: Such tools will be invaluable for dissecting the intricate signaling networks and for developing novel therapeutics.

  • Translating basic research findings into clinical applications: The potential of sphingolipid-based biomarkers and therapeutics for a range of diseases is a promising avenue for future development.

References

  • Immunoway. Sphingolipid signaling pathway. Available from: [Link]

  • CUSABIO. Sphingolipid signaling pathway. Available from: [Link]

  • Hindawi. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Available from: [Link]

  • Labclinics. D-erythro-C20-Dihydrosphingosine. Available from: [Link]

  • Frontiers. Sphingolipid Metabolism and Signaling in Skeletal Muscle: From Physiology to Physiopathology. Available from: [Link]

  • PubChem. DL-erythro-Dihydrosphingosine. Available from: [Link]

  • SpringerLink. Sphingolipids as Signaling. Available from: [Link]

  • Journal of Biological Chemistry. Synthesis of C18- and C20-dihydrosphingosines, ketodihydrosphingosines, and ceramides by microsomal preparations from mouse brain. Available from: [Link]

  • Cyberlipid. Dihydrosphingosin. Available from: [Link]

  • The Medical Biochemistry Page. Sphingolipid Metabolism and the Ceramides. Available from: [Link]

  • PMC. Dihydrosphingosine driven enrichment of sphingolipids attenuates TGFβ induced collagen synthesis in cardiac fibroblasts. Available from: [Link]

  • Journal of Lipid Research. New methods for determining the enantiomeric purity of erythro-sphingosine. Available from: [Link]

  • Semantic Scholar. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Available from: [Link]

  • PMC. The role of dihydrosphingolipids in disease. Available from: [Link]

  • PMC. An overview of sphingolipid metabolism: from synthesis to breakdown. Available from: [Link]

  • Journal of Lipid Research. Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. Available from: [Link]

Sources

The Molecular Architecture and Analytical Dynamics of C20-Dihydrosphingosine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Lipidomics, Sphingolipid Metabolism, and Bioanalytical Chemistry

Introduction: The Atypical Sphingoid Base

Sphingolipids are fundamental structural components of eukaryotic membranes and potent signaling molecules. While the canonical mammalian sphingoid base backbone consists of 18 carbons (C18), atypical variants such as C20-dihydrosphingosine (also known as eicosasphinganine or d20:0) play critical, often pathological, roles in cellular biology. As a Senior Application Scientist, I approach C20-dihydrosphingosine not just as a static molecule, but as a dynamic variable in lipidomic workflows. The addition of two methylene groups to its aliphatic tail fundamentally alters its thermodynamic behavior, membrane partitioning, and enzyme binding kinetics.

This whitepaper provides an in-depth technical analysis of the physical properties, metabolic pathways, and self-validating analytical protocols required to isolate and quantify C20-dihydrosphingosine.

Physicochemical Properties & Structural Causality

Understanding the physical chemistry of C20-dihydrosphingosine is a prerequisite for designing effective extraction and chromatographic methods. The table below synthesizes its core quantitative data.

Quantitative Data Summary
PropertyValue
IUPAC Name (2S,3R)-2-aminoicosane-1,3-diol
Common Synonyms Eicosasphinganine, Sphinganine (d20:0)
Molecular Formula C20H43NO2
Molecular Weight 329.6 g/mol
CAS Registry Number 24006-62-0
XLogP3 (Partition Coefficient) 6.9
Physical Appearance White solid
Optimal Solubility Chloroform/Methanol (5:1 v/v), warm ethanol

Data sourced from 1[1], 2[2], and 3[3].

The Causality of Carbon Chain Extension

The addition of two methylene (-CH₂-) groups compared to the canonical C18-sphinganine increases the XLogP3 from approximately 6.0 to 6.9[1]. This seemingly minor structural extension profoundly alters the molecule's thermodynamic behavior in aqueous environments. It exhibits a stronger propensity to partition deep into the hydrophobic core of the endoplasmic reticulum (ER) membrane. This deep embedding alters its presentation to Ceramide Synthases (CerS), influencing the kinetics of N-acylation and shifting the metabolic flux toward specific, highly hydrophobic C20-ceramide species[4].

Metabolic Pathways & Pathological Significance

The de novo synthesis of sphingolipids is rate-limited by Serine Palmitoyltransferase (SPT). Under normal physiological conditions, SPT utilizes palmitoyl-CoA (C16) to generate C18 sphingoid bases. However, specific regulatory subunits dictate substrate specificity.

Research published in 5[5] demonstrates that the SPT small subunit b (SPTssb) enhances the enzyme's affinity for stearoyl-CoA (C18-CoA). Mutations or upregulations in SPTssb lead to an overproduction of C20-dihydrosphingosine[5]. Because the extended aliphatic chain disrupts standard lipid packing, excessive accumulation of C20 long-chain bases (LCBs) impairs protein homeostasis and is directly linked to severe neurodegenerative phenotypes, including retinal degeneration and ataxia[6].

G A Stearoyl-CoA + L-Serine B 3-Keto-C20-dihydrosphingosine A->B SPT (SPTssb) C C20-Dihydrosphingosine (d20:0) B->C KDSR D C20-Dihydroceramide C->D CerS E C20-Ceramide D->E DES1/2

Fig 1: De novo metabolic pathway of C20-dihydrosphingosine biosynthesis and ceramide conversion.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

Due to its extreme hydrophobicity (LogP 6.9), standard lipid extractions often suffer from poor recovery of C20-dihydrosphingosine. The following step-by-step methodology is engineered as a self-validating system to ensure absolute quantitative accuracy.

Step 1: Matrix Disruption and Internal Standardization
  • Action: Aliquot 50 µL of biological homogenate. Immediately spike with 10 µL of 1 µM d17:0 sphinganine (C17-dihydrosphingosine) as an internal standard.

  • Causality: Endogenous sphingoid bases are predominantly even-chained (C16, C18, C20). Introducing an odd-chain variant (d17:0) before solvent extraction ensures that any subsequent physical losses or matrix-induced ion suppression during electrospray ionization (ESI) are mathematically normalized. This establishes the protocol's trustworthiness.

Step 2: Biphasic Lipid Extraction (Modified Folch)
  • Action: Add 1 mL of Chloroform:Methanol (2:1, v/v) to the sample. Vortex vigorously for 5 minutes. Add 200 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Causality: The high XLogP3 dictates extreme hydrophobicity[1]. The addition of water forces a thermodynamic phase separation. The highly non-polar C20-dihydrosphingosine is driven exclusively into the lower, high-density chloroform phase, effectively precipitating proteins at the interface and leaving polar metabolites in the upper aqueous phase.

Step 3: Evaporation and Reconstitution
  • Action: Carefully extract the lower organic phase, avoiding the protein interface. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas. Reconstitute in 100 µL of Methanol:Water (90:10, v/v) containing 0.1% Formic Acid.

  • Causality: Nitrogen evaporation prevents the oxidative degradation of the lipid. Formic acid in the reconstitution solvent acts as a proton donor, ensuring the primary amine is fully protonated ([M+H]+) to maximize ionization efficiency in the positive-ion mode of the mass spectrometer.

Step 4: LC-MS/MS Quantification
  • Action: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient elution and detect via Multiple Reaction Monitoring (MRM) targeting the precursor ion [M+H]+ at m/z 330.3.

  • Causality: The C18 stationary phase provides the necessary hydrophobic retention to separate C20-dihydrosphingosine from canonical C18 species, preventing isobaric interference and ensuring absolute structural specificity.

G S1 Sample Homogenization Spike d17:0 Internal Std S2 Liquid-Liquid Extraction CHCl3:MeOH:H2O S1->S2 S3 Phase Separation Isolate Lower Organic Phase S2->S3 S4 N2 Evaporation & Reconstitution in LC Phase S3->S4 S5 LC-MS/MS (ESI+) MRM m/z 330.3 S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for C20-dihydrosphingosine quantification.

Conclusion

C20-dihydrosphingosine is far more than a minor metabolic byproduct; it is a structurally distinct lipid whose extended aliphatic chain drives unique biological and pathological outcomes. By understanding the physicochemical causality behind its behavior, researchers can deploy robust, self-validating analytical workflows to accurately map its role in neurodegeneration and cellular signaling.

References

  • Sphinganine (d20:0) - Safety Data Sheet | Cayman Chemical | 2

  • C20 Sphinganine | C20H43NO2 | CID 11616885 | PubChem | 1

  • Elevation of 20-carbon long chain bases due to a mutation in serine palmitoyltransferase small subunit b results in neurodegeneration | Proceedings of the National Academy of Sciences (PNAS) | 5

  • Chemical Standards Catalog | Matreya LLC / ResearchGate | 3

  • Dihydrosphingosin & Sphingolipid Metabolism | Cyberlipid | 4

Sources

Comprehensive Technical Guide on C20-Dihydrosphingosine: Nomenclature, Biological Signaling, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipids are not merely structural components of eukaryotic cell membranes; they are highly bioactive signaling molecules that dictate cell fate, stress responses, and metabolic homeostasis. While the 18-carbon (C18) sphingoid bases dominate mammalian biology, the 20-carbon homologue—C20-dihydrosphingosine —has emerged as a critical biomarker and functional intermediate. This whitepaper provides an in-depth analysis of C20-dihydrosphingosine, clarifying its complex nomenclature, detailing its biosynthetic causality, and establishing a self-validating LC-MS/MS protocol for its precise quantification in biological matrices.

Structural Identity and Nomenclature

The nomenclature of sphingolipids often suffers from historical fragmentation, leading to a myriad of synonyms that can confuse literature reviews and database queries.

According to 1, the definitive IUPAC name for this molecule is (2S,3R)-2-aminoicosane-1,3-diol [1]. However, in lipidomics, the LIPID MAPS shorthand notation d20:0 is predominantly used[2].

  • "d" denotes a dihydroxy base (hydroxyl groups at the C1 and C3 positions).

  • "20" indicates the 20-carbon aliphatic chain length.

  • "0" signifies the absence of double bonds, distinguishing it as a "dihydro" sphingosine (lacking the trans-4 double bond characteristic of standard sphingosine).

Quantitative Physicochemical Data

To facilitate assay development and standard preparation, the core quantitative data and accepted synonyms are summarized below, synthesized from 3[3].

ParameterValue / Description
IUPAC Name (2S,3R)-2-aminoicosane-1,3-diol
Common Synonyms Eicosasphinganine, C20 sphinganine, D-erythro-C20-dihydrosphingosine, Sphinganine (d20:0)
Chemical Formula C20H43NO2
Molecular Weight 329.56 g/mol
CAS Registry Number 24006-62-0
Exact Mass 329.32938 Da
Monoisotopic Precursor Ion [M+H]+ m/z 330.33
LogP (Predicted) 6.9 (Highly hydrophobic)

Biosynthetic Pathway and Mechanistic Causality

Understanding why a cell produces C20-dihydrosphingosine instead of the canonical C18 variant requires examining the enzymatic causality at the endoplasmic reticulum (ER).

The first committed step of sphingolipid biosynthesis is catalyzed by Serine Palmitoyltransferase (SPT) . Typically, SPT condenses L-serine with Palmitoyl-CoA (C16) to yield a C18 long-chain base. However, the substrate affinity of the SPT complex is dynamically regulated by small subunits (ssSPTs). As detailed by 4, the presence of the Sptssb subunit shifts the enzyme's preference toward Stearoyl-CoA (C18) , resulting in the production of 3-keto-eicosasphinganine, which is rapidly reduced to C20-dihydrosphingosine[4].

Biological Causality:

  • Stress Adaptation (Yeast): During heat stress, yeast cells rapidly upregulate C20-dihydrosphingosine production. This molecule acts as a direct signaling lipid to activate the transcription of the TPS2 gene, driving the accumulation of trehalose, a critical thermoprotectant.

  • Neurodegeneration (Mammals): Aberrant accumulation of C20 long-chain bases is highly cytotoxic to neurons. Mutations that lock SPT into a Stearoyl-CoA preferring state (e.g., the Stellar mutation in Sptssb) lead to an overabundance of C20-dihydrosphingosine and subsequent neurodegenerative pathology[4].

G Serine L-Serine SPT Serine Palmitoyltransferase (SPT + Sptssb) Serine->SPT Stearoyl Stearoyl-CoA (C18) Stearoyl->SPT Keto 3-Keto-eicosasphinganine SPT->Keto Condensation C20DHS C20-Dihydrosphingosine (d20:0) Keto->C20DHS Reduction Ceramide C20-Ceramides C20DHS->Ceramide Ceramide Synthase

Biosynthetic pathway of C20-dihydrosphingosine via Stearoyl-CoA condensation.

Analytical Methodology: LC-MS/MS Quantification Protocol

Quantifying C20-dihydrosphingosine requires overcoming its extreme hydrophobicity and tendency to adhere to laboratory plastics. As an Application Scientist, I have structured the following protocol to be a self-validating system , ensuring that any matrix effects or extraction losses are mathematically normalized. This approach aligns with high-throughput "sphingolipidomic" standards discussed on 5[5].

Causality Behind Experimental Choices
  • Internal Standard (ISTD) Selection: We mandate the use of C17-sphinganine (d17:0) . Causality: Because C17 bases are virtually absent in mammalian biology, spiking this standard directly into the raw homogenate perfectly mimics the extraction efficiency and ion-suppression profile of the endogenous C20 target, enabling absolute quantification.

  • Solvent System: A modified Bligh-Dyer extraction (Chloroform/Methanol/Water). Causality: The highly non-polar C20 chain demands a strong organic partition. Methanol disrupts lipid-protein interactions, while chloroform ensures the quantitative partitioning of the sphingoid base into the lower organic phase.

  • Mobile Phase Modifiers: 0.1% Formic acid in the LC mobile phase. Causality: Sphingoid bases possess a primary amine. Formic acid forces the protonation of this amine, ensuring maximum ionization efficiency [M+H]+ in positive Electrospray Ionization (ESI+).

G Prep 1. Sample Prep Spike C17-DHS ISTD Extr 2. Liquid Extraction CHCl3:MeOH:H2O Partitioning Prep->Extr LC 3. UHPLC Separation C18 Column, Gradient Elution Extr->LC MS 4. ESI-MS/MS Detection MRM: m/z 330.3 -> 312.3 LC->MS Data 5. Data Processing Quantification via ISTD Ratio MS->Data

Step-by-step LC-MS/MS workflow for the quantification of C20-dihydrosphingosine.

Step-by-Step Execution Protocol

Phase 1: Homogenization and Spiking

  • Transfer 50 mg of tissue (or

    
     cells) into a glass homogenizer (avoid plastics to prevent lipid adsorption).
    
  • Add 500 µL of ice-cold PBS and homogenize.

  • Self-Validation Step: Immediately spike the homogenate with 50 pmol of C17-sphinganine (Internal Standard).

Phase 2: Liquid-Liquid Extraction 4. Add 1.5 mL of Methanol and 0.75 mL of Chloroform. Vortex vigorously for 2 minutes to disrupt protein-lipid complexes. 5. Add an additional 0.75 mL of Chloroform and 0.75 mL of LC-MS grade Water to induce phase separation. 6. Centrifuge at 3,000 × g for 10 minutes at 4°C. 7. Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette and transfer to a clean glass vial. 8. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas.

Phase 3: UHPLC-MS/MS Acquisition 9. Reconstitute the dried lipid film in 100 µL of Methanol/Water (80:20, v/v) containing 0.1% Formic Acid. 10. Chromatography: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size) maintained at 40°C. 11. Mass Spectrometry: Operate the triple quadrupole MS in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Target (C20-dihydrosphingosine): Precursor m/z 330.3
    
    
    Product m/z 312.3 (Collision Energy: ~15 eV).
  • ISTD (C17-sphinganine): Precursor m/z 288.3
    
    
    Product m/z 270.3.
  • Data Analysis: Calculate the area ratio of the Target/ISTD peaks and map against a matrix-matched calibration curve to determine absolute molarity.

References

  • Title: C20 Sphinganine | C20H43NO2 | CID 11616885 - PubChem Source: nih.gov URL: [Link]

  • Title: Dihydrosphingosin | Cyberlipid - gerli Source: gerli.com URL: [Link]

  • Title: Elevation of 20-carbon long chain bases due to a mutation in serine palmitoyltransferase small subunit b results in neurodegeneration Source: nih.gov (PMC) URL: [Link]

  • Title: The Separation and Direct Detection of Ceramides and Sphingoid Bases by Normal-Phase High-Performance Liquid Chromatography and Evaporative Light-Scattering Detection Source: researchgate.net URL: [Link]

Sources

Methodological & Application

mass spectrometry analysis of D,L-erythro-C20-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of D,L-erythro-C20-Dihydrosphingosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Introduction: The Significance of C20-Dihydrosphingosine

Sphingolipids are a class of bioactive lipids that serve not only as structural components of cellular membranes but also as critical signaling molecules in a myriad of cellular processes, including growth, differentiation, senescence, and apoptosis.[1][2] D,L-erythro-C20-Dihydrosphingosine, also known as C20-sphinganine, is the C20 analogue of the more common C18-sphinganine.[3][4] It is a key intermediate in the de novo sphingolipid biosynthesis pathway, serving as the direct precursor to C20-dihydroceramides. The study of specific long-chain base variants like C20-dihydrosphingosine is crucial, as alterations in sphingolipid metabolism are implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][5] For instance, in yeast, an increase in C20-dihydrosphingosine is observed as a response to heat stress, highlighting its role in cellular adaptation mechanisms.

The accurate quantification of individual sphingolipid species such as C20-dihydrosphingosine from complex biological matrices presents a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipid analysis, offering unparalleled sensitivity, specificity, and the ability to perform robust quantification.[6][7][8] This application note provides a comprehensive, field-proven protocol for the extraction and quantitative analysis of D,L-erythro-C20-Dihydrosphingosine using LC-MS/MS with electrospray ionization (ESI).

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Chemical Name (2S,3R)-2-aminoicosane-1,3-diol[3]
Molecular Formula C₂₀H₄₃NO₂[3]
Average Mass 329.565 Da[3]
Monoisotopic Mass 329.32938 Da[3]
Structure A long-chain aliphatic base with hydroxyl groups at C1 and C3, and an amine group at C2.[9]

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate sphingolipids from the biological matrix. The extracted lipids are then separated using reversed-phase liquid chromatography (LC), which resolves analytes based on their hydrophobicity. The LC eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is achieved in positive ionization mode using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte and a co-eluting internal standard.[6][10] The use of a stable-isotope-labeled or odd-chain internal standard is critical to correct for variations in sample recovery and potential matrix-induced ionization suppression, ensuring data accuracy and reliability.[6][11]

Analytical Workflow Overview

The entire process, from sample acquisition to final data analysis, follows a structured and validated pathway to ensure reproducibility and accuracy.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC Reversed-Phase LC Separation Reconstitute->LC MS ESI-MS/MS (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: High-level workflow for C20-Dihydrosphingosine analysis.

Detailed Protocols

PART 1: Sample Preparation and Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method, optimized for sphingolipid recovery from various biological samples.[1]

Materials:

  • Biological sample (e.g., 50 µL plasma, 1x10⁶ cell pellet, or ~10 mg tissue homogenate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal Standard (IS) working solution (e.g., Sphinganine-d7 or C17-Sphinganine in methanol)

  • 13x100 mm borosilicate glass tubes with Teflon-lined screw caps

  • Centrifuge capable of 3500 x g

  • Nitrogen evaporator or vacuum concentrator

Protocol:

  • Sample Aliquoting: Place the biological sample into a 13x100 mm glass tube. If using cells or tissue, homogenize in an appropriate volume of ice-cold PBS first.

  • Internal Standard Spiking: Add a precise volume of the internal standard working solution to each sample, calibration standard, and quality control (QC) sample. The addition of the IS at this earliest stage is paramount as it accounts for analyte loss during all subsequent extraction and handling steps.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol. For a 50 µL aqueous sample, adding 2 mL of this mixture is effective.

  • Extraction: Vortex the tubes vigorously for 1 minute. For enhanced extraction efficiency, incubate the mixture at 48°C for 1-2 hours.[10]

  • Phase Separation: To the single-phase extract, add chloroform and water (or 0.9% NaCl solution) to achieve a final chloroform:methanol:water ratio of approximately 2:1:0.8. A typical addition would be 0.5 mL of chloroform followed by 0.5 mL of water, with vigorous vortexing after each addition.[1]

  • Phase Collection: Centrifuge the samples at 3500 x g for 15 minutes at room temperature. This will result in a clear separation of the upper aqueous phase and the lower organic phase, with a protein disk at the interface.

  • Isolation: Carefully aspirate and discard the upper aqueous layer. Using a clean glass Pasteur pipette, transfer the lower organic phase (which contains the lipids) to a new clean glass tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat, which can degrade lipids.

  • Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 80:20 Mobile Phase A:Mobile Phase B). Sonicate briefly to ensure the lipids are fully dissolved, then transfer to an autosampler vial for analysis.

PART 2: LC-MS/MS Instrumental Analysis

Rationale for Parameter Choices:

  • Column: A C18 or C8 reversed-phase column is chosen for its excellent ability to separate lipids based on the hydrophobicity of their long aliphatic chains.[7][12]

  • Mobile Phase Additives: Formic acid is added to the mobile phase to provide a source of protons, which promotes the formation of the protonated precursor ion [M+H]⁺ in the ESI source, thereby enhancing signal intensity in positive ion mode.[10]

  • Gradient Elution: A gradient is necessary to first elute more polar lipids and then ramp up the organic solvent concentration to elute highly nonpolar species like long-chain sphingolipids, ensuring good peak shape and resolution.

Optimized LC Parameters:

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water:Acetonitrile (80:20, v/v) + 0.1% Formic Acid + 1 mM Ammonium Formate
Mobile Phase B Isopropanol:Acetonitrile (80:20, v/v) + 0.1% Formic Acid + 1 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 5-10 µL
Gradient Program 0.0 min: 20% B; 0.5 min: 20% B; 2.5 min: 100% B; 3.5 min: 100% B; 3.6 min: 20% B; 5.0 min: 20% B

Optimized MS/MS Parameters:

The fragmentation of sphingoid bases in positive ESI-MS/MS is well-characterized. The protonated molecule typically undergoes sequential losses of water. For sphinganine backbones, a highly characteristic and abundant fragment ion is formed from the sphingoid base after the loss of two water molecules and cleavage.[6][13] For the C20 sphinganine backbone, this results in a key fragment at m/z 294.3.

Caption: Key MS/MS fragmentation for C20-Dihydrosphingosine.

ParameterRecommended Setting
MS System Sciex 7500 QTrap, Agilent 6495C, or equivalent Triple Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Q1: 330.3 m/z → Q3: 294.3 m/z
MRM Transition (IS - C17) Q1: 288.3 m/z → Q3: 252.3 m/z
Spray Voltage +3500 V
Source Temperature 450 °C
Collision Energy (CE) Optimized per instrument (Typical range: 20-35 eV)
Dwell Time 50-100 ms
PART 3: Data Analysis and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a certified D,L-erythro-C20-Dihydrosphingosine standard into a surrogate matrix (e.g., stripped plasma or PBS). Process these standards alongside the unknown samples.

  • Peak Integration: Integrate the chromatographic peaks for the analyte and internal standard MRM transitions using the instrument's software (e.g., Sciex OS, MassHunter).

  • Calibration Curve: Calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS) for each calibration standard. Plot this ratio against the known concentration of the analyte. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.99 for acceptance.

  • Sample Quantification: Calculate the Area_Analyte / Area_IS ratio for each unknown sample and determine its concentration by interpolating from the linear regression equation of the calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of D,L-erythro-C20-Dihydrosphingosine in biological samples. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed to deliver high sensitivity and specificity. By explaining the causality behind experimental choices and incorporating a self-validating system through the use of internal standards and calibration curves, this guide equips researchers, scientists, and drug development professionals with a trustworthy methodology to accurately probe the role of this important sphingolipid in health and disease.

References

  • Merrill, A. H., & Sullards, M. C. (2006). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry: “Sphingolipidomics”. Current Protocols in Food Analytical Chemistry. Available at: [Link]

  • Bui, Q. V., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta. Available at: [Link]

  • Hayashi, H., et al. (2015). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Analytical Sciences. Available at: [Link]

  • Liebisch, G., et al. (2015). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available at: [Link]

  • Eggers, L. F., & Schwudke, D. (2020). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Metabolites. Available at: [Link]

  • Hsu, F. F., et al. (2023). In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissociation Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • UMB Digital Archive. (n.d.). Base Hydrolysis (or not) for Targeted Sphingolipid Quantitation. University of Maryland, Baltimore. Available at: [Link]

  • Royal Society of Chemistry. (2022). In-depth structural characterization of sphingoid bases via derivatization and electron-activated dissociation tandem mass spectrometry. Analyst. Available at: [Link]

  • Murphy, R. C. (n.d.). Sphingolipids (SP). Tandem Mass Spectrometry of Lipids. Available at: [Link]

  • GERLi. (n.d.). Dihydrosphingosine. Cyberlipid. Available at: [Link]

  • Labclinics. (n.d.). D-erythro-C20-Dihydrosphingosine. Labclinics Shop. Available at: [Link]

  • Sullards, M. C., & Merrill, A. H. (2007). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. The FASEB Journal. Available at: [Link]

  • National Institutes of Health. (n.d.). DL-erythro-Dihydrosphingosine. PubChem. Available at: [Link]

  • ResearchGate. (2026). Phytosphingosine, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics. Request PDF. Available at: [Link]

  • Merrill, A. H., et al. (2005). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Available at: [Link]

  • Giltiay, N. V., et al. (2016). The role of dihydrosphingolipids in disease. Cellular and Molecular Life Sciences. Available at: [Link]

  • AIR Unimi. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Sphingoid Bases. Metabolites. Available at: [Link]

Sources

Application Note: Advanced HPLC-ESI-MS/MS Method for the Absolute Quantification of C20-Dihydrosphingosine (d20:0 Sphinganine)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Sphingolipids are not merely structural components of eukaryotic membranes; they are potent bioactive signaling molecules. While the vast majority of mammalian sphingolipids contain an 18-carbon (C18) long-chain base (LCB) backbone, variations in the acyl-CoA pool and specific genetic mutations can drive the synthesis of atypical chain lengths. C20-dihydrosphingosine (d20:0 sphinganine) is a 20-carbon intermediate generated when Serine Palmitoyltransferase (SPT) utilizes stearoyl-CoA (C18:0) instead of the canonical palmitoyl-CoA (C16:0) [1].

The quantification of C20-dihydrosphingosine is critical in modern lipidomics and neurobiology. For example, gain-of-function mutations in the SPT small subunit b (Sptssb) significantly elevate C20-LCB production, leading to severe neurodegeneration, perturbed protein homeostasis, and retinal degradation [1].

Analytical Challenges & The Need for LC-MS/MS

Quantifying C20-dihydrosphingosine presents unique analytical challenges:

  • Low Baseline Abundance: It exists at trace levels compared to the dominant C18 homologs.

  • Isobaric Interference: The M+2 isotopic peak of C20-sphingosine (d20:1, nominal mass 327.3) shares the exact nominal precursor mass (m/z 330.3) as C20-dihydrosphingosine (d20:0).

To overcome these hurdles, this protocol leverages High-Performance Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode. By utilizing specific dehydration and headgroup fragmentation pathways, this method ensures absolute structural specificity and high-throughput reliability [2, 3].

Biosynthetic Pathway & Analyte Origin

To understand the origin of the target analyte, it is essential to map the enzymatic divergence that leads to C20-LCBs.

Pathway Serine L-Serine SPT1 Serine Palmitoyltransferase (SPT) (Wild-type / Major) Serine->SPT1 SPT2 Serine Palmitoyltransferase (SPT) (Mutant Sptssb / Minor) Serine->SPT2 Palmitoyl Palmitoyl-CoA (C16) Palmitoyl->SPT1 Stearoyl Stearoyl-CoA (C18) Stearoyl->SPT2 KDS18 3-Keto-dihydrosphingosine (C18) SPT1->KDS18 Canonical Pathway KDS20 3-Keto-dihydrosphingosine (C20) SPT2->KDS20 Atypical/Mutant Pathway KDSR 3-Ketodihydrosphingosine Reductase KDS18->KDSR KDS20->KDSR DHS18 C18-Dihydrosphingosine (Typical LCB) KDSR->DHS18 DHS20 C20-Dihydrosphingosine (Target Analyte / Neurotoxic) KDSR->DHS20

Fig 1: Divergent de novo sphingolipid biosynthesis pathway generating C20-dihydrosphingosine.

Materials and Reagents

  • Target Standard: C20-Dihydrosphingosine (d20:0 sphinganine), >98% purity.

  • Internal Standard (IS): C17-Sphinganine (d17:0). Causality: An odd-chain LCB is chosen as the IS because it does not occur naturally in mammalian tissues, ensuring it perfectly mimics the extraction efficiency and ionization suppression of the target analyte without contributing to endogenous baseline signals [3].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Chloroform (CHCl₃), and Water.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

Experimental Workflow & Methodologies

Sample Preparation Workflow

Workflow Sample 1. Sample Prep Tissue/Cells Spike 2. Spike IS C17-Sphinganine Sample->Spike Extract 3. Extraction Modified Bligh-Dyer Spike->Extract LC 4. UHPLC C18 Reversed-Phase Extract->LC MS 5. MS/MS Positive MRM Mode LC->MS Data 6. Analysis Absolute Quant MS->Data

Fig 2: End-to-end analytical workflow for C20-dihydrosphingosine quantification.

Step-by-Step Lipid Extraction Protocol (Modified Bligh-Dyer)

Causality: Sphingoid bases are highly hydrophobic but contain a polar amino-diol headgroup. A biphasic chloroform/methanol/water system ensures optimal partitioning of the LCBs into the lower organic layer while simultaneously precipitating matrix proteins.

  • Homogenization: Homogenize 20–50 mg of tissue (or

    
     cells) in 200 µL of LC-MS grade water.
    
  • Internal Standard Spiking: Add 10 µL of C17-Sphinganine IS working solution (1 µM). Crucial Step: Spiking the IS directly into the raw homogenate prior to solvent addition ensures that any subsequent extraction losses are mathematically normalized.

  • Monophasic Extraction: Add 750 µL of CHCl₃:MeOH (1:2, v/v). Vortex vigorously for 5 minutes. The mixture should form a single phase, maximizing lipid desorption from proteins.

  • Phase Separation: Add 250 µL of CHCl₃ and 250 µL of Water. Vortex for 1 minute, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection & Drying: Carefully extract the lower organic phase (containing the sphingoid bases) using a glass Hamilton syringe. Transfer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of initial mobile phase (MeOH:Water, 80:20 v/v).

UHPLC Separation Conditions

Causality: A C18 reversed-phase column is utilized to separate LCBs based on their aliphatic chain length. Formic acid is added to the mobile phase to ensure complete protonation of the primary amine group (


), which is mandatory for efficient positive-mode electrospray ionization. Ammonium formate buffers the mobile phase, reducing peak tailing caused by secondary interactions with residual silanols on the stationary phase.
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water containing 0.1% FA and 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol containing 0.1% FA and 2 mM Ammonium Formate.

Table 1: UHPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.02080Initial
1.02080Isocratic
4.00100Linear
6.00100Wash
6.12080Step
8.02080Re-equilibration
ESI-MS/MS Detection Parameters

Causality for MRM Transitions: In positive ESI, the protonated molecule


 of d20:0 sphinganine (m/z 330.3) undergoes collision-induced dissociation (CID). The primary fragmentation pathway is the sequential loss of water molecules from the hydroxyl groups. The double dehydration product 

at m/z 294.3 is the most abundant and stable ion, making it the primary quantifier.

Critical Quality Control (QC) Insight: To avoid false positives from the M+2 isotope of C20-sphingosine (d20:1), which shares the 330.3 precursor mass, we monitor the m/z 60.1 product ion. This fragment corresponds to the cleaved amino-diol headgroup and is highly specific to saturated sphinganines, completely bypassing sphingosine isotopic interference [2].

Table 2: Optimized MRM Transitions (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
C20-Dihydrosphingosine 330.3294.325Quantifier (Double Dehydration)
C20-Dihydrosphingosine 330.3312.320Qualifier (Single Dehydration)
C20-Dihydrosphingosine 330.360.135Qualifier (Headgroup / Isotope Check)
C17-Sphinganine (IS) 288.3252.325IS Quantifier
C17-Sphinganine (IS) 288.3270.320IS Qualifier

Data Analysis and Method Validation

Absolute quantification is achieved by plotting the peak area ratio (Analyte / Internal Standard) against a multi-point calibration curve of authentic C20-dihydrosphingosine standards (ranging from 1 nM to 1000 nM).

Self-Validating System Checks:

  • Matrix Effect Evaluation: Post-extraction spiked samples must be compared to neat solvent standards. A matrix factor (MF) between 0.85 and 1.15 confirms that co-eluting lipids are not causing significant ion suppression.

  • Qualifier/Quantifier Ratio: The ratio of the m/z 312.3 area to the m/z 294.3 area must remain within ±20% of the ratio established by the authentic standard. A deviation indicates a co-eluting isobaric interference.

  • Isotopic Blanking: Ensure the m/z 60.1 transition is present and aligns perfectly with the retention time of the m/z 294.3 peak to rule out d20:1 sphingosine M+2 bleed.

References

  • Zhao L, Spassieva S, Gable K, et al. "Elevation of 20-carbon long chain bases due to a mutation in serine palmitoyltransferase small subunit b results in neurodegeneration." Proceedings of the National Academy of Sciences of the United States of America. 2015 Oct 5;112(42):12962–12967. URL:[Link]

  • Sullards MC, Allegood JC, Kelly S, Wang E, Haynes CA, Park H, Chen Y, Merrill AH Jr. "Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry." LIPID MAPS Consortium Protocols. URL:[Link]

  • Lieser B, Liebisch G, Drobnik W, Schmitz G. "Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry." Journal of Lipid Research. 2003 Nov;44(11):2209-16. URL:[Link]

Application Note: Utilizing D,L-erythro-C20-Dihydrosphingosine as an Internal Standard for Quantitative Sphingolipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantitative lipidomics is fundamentally dependent on the use of robust internal standards to correct for extraction efficiencies, matrix-induced ion suppression, and instrument variance. For the analysis of sphingoid bases and ceramides, D,L-erythro-C20-Dihydrosphingosine (C20-DHS) —also referred to as C20 Sphinganine—has emerged as a premier internal standard[1]. This application note details the scientific rationale, metabolic context, and a self-validating LC-MS/MS protocol for integrating C20-DHS into high-throughput lipidomic workflows.

Scientific Rationale: Why C20-Dihydrosphingosine?

Sphingolipids are critical structural components of eukaryotic membranes and act as potent bioactive signaling molecules regulating apoptosis, cell senescence, and stress responses[2]. The accuracy of mass spectrometry-based sphingolipidomics relies heavily on the choice of internal standard (IS).

C20-DHS is highly advantageous for several causal reasons:

  • Negligible Endogenous Background: In wild-type, unstressed mammalian tissues and cell lines, the de novo biosynthesis of sphingolipids predominantly yields 18-carbon long-chain bases (LCBs)[3]. While C20 LCBs do exist, they are typically present at near-undetectable levels unless the subject has specific neurodegenerative conditions (e.g., Sptssb mutations) or is undergoing severe thermal stress[1],[4]. This low background ensures the IS signal is purely exogenous.

  • Chromatographic and Extraction Homology: Because C20-DHS differs from endogenous C18-DHS by only two methylene groups, it exhibits virtually identical partitioning behavior during liquid-liquid extraction and highly similar ionization efficiencies in the electrospray (ESI) source[5].

  • Isobaric Interference Avoidance: The two-carbon extension provides a distinct +28 Da mass shift. This safely distances the standard from the M+2 and M+4 isotopic envelopes of highly abundant endogenous C18 species, preventing false-positive signal overlap during Multiple Reaction Monitoring (MRM).

Physicochemical Specifications

To ensure accurate molar calculations during quantification, the fundamental properties of C20-DHS are summarized below.

PropertySpecification
Chemical Name D,L-erythro-2-amino-1,3-eicosanediol
Common Name C20-Dihydrosphingosine / C20 Sphinganine
Molecular Formula C₂₀H₄₃NO₂
Exact Mass 329.3294 Da
Monoisotopic[M+H]⁺ 330.3367 m/z
Solubility Chloroform, Methanol, Ethanol (Warm)

Metabolic Context: De Novo Biosynthesis

Understanding the metabolic origin of sphingoid bases explains why C20-DHS is an ideal synthetic standard. The rate-limiting enzyme, Serine Palmitoyltransferase (SPT), typically condenses L-serine with palmitoyl-CoA to form 3-ketosphinganine, which is rapidly reduced to C18-sphinganine[3]. Only under altered substrate affinity (e.g., utilizing stearoyl-CoA) does the pathway produce C20 LCBs[4].

Pathway A Palmitoyl-CoA + Serine B 3-Ketosphinganine A->B SPT C C18-Sphinganine (Endogenous) B->C KDSR D Complex Sphingolipids C->D CerS E Stearoyl-CoA + Serine F C20-Sphinganine (Pathological/IS) E->F SPT (Mutated) F->D CerS

Caption: De novo sphingolipid biosynthesis highlighting the generation of C18 vs. C20 long-chain bases.

Analytical Workflow & Methodology

To achieve absolute quantification, the internal standard must be introduced as early as possible in the sample preparation pipeline. This protocol utilizes a modified Methyl tert-butyl ether (MTBE) extraction, which is highly recommended for lipidomics as it forms a lipid-rich upper organic layer, minimizing protein contamination during aspiration.

Workflow A 1. Biological Sample B 2. Spike C20-DHS IS A->B C 3. MTBE Extraction B->C D 4. Phase Separation C->D E 5. N2 Evaporation D->E F 6. LC Separation E->F G 7. ESI-MS/MS F->G

Caption: Step-by-step MTBE lipid extraction and LC-MS/MS workflow using C20-DHS.

Detailed Experimental Protocol

Step 1: Preparation of Internal Standard Spike Prepare a 1 µM working stock of D,L-erythro-C20-Dihydrosphingosine in 100% LC-MS grade Methanol. Causality: Methanol ensures the highly hydrophobic sphingoid base remains completely solubilized and instantly precipitates endogenous proteins upon contact with the aqueous biological sample, halting enzymatic degradation of endogenous lipids[6].

Step 2: Sample Homogenization and IS Addition Aliquot the biological sample (e.g., 50 µL of plasma or 2 mg of tissue homogenate) into a glass extraction vial. Immediately add 20 µL of the C20-DHS working stock. Vortex vigorously for 30 seconds. Causality: Adding the internal standard before any solvent extraction ensures that the IS and endogenous lipids undergo the exact same partitioning, physical loss, and degradation processes. This step creates a self-validating system where the final IS peak area directly reflects the total workflow recovery[5].

Step 3: Lipid Extraction (Modified MTBE Method) Add 1.5 mL of Methanol and 5 mL of MTBE to the sample. Incubate at room temperature for 1 hour with continuous orbital shaking. Add 1.25 mL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C. Causality: MTBE is preferred over traditional chloroform (Bligh-Dyer) because the low-density MTBE forces the lipid-rich organic phase to the top. This allows the analyst to aspirate the lipids without passing a pipette tip through the protein disk at the aqueous interface, drastically reducing matrix effects and improving reproducibility.

Step 4: Drying and Reconstitution Carefully transfer 4 mL of the upper organic phase to a new glass vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the dried lipid film in 100 µL of Methanol:Water (9:1, v/v) containing 5 mM ammonium formate. Causality: Nitrogen prevents the oxidation of unsaturated lipid species. The addition of ammonium formate in the reconstitution solvent acts as a proton donor, significantly enhancing the formation of [M+H]⁺ adducts in positive ion mode ESI.

Step 5: LC-MS/MS Analysis Inject 5 µL of the reconstituted sample onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 × 100 mm). Use a binary gradient of Water/Methanol/Formic Acid (Mobile Phase A) and Methanol/Acetonitrile/Formic Acid (Mobile Phase B). Causality: Reversed-phase chromatography effectively resolves sphingoid bases based on carbon chain length. C20-DHS will elute slightly later than endogenous C18-DHS due to increased hydrophobicity, but close enough to experience identical matrix-induced ion suppression, validating its role as a normalizer.

Mass Spectrometry Parameters

Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The following table outlines the optimized transitions for both the endogenous target and the C20-DHS internal standard. Both rely on the characteristic loss of water and formaldehyde from the sphingoid backbone[7].

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Function
C18-Sphinganine (d18:0) 302.3284.315Endogenous Target (Quantifier)
C18-Sphinganine (d18:0) 302.360.130Endogenous Target (Qualifier)
C20-Sphinganine (d20:0) 330.3312.315Internal Standard (Quantifier)
C20-Sphinganine (d20:0) 330.360.130Internal Standard (Qualifier)

Note: The ratio of the Quantifier to Qualifier product ions should be monitored across all samples to ensure peak purity and absence of co-eluting isobaric interferences.

References

  • Zhao, L., et al. (2015). Elevation of 20-carbon long chain bases due to a mutation in serine palmitoyltransferase small subunit b results in neurodegeneration. Proceedings of the National Academy of Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgYa3MEd0ixzVLcnRDVtb26u5ggMTUM9M4Bd9Jb8uvLL7z_3XENfeVahA0Z00F1yL-GIg7RMoRi-2tEDDN2VWnIVG269p8YhaGJuaA1C1PkIiN3TLbeMmiTVfTtwIYpyrLtdO0diNHfu_YhpI=]
  • Hannun, Y.A. & Luberto, C. (2000). Ceramide in the eukaryotic stress response. Trends in Cell Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSHWRXQ5brIADLjl011oyPVx8Ug0sqlAFouKdKgoUXtlnpgw47bHGitKUqIP8CVmTaL7jrJ_rsvk3LE4WpltkVutOZMdJb7d_m3Jy1Mh9Nm-khdobzdzGNCCO7OikAbGStBvZ_Sy1VD0LVGsW0oSZwyfx0RN7fTGis12ymj_ZYODKOKs3cTkSN7CAHQtn8wCUq3Rpc1IaF28oPUkoHGb1YqQJko06IEdAZQf9MXx-tl9hQdxigMX9_YSFhpOIUt3Z5WD-glj8=]
  • Merrill, A.H., et al. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcrH6Echn-E4iUQiJX2tq4uFOCo8NOMPlhrcQ8ps39DtwAvJ9kLCaaJavG6gFI4EuMUU-4BJrAcs1EvFHhWT6PInV9F3EYE3BBmRHRhjgjpvIampuUfmusSAq6DNxGTPDZcOffmQ==]
  • Riley, R.T., et al. (2001). Ceramide Synthase Inhibition by Fumonisin B1 Causes Accumulation of 1-Deoxysphinganine. Journal of Biological Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH5oGK4EfEN4F1e494Pb6_1KIsxFxd5vR0bgg3S7Sv30iMz9zW6_beUQxRwaxXDIskg_SjcJ8xjRGtR646VKpsrlwSDW2-3LlBqYrI9RARQZ3AcBklhpiKx01vUAjdS21rNx_Y9i4nYqhIIwQ=]
  • Schoeny, H., et al. (2021). Optimization of collision energy settings for PRM of derivatized LCB. Analyst.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn9vPWSrrWXQPh_lR0UhOTYP9WDyvktzebH_cmkTYIVI6GpbfjS9-agn1Ev1GAHHxMdnPVmznPbNOJdElvM0GmDUu5AQAG7aqw8NA9OngA14UPWrAnwm5Bp9Dohz5mAi2jzZu6vBxWsNaCRYxfuFkUTwyTUgzAMsY0zAdMsioopEStJEXpoV_K3BXaUtvMHo88_BAVadQR_HaAU6qojZXoWIshSoIKnSgvoOa7FLQMA4j1-TkRGTBrRcnyHrM=]

Sources

Application Note: Tracing Sphingolipid Metabolism with Deuterated D,L-erythro-C20-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sphingolipids are a class of bioactive lipids integral to cellular structure and signaling, with their dysregulation implicated in numerous pathologies, including metabolic diseases, cancer, and neurodegenerative disorders.[1][2][3] Understanding the dynamics of sphingolipid metabolism is therefore critical for both basic research and therapeutic development. This application note provides a comprehensive guide for utilizing deuterated D,L-erythro-C20-Dihydrosphingosine as a metabolic tracer to investigate the de novo sphingolipid synthesis pathway. By introducing a stable isotope-labeled precursor, researchers can precisely track its incorporation into downstream sphingolipids using mass spectrometry, enabling the quantitative analysis of metabolic flux under various experimental conditions. We present the scientific rationale, detailed step-by-step protocols for cell labeling and lipid analysis, and expert insights into experimental design and data interpretation.

Introduction: The Significance of Tracking De Novo Sphingolipid Synthesis

The de novo synthesis pathway is the primary route for generating the sphingolipid backbone, starting from the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum (ER).[4][5] This pathway produces a cascade of critical lipid species, with ceramide at its core, which can be further metabolized into complex sphingolipids like sphingomyelin and glycosphingolipids.[6] Given their roles as signaling molecules, the rates of synthesis, catabolism, and interconversion of these lipids are tightly controlled.[2] Disruptions in this homeostasis are linked to insulin resistance, apoptosis, and inflammation.[7][8]

Metabolic labeling with stable isotopes offers a powerful and safe alternative to traditional radiolabeling for studying these dynamic processes.[9][10] Deuterated D,L-erythro-C20-Dihydrosphingosine is an ideal tracer for this purpose. As a direct precursor to dihydroceramides, its entry into the pathway allows for the direct measurement of de novo synthesis rates.[11][12] The deuterium label provides a distinct mass shift, enabling clear differentiation of newly synthesized lipids from the pre-existing cellular pool by mass spectrometry (MS).[13][14] The C20 backbone, while less common than the canonical C18 chain, is a naturally occurring variant in mammals, making it a physiologically relevant probe to trace the formation of a specific subset of sphingolipids.[15]

Scientific Rationale and Principles

The De Novo Sphingolipid Biosynthesis Pathway

The synthesis of sphingolipids begins in the ER. The first committed step, catalyzed by serine palmitoyltransferase (SPT), condenses L-serine and Palmitoyl-CoA to form 3-ketosphinganine.[16] This intermediate is rapidly reduced to D-erythro-dihydrosphingosine (also known as sphinganine). Our deuterated C20 tracer enters the pathway at this stage, mimicking the endogenous C18 and C20 sphinganine pool.[12] From here, a ceramide synthase (CerS) adds a fatty acyl chain to form dihydroceramide, which is subsequently desaturated by dihydroceramide desaturase (DEGS) to produce the central sphingolipid hub, ceramide.[5] Ceramide is then transported to the Golgi apparatus for conversion into more complex sphingolipids.

The diagram below illustrates the incorporation of deuterated C20-Dihydrosphingosine into this critical pathway.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum (ER) Serine L-Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Dihydrosphingosine (Sphinganine) Keto->Sphinganine Reduction Tracer Deuterated D,L-erythro-C20-Dihydrosphingosine dhCer Dihydroceramide (d20:0 base) Tracer->dhCer CerS + Fatty Acyl-CoA Sphinganine->dhCer CerS + Fatty Acyl-CoA Cer Ceramide (d20:1 base) dhCer->Cer DEGS1 (Desaturation) Complex Complex Sphingolipids (e.g., Sphingomyelin, Glucosylceramide) Cer->Complex Golgi Processing

Caption: Incorporation of the deuterated tracer into the de novo pathway.

Why Use a Deuterated C20 Precursor?
  • Mass Spectrometry Compatibility: Stable isotopes like deuterium (²H) are non-radioactive and are readily distinguished by their mass-to-charge (m/z) ratio in a mass spectrometer. The mass difference between the deuterated tracer and its endogenous counterpart allows for unambiguous quantification of metabolic flux.[9][17]

  • Tracing a Specific Pool: The C20 backbone allows for the specific investigation of the metabolism of very-long-chain sphingolipids, which have distinct biological roles compared to their C18 counterparts.[15]

  • Stereochemistry Considerations: The natural biologically active isomer is D-erythro-dihydrosphingosine.[18] The provided tracer is a D,L racemic mixture. While the D-isomer will be processed by the cell's enzymatic machinery, the L-isomer is generally not metabolized and can serve as an internal negative control, or its potential off-target effects can be investigated.

Experimental Design and Protocols

A successful metabolic labeling experiment requires careful planning, from selecting the right model system to optimizing labeling times and analytical methods.

Experimental Workflow Overview

The entire process involves introducing the deuterated tracer to a biological system, allowing for its metabolic conversion, extracting the lipid content, and analyzing the labeled products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Complete experimental workflow from cell culture to data analysis.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol is designed for adherent mammalian cells in a 6-well plate format but can be scaled as needed.

Materials:

  • Deuterated D,L-erythro-C20-Dihydrosphingosine

  • Ethanol (200 proof) or DMSO[11]

  • Complete cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper and centrifuge tubes

Procedure:

  • Prepare Tracer Stock Solution: Dissolve the deuterated C20-dihydrosphingosine in ethanol to a concentration of 1-5 mM. Store at -20°C.

  • Prepare Labeling Medium: a. Warm complete cell culture medium to 37°C. b. To prepare a 10 µM labeling solution, dilute the tracer stock into the medium. To improve solubility and cellular uptake, the tracer can be pre-complexed with fatty acid-free BSA. Expert Tip: A 5:1 molar ratio of BSA to lipid is a good starting point.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.

  • Pulse Labeling: a. Aspirate the old medium from the cells and wash once with sterile PBS. b. Add 2 mL of the prepared labeling medium to each well. c. Incubate the cells for the desired period (a time course of 2, 6, 12, and 24 hours is recommended for initial optimization).[19]

  • Harvesting: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS to stop metabolic activity. b. Add 1 mL of ice-cold PBS to each well and scrape the cells. c. Transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. d. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction using the MTBE Method

The methyl-tert-butyl ether (MTBE) method is highly efficient for lipidomics and offers the advantage of keeping the lipid-containing organic phase as the upper layer, simplifying collection.[20]

Materials:

  • Methanol (LC-MS grade)

  • MTBE (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard mix containing non-endogenous sphingolipid species (e.g., C17-base sphingolipids)[13]

  • Vortex mixer and centrifuge

Procedure:

  • Resuspend the cell pellet from Protocol 1 in 100 µL of water. Add the internal standard mix at this point.

  • Add 300 µL of methanol and vortex thoroughly for 1 minute.

  • Add 1 mL of MTBE and vortex for 10 minutes at 4°C.

  • Incubate the sample for 1 hour at room temperature on a shaker.

  • Induce phase separation by adding 250 µL of water and vortexing for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes. Three layers will form: an upper organic phase (containing lipids), a lower aqueous phase, and a solid pellet of precipitated protein.

  • Carefully collect the upper organic phase (~1 mL) and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried lipid film at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • A C18 reversed-phase column is suitable for separating sphingolipid species.[21]

Sample Preparation:

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol/chloroform (9:1, v/v).[22]

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble debris.

  • Transfer the clear supernatant to an LC autosampler vial.

Data Acquisition:

  • Develop a targeted MS/MS method (e.g., Multiple Reaction Monitoring, MRM) to specifically detect the deuterated tracer and its expected downstream metabolites.[23]

  • The precursor ion will be the [M+H]⁺ of the deuterated lipid, and the product ion will be a characteristic fragment of the sphingoid backbone. For sphingolipids with a d18:1 backbone, a common fragment is m/z 264. For the C20 sphinganine (d20:0) backbone, the corresponding fragment will be m/z 294.3.[23]

Compound ClassPrecursor Ion (m/z)Product Ion (m/z)Notes
d-C20-DihydrosphingosineCalculated294.3The exact precursor m/z depends on the number of deuterium atoms.
d-C20-DihydroceramidesCalculated294.3Precursor m/z will vary based on the attached fatty acid.
d-C20-CeramidesCalculated292.3Desaturation removes 2 mass units from the backbone fragment.
d-C20-SphingomyelinsCalculated184.1The phosphocholine headgroup is a characteristic fragment.
Table 1: Example MS/MS transitions for tracking the deuterated C20-sphingoid backbone.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is a chromatogram showing the intensity of each lipid species over time.

  • Peak Integration: Integrate the peak areas for both the endogenous (light) and the tracer-derived (heavy) versions of each sphingolipid of interest.[14]

  • Normalization: Normalize the peak areas to the corresponding internal standard to correct for variations in sample preparation and instrument response.

  • Calculate Fractional Enrichment: The rate of de novo synthesis can be expressed as the fractional enrichment, calculated as: Fractional Enrichment (%) = [Heavy Peak Area / (Heavy Peak Area + Light Peak Area)] x 100

  • Interpretation: An increase in the fractional enrichment of a specific sphingolipid following an experimental perturbation (e.g., drug treatment) indicates an upregulation of its de novo synthesis. Conversely, a decrease suggests an inhibition of the pathway. By analyzing the enrichment of different species down the pathway (dihydrosphingosine -> dihydroceramide -> ceramide -> sphingomyelin), one can pinpoint the specific enzymatic steps that are being modulated.

Conclusion

Metabolic labeling with deuterated D,L-erythro-C20-Dihydrosphingosine is a robust and precise method for quantifying the flux through the de novo sphingolipid synthesis pathway. This technique provides invaluable insights into the regulation of lipid metabolism in various biological contexts. The protocols and principles outlined in this application note offer a solid foundation for researchers to design and execute these powerful experiments, ultimately advancing our understanding of the critical role sphingolipids play in health and disease.

References

  • Vertex AI Search. (n.d.). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.
  • Cayman Chemical. (2019). Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. Matreya's Newsletter for Glyco/Sphingolipid Research.
  • Green, C. D., Maceyka, M., & Spiegel, S. (2021). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. Cell Metabolism.
  • Glembotski, C. C. (2014). Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis. Trends in Cardiovascular Medicine.
  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology.
  • A. H. Merrill Jr. (2011). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Methods in Molecular Biology.
  • Green, C. D., Maceyka, M., & Spiegel, S. (2021). Sphingolipids in metabolic disease: The good, the bad, and the unknown. ResearchGate.
  • Stiban, J., et al. (2024). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Cellular and Molecular Life Sciences.
  • Chromatography Today. (2016). Why Isolate Lipids from Biological Samples? Making Lipidomics by Mass Spectrometry the Standard.
  • Summers, S. A. (2008). Sphingolipids, Insulin Resistance, and Metabolic Disease: New Insights from in Vivo Manipulation of Sphingolipid Metabolism. Endocrine Reviews.
  • Snider, A. J., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI.
  • Reactome. (n.d.). Sphingolipid de novo biosynthesis.
  • ResearchGate. (n.d.). Sphingolipid de novo synthesis pathway.
  • ResearchGate. (n.d.). De-novo sphingolipid synthesis pathway.
  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.
  • Ecker, J., & Liebisch, G. (2014). Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species. Progress in Lipid Research.
  • Brejchova, K., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry.
  • BenchChem. (2025). Revolutionizing Lipidomics: High-Throughput Analysis Enabled by Deuterated Internal Standards.
  • Bonifacino, J. S., et al. (2001). Metabolic labeling with amino acids. Current Protocols in Cell Biology.
  • Ikeda, K., et al. (1989). Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS. MDPI.
  • ThermoFisher. (n.d.). High Resolution Orbitrap Mass Spectrometry for the Analysis of Deuterium-Labeled Lipids in E. Coli.
  • Kim, T.-Y. (2024). Quantitative lipidomics using metabolic deuterium oxide labeling. GIST Repository.
  • Merrill, A. H., et al. (2007). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Enzymology.
  • LIPID MAPS. (n.d.). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). D-erythro-Dihydrosphingosine Product Information.
  • Reitz, G. (n.d.). Chemistry and Biochemistry of Sphingosine Bases.
  • Cayman Chemical. (n.d.). Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics.
  • Matreya LLC. (n.d.). D-erythro-C20-Dihydrosphingosine.
  • NCBI. (2021). Metabolic labeling of sphingolipids - Glycoscience Protocols.

Sources

Application Note: D,L-erythro-C20-Dihydrosphingosine in Cell Culture and Sphingolipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Lipidomics Researchers, Cell Biologists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

Introduction & Biological Significance

Mammalian sphingolipids are predominantly built upon an 18-carbon (C18) sphingoid base backbone. However, the central nervous system exhibits a unique lipidomic signature characterized by the presence of 20-carbon (C20) long-chain bases (LCBs). D,L-erythro-C20-Dihydrosphingosine (also known as C20-sphinganine or eicosasphinganine) is the critical metabolic intermediate in the de novo biosynthesis of these specialized neuronal sphingolipids[1].

In cell culture models, particularly those involving neuronal differentiation (e.g., cerebellar granule cells), the shift from C18 to C20 sphingolipid synthesis is a hallmark of cellular maturation and aging[2]. The enzyme Serine Palmitoyltransferase (SPT) typically condenses L-serine with palmitoyl-CoA to form C18-sphinganine. However, specific SPT subunits expressed in neuronal tissues alter the enzyme's substrate preference toward stearoyl-CoA, driving the production of C20-sphinganine[3][4].

Understanding and quantifying C20-dihydrosphingosine is vital for two primary research avenues:

  • Neurodevelopment and Neurodegeneration: Unregulated accumulation of C20 LCBs is linked to impaired protein homeostasis and axon degeneration[4].

  • Analytical Lipidomics: Because C20 LCBs are virtually absent in non-neuronal peripheral tissues, synthetic D,L-erythro-C20-Dihydrosphingosine serves as an exceptionally reliable internal standard for mass spectrometry (LC-MS/MS), allowing for absolute quantification of endogenous C18 sphingolipids without isobaric interference[5].

Mechanistic Pathway

The divergence of C18 and C20 sphingolipid biosynthesis is dictated by acyl-CoA availability and SPT subunit composition. Fumonisin B1 (FB1), a potent mycotoxin, competitively inhibits Ceramide Synthase (CerS), leading to a massive upstream accumulation of both C18 and C20 sphinganines.

G Serine L-Serine SPT1 Serine Palmitoyltransferase (Standard Subunits) Serine->SPT1 SPT2 Serine Palmitoyltransferase (Neuronal Subunits) Serine->SPT2 Palmitoyl Palmitoyl-CoA (C16) Palmitoyl->SPT1 Stearoyl Stearoyl-CoA (C18) Stearoyl->SPT2 Keto18 3-Keto-C18-sphinganine SPT1->Keto18 Keto20 3-Keto-C20-sphinganine SPT2->Keto20 C18Sa C18-Sphinganine Keto18->C18Sa C20Sa C20-Dihydrosphingosine (C20-Sphinganine) Keto20->C20Sa CerS Ceramide Synthase (Inhibited by Fumonisin B1) C18Sa->CerS C20Sa->CerS C18Cer C18-Ceramides (Ubiquitous) CerS->C18Cer C20Cer C20-Ceramides (Neuronal Gangliosides) CerS->C20Cer

Biosynthetic pathway of C18 and C20 sphingoid bases via Serine Palmitoyltransferase.

Quantitative Dynamics in Cell Culture

When culturing neuronal models (e.g., rat cerebellar granule cells), researchers must account for the temporal shift in LCB chain lengths. The table below summarizes the expected lipidomic shifts during a standard 22-day differentiation protocol.

Table 1: Dynamics of Sphingoid Bases During Neuronal Cell Culture

Sphingoid BaseDay 0 (Undifferentiated)Day 8 (Differentiated)Day 22 (Aging)Biological Significance
C18-Sphinganine LowPeaksRemains ConstantPrimary precursor for ubiquitous ceramides.
C18-Sphingosine LowPeaks (~223 pmol/mg)Remains ConstantMajor structural component of cellular membranes.
C20-Sphinganine Very Low (~0.02 pmol/mg)IncreasingHighestDirect precursor to C20-gangliosides[1].
C20-Sphingosine LowIncreasingHighestHallmark of neuronal aging and differentiation[2].

Validated Laboratory Protocols

Protocol A: LC-MS/MS Sphingolipid Extraction using C20-Dihydrosphingosine as an Internal Standard

Application: Absolute quantification of endogenous C18-sphingolipids in non-neuronal cell lines or biofluids. Causality & Rationale: Because non-neuronal cells lack the specific SPT subunits to utilize stearoyl-CoA, endogenous C20 LCBs are virtually zero. Spiking the lysis buffer with synthetic D,L-erythro-C20-Dihydrosphingosine allows researchers to correct for matrix effects, extraction losses, and MS ion suppression without overlapping with endogenous analyte signals[5].

Step-by-Step Workflow:

  • Cell Harvesting: Wash cultured cells (

    
     cells per well) twice with ice-cold PBS. Scrape cells into 500 µL of cold 0.05 M potassium phosphate buffer (pH 7.0)[5].
    
  • Internal Standard Spiking: Add exactly 30 µL of 5 µM D,L-erythro-C20-Dihydrosphingosine (150 pmol) to the homogenate[5]. Critical Step: Add the standard before any solvent extraction to ensure it undergoes the exact same partitioning dynamics as the endogenous lipids.

  • Lipid Extraction: Add 1.5 mL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 2 minutes. Add 0.5 mL of Chloroform and 0.5 mL of LC-MS grade water to induce phase separation.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C[5].

  • Organic Phase Recovery: Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette and transfer to a highly inert, acid-washed glass tube with a PTFE-lined cap[5].

  • Alkaline Hydrolysis (Saponification): Add 0.5 mL of 0.1 M KOH in methanol to the organic phase and incubate at 37°C for 1 hour. Causality: This step hydrolyzes ester-linked glycerophospholipids (e.g., phosphatidylcholine) which cause severe ion suppression in the mass spectrometer. Sphingolipids are protected because their fatty acids are attached via amide bonds, which resist mild alkaline hydrolysis.

  • Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas (

    
    ) at 37°C[5]. Causality: 
    
    
    
    displaces oxygen, preventing the oxidative degradation of double bonds present in endogenous sphingosines. Reconstitute the lipid film in 100 µL of LC mobile phase (e.g., Methanol/Water/Formic Acid) prior to injection.
Protocol B: Fumonisin B1-Induced Sphinganine Accumulation Assay

Application: Evaluating Ceramide Synthase inhibition and sphingolipid-mediated cytotoxicity. Causality & Rationale: Fumonisin B1 (FB1) is a structural analog of sphinganine. It competitively binds CerS, blocking the acylation of sphinganine into dihydroceramide. This results in a cytotoxic buildup of free sphinganines. Measuring the ratio of Sphinganine to Sphingosine (Sa/So ratio) provides a self-validating, highly sensitive biomarker of CerS inhibition[5].

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., SW982 or primary fibroblasts) in 6-well plates and allow them to adhere overnight to ~70% confluence.

  • FB1 Treatment: Prepare a stock solution of FB1 in sterile PBS. Treat cells with varying concentrations of FB1 (e.g., 0, 10, 25, 50 µM) in complete culture media.

  • Incubation: Incubate for 24 to 48 hours. Note: Sphinganine accumulation occurs rapidly, often detectable within 6 hours, but cytotoxic endpoints (e.g., apoptosis) require 24-48 hours.

  • Harvest & Extraction: Proceed with the lipid extraction method outlined in Protocol A. If quantifying C20-sphinganine accumulation specifically (e.g., in neuronal cells), use C17-sphingosine as the internal standard instead[4].

  • Data Analysis: Calculate the Sa/So ratio by dividing the total integrated peak area of sphinganine (C18 + C20) by the peak area of sphingosine. An Sa/So ratio

    
     is definitive biochemical evidence of CerS blockade.
    

References

  • Changes of free long-chain bases in neuronal cells during differentiation and aging in culture National Institutes of Health (PubMed) [Link]

  • Activity of 3-ketosphinganine synthase during differentiation and aging of neuronal cells in culture National Institutes of Health (PubMed) [Link]

  • The structure of gangliosides hides a code for determining neuronal functions AIR Università degli Studi di Milano [Link]

  • Elevation of 20-carbon long chain bases due to a mutation in serine palmitoyltransferase small subunit b results in neurodegeneration Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Glucose Reaction with Fumonisin B1 Partially Reduces Its Toxicity in Swine Iowa State University Digital Repository[Link]

Sources

Protocol for the Solubilization and Use of D,L-erythro-C20-Dihydrosphingosine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This comprehensive guide provides a detailed protocol for the solubilization and application of D,L-erythro-C20-Dihydrosphingosine (also known as C20-sphinganine) for in vitro experimental use. Addressing the inherent challenges of working with hydrophobic long-chain sphingoid bases, this document outlines robust methodologies for preparing stable stock solutions and biocompatible working solutions suitable for both cell-free and cell-based assays. The protocols are designed to ensure maximal bioavailability and minimize solvent-induced artifacts, thereby upholding the integrity of experimental outcomes.

Introduction: The Significance of C20-Dihydrosphingosine

D,L-erythro-C20-Dihydrosphingosine is the C20 analogue of sphinganine, a pivotal intermediate in the de novo biosynthesis of sphingolipids.[1][2] This pathway generates a diverse family of lipids, including ceramides, sphingomyelin, and gangliosides, which are not merely structural components of cellular membranes but also critical signaling molecules governing cell fate decisions such as apoptosis, proliferation, and stress responses.[3][4]

The study of specific long-chain base analogues like C20-dihydrosphingosine is crucial for several reasons:

  • Pathway Elucidation: It serves as a substrate to probe the activity of key enzymes in sphingolipid metabolism, such as ceramide synthases (CerS).[4]

  • Biological Activity: Alterations in the levels of dihydrosphingolipids are implicated in various pathological conditions, including cancer and metabolic diseases, making C20-dihydrosphingosine a valuable tool for investigating these processes.[1][5]

  • Comparative Studies: The C20 chain length provides a point of comparison against the more common C18 sphinganine, allowing researchers to investigate the influence of acyl chain length on enzyme specificity and downstream signaling events.

Given its hydrophobic nature, achieving effective and consistent delivery of C20-dihydrosphingosine to an aqueous in vitro system is a primary experimental hurdle. This protocol provides a validated framework to overcome this challenge.

Physicochemical & Handling Data

A thorough understanding of the compound's properties is the foundation of a successful experimental design.

PropertyValueSource(s)
Synonyms C20-Sphinganine, Eicosasphinganine[6][7]
Molecular Formula C₂₀H₄₃NO₂[6][8]
Molecular Weight ~329.6 g/mol [6][8]
CAS Number 24006-62-0 (for D-erythro isomer)[6][9]
Appearance White to off-white solid[2][10]
Storage (Solid) Store desiccated at -20°C for up to several years.[2][6]
Solubility DMSO: Soluble at 25 mg/mL (requires warming).[11][12]• Ethanol: Soluble at 25 mg/mL (requires warming).[6][11]• Chloroform/Methanol (5:1, v/v): Soluble.[6]• Water: Partly miscible to insoluble.[11]

Note on Stereochemistry: This protocol is for the D,L-erythro racemic mixture. The biologically relevant isomer generated in mammalian cells is D-erythro-dihydrosphingosine.[1][2] While the solubilization procedure is identical for both, researchers should consider the potential for differential biological activity between stereoisomers.

Experimental Workflow Overview

The following diagram outlines the general procedure for preparing C20-Dihydrosphingosine for experimental use.

G cluster_prep Preparation Phase cluster_assay Working Solution for Assays cluster_dilution Dilution Method solid Weigh Solid Compound (D,L-erythro-C20-Dihydrosphingosine) dissolve Dissolve in Organic Solvent (e.g., Warm DMSO or Ethanol) solid->dissolve stock High-Concentration Stock Solution (e.g., 10-25 mg/mL) dissolve->stock direct_dilute Direct Dilution into Aqueous Buffer stock->direct_dilute Method 1 bsa_complex Complexation with Fatty Acid-Free BSA stock->bsa_complex Method 2 storage Store at -20°C or -80°C stock->storage cell_free Cell-Free Assays (e.g., Enzyme Kinetics) cell_based Cell-Based Assays (e.g., Cell Culture Treatment) direct_dilute->cell_free bsa_complex->cell_based G cluster_pathway De Novo Sphingolipid Synthesis cluster_signaling Downstream Bioactive Lipids & Effects Serine Serine + Palmitoyl-CoA keto 3-Ketodihydrosphingosine Serine->keto SPT SPT SPT KSR 3-KSR C20_DHS C20-Dihydrosphingosine (Sphinganine) keto->C20_DHS KSR dhCer C20-Dihydroceramide C20_DHS->dhCer CerS S1P C20-Dihydrosphingosine- 1-Phosphate (dhS1P) C20_DHS->S1P SphK CerS Ceramide Synthase (CerS) Cer C20-Ceramide dhCer->Cer DES1 DES1 DES1 Apoptosis Apoptosis, Autophagy, Cell Cycle Arrest Cer->Apoptosis SphK SphK

Caption: Simplified De Novo Sphingolipid Synthesis Pathway.

Exogenously supplied C20-dihydrosphingosine can be taken up by cells and enter this pathway. It can be acylated by Ceramide Synthases (CerS) to form C20-dihydroceramide or phosphorylated by Sphingosine Kinases (SphK) to form C20-dihydrosphingosine-1-phosphate (dhS1P), another potent signaling molecule. [4][5]The accumulation of these metabolites can profoundly impact cellular signaling.

References

  • Bielawska, A. et al. (2018). Approaches for probing and evaluating mammalian sphingolipid metabolism. PMC. Retrieved from [Link]

  • Labclinics. (n.d.). D-erythro-C20-Dihydrosphingosine. Retrieved from [Link]

  • Stoffel, W., LeKim, D., & Sticht, G. (1968). Biosynthesis of dihydrosphingosine in vitro. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 349(5), 664-70. Retrieved from [Link]

  • Dasilva, A. et al. (2022). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR Protocols. Retrieved from [Link]

  • Thiele, C. et al. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science. Retrieved from [Link]

  • Stoffel, W., LeKim, D., & Sticht, G. (1968). Biosynthesis of dihydrosphingosine in vitro. PubMed. Retrieved from [Link]

  • Kimura, T. et al. (2019). Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from sphingosine 1-phosphate. PMC. Retrieved from [Link]

  • Kováčik, A. et al. (2021). Structure–Function Relationship of the Most Abundant Ceramide Subspecies Studied on Monolayer Models Using GIXD and Langmuir Isotherms. ACS Publications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Phytosphingosine – Knowledge and References. Retrieved from [Link]

  • Kováčik, A. et al. (2021). Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. MDPI. Retrieved from [Link]

  • T-Ay, S. et al. (2016). The role of dihydrosphingolipids in disease. PMC. Retrieved from [Link]

  • BioCrick. (n.d.). Dihydrosphingosine. Retrieved from [Link]

  • Hannun, Y.A. & Obeid, L.M. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. Retrieved from [Link]

Sources

studying ceramide synthase activity with C20-dihydrosphingosine substrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Biological Context

Sphingolipid metabolism is traditionally studied through the lens of the canonical C18-sphingoid base (d18:1 sphingosine or d18:0 dihydrosphingosine). However, non-canonical bases, particularly C20-dihydrosphingosine (d20:0, eicosasphinganine) , have emerged as critical biomarkers in mitochondrial dysfunction and specific neuropathies like Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1).

While the de novo synthesis of C20-dhSph is driven by Serine Palmitoyltransferase (SPT) utilizing Stearoyl-CoA instead of Palmitoyl-CoA, its subsequent N-acylation into C20-dihydroceramides is catalyzed by Ceramide Synthases (CerS1-6) . Understanding the kinetics of CerS towards this more hydrophobic substrate is vital for drug development in metabolic and neurodegenerative diseases.

This guide provides a validated protocol for measuring CerS activity using C20-dhSph, addressing the specific solubility and detection challenges posed by its increased chain length.

Biological Pathway Visualization

The following diagram illustrates the deviation from canonical sphingolipid synthesis that produces C20-dhSph and its subsequent acylation.

SphingolipidPathway cluster_inputs Substrates cluster_assay CerS Assay Reaction StearoylCoA Stearoyl-CoA (C18:0) SPT SPT Complex (Serine Palmitoyltransferase) StearoylCoA->SPT Serine L-Serine Serine->SPT KDS 3-keto-eicosasphinganine SPT->KDS Condensation Reductase 3-KR (Reductase) KDS->Reductase C20dhSph C20-dihydrosphingosine (d20:0 Substrate) Reductase->C20dhSph Reduction CerS Ceramide Synthase (CerS 1-6) C20dhSph->CerS AcylCoA Fatty Acyl-CoA (e.g., C16:0, C24:0) AcylCoA->CerS C20dhCer C20-Dihydroceramide (Product) CerS->C20dhCer N-acylation

Figure 1: The non-canonical de novo synthesis pathway highlighting the formation of C20-dihydrosphingosine and its conversion by CerS.[1][2]

Experimental Strategy & Critical Considerations

Substrate Solubility (The "Sticking" Problem)

C20-dhSph is significantly more hydrophobic than the standard C18 variant.

  • Risk: It adheres aggressively to plasticware and precipitates in aqueous buffers, leading to artificially low

    
     and high variability.
    
  • Solution: You must deliver the substrate as a complex with defatted BSA (Bovine Serum Albumin) or in a specific detergent/solvent micelle. This protocol uses the BSA-complexing method to mimic physiological transport.

Enzyme Source
  • Microsomes: Preferred for screening. Isolated from tissues (liver/brain) or overexpressing cell lines (HEK293).

  • Purified Enzyme: Difficult to obtain active; microsomes preserve the ER membrane environment CerS requires.

Detection Method: LC-MS/MS

Fluorescent analogs (NBD-C20-dhSph) are not commercially standard and may alter enzyme kinetics due to the bulky fluorophore. LC-MS/MS (MRM mode) is the required standard for this application.

Protocol: Sample Preparation (Microsomal Fraction)

Objective: Isolate ER-enriched microsomes containing active CerS.

  • Harvest: Resuspend cell pellet (

    
     cells) or tissue (50-100 mg) in Lysis Buffer  (20 mM HEPES pH 7.4, 250 mM Sucrose, 2 mM MgCl₂, 1x Protease Inhibitor Cocktail).
    
  • Homogenize: Dounce homogenize (20-30 strokes) on ice.

  • Clarify: Centrifuge at 800 x g for 10 min at 4°C to remove nuclei/debris. Collect supernatant.

  • Isolate: Centrifuge supernatant at 100,000 x g for 60 min at 4°C.

  • Resuspend: Discard supernatant. Resuspend the microsomal pellet in Storage Buffer (20 mM HEPES pH 7.4, 25 mM KCl, 250 mM Sucrose, 2 mM MgCl₂).

  • Quantify: Determine protein concentration (BCA Assay). Target: 1–5 mg/mL.

Protocol: Ceramide Synthase Activity Assay

Objective: Measure the conversion of C20-dhSph to C20-dihydroceramide.

Reagents Preparation
  • Substrate Stock: 1 mM C20-dhSph dissolved in ethanol.

  • Substrate/BSA Complex (Critical):

    • Dry down the required amount of C20-dhSph stock under nitrogen.

    • Resuspend in reaction buffer containing 2 mg/mL defatted BSA .

    • Sonicate in a water bath at 37°C for 10-15 mins until clear.

  • Acyl-CoA: 1 mM stock in 10 mM sodium phosphate buffer (pH 7.0).

Reaction Workflow
ComponentVolumeFinal Conc.Notes
Reaction Buffer to 100 µL-20 mM HEPES (pH 7.4), 2 mM MgCl₂, 0.5 mM DTT
Microsomes Variable15–50 µgOptimization required for linearity
C20-dhSph / BSA 10 µL5–20 µMKinetic variable 1
Fatty Acyl-CoA 5 µL50 µMKinetic variable 2 (e.g., C16:0-CoA)
Total Volume 100 µL
  • Pre-incubation: Mix Buffer + Microsomes + C20-dhSph. Incubate at 37°C for 5 min.

  • Start: Add Fatty Acyl-CoA to initiate the reaction.

  • Incubation: Incubate at 37°C for 15–20 minutes . (Must be within linear range).

  • Termination: Add 400 µL of Chloroform:Methanol (1:2 v/v) containing the Internal Standard .

    • Internal Standard: C17-dihydroceramide (d17:0/16:0) or d18:0/17:0. Avoid endogenous lipids.

Protocol: Lipid Extraction & LC-MS/MS

Extraction (Modified Bligh-Dyer)
  • To the terminated reaction (Single Phase), add 100 µL Chloroform and 100 µL Water.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 5 min.

  • Collection: Transfer the lower organic phase to a fresh glass vial.

  • Re-extraction: Add 200 µL Chloroform to the remaining aqueous phase, vortex, spin, and combine organic phases.

  • Dry: Evaporate solvent under Nitrogen stream.

  • Reconstitute: Dissolve in 100 µL Mobile Phase B (MeOH/IPA 50:50 + 5mM Ammonium Formate).

LC-MS/MS Parameters
  • Column: C8 or C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.[3]

  • Mobile Phase B: Methanol/Isopropanol (50:50) + 0.2% Formic Acid + 2 mM Ammonium Formate.[3]

  • Gradient: 60% B to 100% B over 5 mins.

MRM Transitions (Positive Mode, ESI+) Unlike C18-dhSph (d18:0), C20-dhSph (d20:0) has a different mass. You must monitor the specific product.

AnalytePrecursor Ion [M+H]+Product Ion (Fragment)Collision Energy (V)
C16-C20-Dihydroceramide 568.6 294.3 (d20:0 base - H₂O)30–40 (Optimize)
C24-C20-Dihydroceramide 680.7 294.3 (d20:0 base - H₂O)35–45 (Optimize)
IS (C17-Ceramide) 552.5 264.3 (d18:1 base - H₂O)30

Note: The product ion 294.3 corresponds to the d20:0 long-chain base losing water. Always perform a product ion scan on a standard to confirm.

Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_ana 3. Analysis Microsomes Microsome Isolation (100,000 x g) Incubate Incubate 37°C 15-20 min Microsomes->Incubate Substrate C20-dhSph + BSA Complex Substrate->Incubate Stop Stop & Extract (CHCl3/MeOH + IS) Incubate->Stop LCMS LC-MS/MS (MRM Mode) Stop->LCMS Data Calculate pmol/mg/min LCMS->Data

Figure 2: Step-by-step experimental workflow from microsome isolation to data analysis.[2][4][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Activity Substrate precipitationEnsure C20-dhSph is sonicated with BSA until clear. Do not add pure ethanolic stock directly to aqueous buffer without rapid mixing.
High Background Endogenous lipidsUse "No Enzyme" and "No Substrate" controls. Microsomes contain endogenous ceramides; subtract this baseline.
Peak Tailing Column overload or interactionAdd 0.1% Phosphoric acid to LC solvents (if using stainless steel) or switch to a C8 column for better hydrophobicity management.
Variable Replicates Phase separation errorUse a Hamilton syringe for organic phase retrieval. Ensure internal standard is added before extraction.

References

  • Tidhar, R., & Futerman, A. H. (2013). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 1376, 53–63. Link

  • Mullen, T. D., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research, 53(1), 195–200. Link

  • Lomasney, A. R., et al. (2013). Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism. Journal of Lipid Research, 54(8), 2103–2116. Link

  • Cingolani, F., et al. (2016). Sphingolipid identification and quantification by LC-MS/MS. Lipidomics, 119-133. Link

  • Hornemann, T., et al. (2009). HSAN1 mutations in serine palmitoyltransferase reveal a close structure-function relationship of the human enzyme. Human Molecular Genetics, 18(3), 537–544. (Context for C20-base accumulation). Link

Sources

High-Recovery Extraction of C20-Dihydrosphingosine (Sphinganine) from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Introduction: The Significance of C20-Sphinganine

Sphinganine (dihydrosphingosine), particularly the C20 isoform (d20:0), is a pivotal intermediate in the de novo biosynthesis pathway of sphingolipids.[1][2] It serves as the direct precursor to dihydroceramides, which are subsequently desaturated to form the vast family of ceramides and complex sphingolipids that are integral to cell structure and signaling.[2][3] Aberrations in sphinganine levels are associated with cellular stress responses and metabolic diseases, making its accurate quantification a critical objective in biomedical research and drug development.[2]

However, extracting C20-sphinganine from complex biological samples like plasma, serum, or tissue presents a significant analytical challenge. Its amphipathic nature—possessing a long, nonpolar hydrocarbon tail and a polar headgroup—necessitates carefully optimized extraction protocols to ensure high recovery and minimize interference from the overwhelmingly abundant phospholipids and other matrix components.

This guide provides a detailed, scientifically-grounded framework for the extraction of C20-dihydrosphingosine. We will explore the fundamental principles behind established extraction methodologies, present two robust, step-by-step protocols for liquid and solid samples, and offer insights into quality control and troubleshooting to ensure the generation of reliable, high-quality data for downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Principles of Sphingolipid Extraction

The successful isolation of C20-sphinganine hinges on disrupting its interactions with proteins and cellular membranes and partitioning it away from interfering substances. The two primary strategies, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), exploit the physicochemical properties of the analyte.

2.1 The Rationale of Solvent Systems in LLE

The most common LLE methods are variations of the Bligh-Dyer or Folch procedures, which utilize a ternary solvent system of chloroform, methanol, and water.[4][5][6][7]

  • Methanol's Role: The process begins by homogenizing the aqueous biological sample in a mixture of methanol and chloroform. Methanol is crucial for denaturing proteins and breaking the hydrogen bonds between lipids and proteins, effectively releasing C20-sphinganine from its matrix.[8]

  • Creating a Monophasic System: The initial solvent-to-sample ratio (e.g., 2:1 methanol:chloroform with the sample's water content) is calculated to form a single, monophasic solution. This ensures intimate contact between the solvents and the sample matrix, maximizing the initial extraction efficiency.[9][10]

  • Inducing Phase Separation: Subsequently, the addition of more chloroform and water disrupts the single phase, creating a biphasic system.[10] Due to its long hydrocarbon tail, C20-sphinganine has a strong affinity for the nonpolar solvent and partitions into the lower, denser chloroform layer, while more polar contaminants like salts, sugars, and amino acids remain in the upper aqueous/methanol layer.[11]

2.2 The Selectivity of Solid-Phase Extraction (SPE)

SPE offers a more targeted approach to cleanup and is particularly useful for complex matrices like tissue homogenates.[12][13] The technique relies on the differential affinity of the analyte and matrix components for a solid sorbent packed in a cartridge.[13]

  • Mechanism of Retention: For a relatively polar analyte like C20-sphinganine, a reversed-phase (e.g., C18) sorbent is often employed. The nonpolar C18 chains on the silica sorbent retain the analyte via hydrophobic interactions with its hydrocarbon tail.[14]

  • Selective Elution: The process involves conditioning the sorbent, loading the sample extract, washing away highly polar interferences with a weak aqueous solvent, and finally eluting the C20-sphinganine with a stronger organic solvent that disrupts the hydrophobic interaction.[14][15]

Essential Materials and Reagents

Equipment & ConsumablesChemicals & Reagents
Glass vials with PTFE-lined capsMethanol (LC-MS Grade)
Low-adsorption polypropylene tubesChloroform (LC-MS Grade, stabilized with ethanol)
Vortex mixerAcetonitrile (LC-MS Grade)
Refrigerated centrifugeWater (LC-MS Grade)
Nitrogen evaporator or rotary evaporatorFormic Acid (LC-MS Grade)
Tissue homogenizer (for tissue protocol)Ammonium Formate
Solid-Phase Extraction (SPE) manifoldInternal Standard (IS): C17-Sphinganine (d17:0) or a stable isotope-labeled C20-Sphinganine (e.g., d7)
C18 SPE cartridges (for tissue protocol)

Detailed Extraction Protocols

Protocol 1: Modified Bligh-Dyer LLE for Plasma or Serum

This protocol is optimized for extracting C20-sphinganine from liquid biological samples. The use of a validated internal standard is mandatory for accurate quantification.

Workflow Diagram: LLE Protocol

LLE_Workflow Sample 1. Plasma/Serum Sample (100 µL) Add_IS 2. Add Internal Standard (e.g., C17-Sphinganine) Sample->Add_IS Add_Solvent 3. Add 1.5 mL MeOH:CHCl3 (2:1) Add_IS->Add_Solvent Vortex_Incubate 4. Vortex & Incubate (e.g., 48°C for 1h) Add_Solvent->Vortex_Incubate Partition 5. Add 0.5 mL CHCl3 & 0.5 mL H2O Vortex_Incubate->Partition Centrifuge 6. Centrifuge (3,000 x g, 10 min) Partition->Centrifuge Collect 7. Collect Lower Organic Phase Centrifuge->Collect Dry 8. Dry Under N2 Collect->Dry Reconstitute 9. Reconstitute for LC-MS/MS Analysis Dry->Reconstitute

Caption: General workflow for C20-Sphinganine extraction from plasma/serum.

Step-by-Step Methodology:

  • Sample Preparation: Thaw plasma or serum samples on ice to prevent degradation.[16] Aliquot 100 µL of the sample into a glass tube.

  • Internal Standard Spiking: Add the internal standard (IS) to each sample. A non-naturally occurring odd-chain analogue like C17-sphinganine is an excellent choice as it behaves similarly during extraction and ionization but is mass-distinct from the analyte.[4][6][17]

  • Initial Extraction: Add 1.5 mL of ice-cold Methanol:Chloroform (2:1, v/v) to the sample.

    • Scientist's Note: This ratio, combined with the water in the plasma, creates a monophasic system that thoroughly extracts lipids from the sample matrix.[10]

  • Homogenization & Incubation: Vortex the mixture vigorously for 2 minutes. For potentially enhanced recovery, incubate the mixture at 48°C for 1 hour.[4][16]

  • Phase Separation: Add 0.5 mL of Chloroform and vortex for 30 seconds. Then, add 0.5 mL of LC-MS grade water and vortex again for 1 minute.

    • Scientist's Note: This step breaks the monophasic system and creates two distinct layers. The final solvent ratio will be approximately 2:2:1.8 (Methanol:Chloroform:Water).

  • Pellet Proteins: Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C. This will result in a clear two-phase system with a precipitated protein disk at the interface.[5][16]

  • Collect Organic Layer: Carefully insert a glass Pasteur pipette through the upper aqueous layer and the protein disk to collect the lower chloroform layer containing the lipids. Transfer it to a new clean glass tube.[10] Avoid aspirating any of the protein or upper phase.

  • Solvent Evaporation: Dry the collected organic extract under a gentle stream of nitrogen.[16][18]

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a solvent suitable for your LC-MS/MS analysis (e.g., Acetonitrile:Methanol 1:1 with 0.2% formic acid).

Diagram: Bligh-Dyer Phase Separation

BlighDyer cluster_0 Step 3-4: Monophasic Extraction cluster_1 Step 5-6: Biphasic Separation A Single Phase (MeOH/CHCl3/H2O) • C20-Sphinganine (Analyte) • Other Lipids • Proteins (denatured) • Salts, Sugars B_protein Protein Disc (Interface) A->B_protein Add CHCl3 & H2O + Centrifuge B_upper Upper Aqueous Phase (Methanol/Water) • Salts, Sugars, etc. B_lower Lower Organic Phase (Chloroform) • C20-Sphinganine (Analyte) • Other Lipids

Caption: Visualization of the monophasic extraction and biphasic separation.

Protocol 2: LLE Followed by SPE Cleanup for Tissue

This protocol is designed for solid samples, which require initial homogenization and often benefit from an additional cleanup step to remove complex matrix interferences.

Step-by-Step Methodology:

  • Homogenization: Weigh approximately 20-50 mg of frozen tissue. Homogenize in 1 mL of ice-cold Phosphate-Buffered Saline (PBS) using a suitable homogenizer.

  • Initial LLE: Transfer the homogenate to a glass tube and perform the same liquid-liquid extraction as described in Protocol 1, steps 2 through 7 .

  • Prepare for SPE: Dry the collected organic phase under nitrogen. Reconstitute the lipid film in 200 µL of a weak solvent, such as Methanol:Water (1:1 v/v). This ensures the analyte will bind to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of Methanol, followed by 2 mL of LC-MS grade water. Do not let the sorbent go dry.

    • Scientist's Note: Conditioning wets the C18 chains, activating the sorbent for proper hydrophobic interaction.[13]

  • Sample Loading: Load the entire 200 µL of the reconstituted sample onto the SPE cartridge. Allow it to pass through slowly (e.g., 1 drop per second).

  • Wash Step: Wash the cartridge with 2 mL of a weak solvent like 40% Methanol in water.

    • Scientist's Note: This step removes highly polar impurities that were not fully eliminated during the LLE, while the C20-sphinganine remains bound to the C18 sorbent.[14]

  • Elution Step: Elute the C20-sphinganine from the cartridge using 2 mL of a strong organic solvent, such as Acetonitrile containing 0.2% formic acid. Collect the eluate in a clean glass tube.

  • Final Preparation: Dry the eluate under a stream of nitrogen and reconstitute in the final analysis solvent as described in Protocol 1, step 9 .

Quality Control and Method Validation

A robust protocol is a self-validating one. Adherence to the following principles is critical for generating trustworthy data.

  • The Role of the Internal Standard (IS): The IS is the cornerstone of quantitative accuracy. It should be added at the very beginning of the extraction process to account for analyte loss at every single step, from phase partitioning to evaporation and reconstitution.[19][20][21] The final analyte concentration is calculated from the peak area ratio of the analyte to the IS.

  • Preventing Analyte Loss: Sphingolipids can adsorb to plastic surfaces. Whenever possible, use glass tubes and consider silanizing glassware. For smaller volumes, low-adsorption polypropylene tubes are a suitable alternative.[16]

  • Method Performance: When developing or validating this method, key parameters should be assessed to ensure it meets the required standards for your application.

Validation ParameterTypical Acceptance CriteriaRationale
Extraction Recovery >85%Ensures the extraction process is efficient.
Process Efficiency >70%Measures overall method performance, including recovery and matrix effects.
Precision (CV%) <15%Demonstrates the reproducibility of the extraction and analysis.
Linearity (R²) >0.99Confirms a proportional response across a range of concentrations.
Limit of Quantitation S/N > 10Defines the lowest concentration that can be reliably quantified.[6]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Inefficient extraction protocol. 2. Incomplete phase separation. 3. Analyte loss during organic phase collection. 4. SPE wash solvent is too strong.1. Ensure vigorous vortexing; consider sonication or warming steps.[22] 2. Ensure correct solvent ratios and centrifuge adequately to form a tight protein pellet and clear phases.[16] 3. Be careful to avoid the aqueous/protein layers; leave a small amount of the organic phase behind if necessary. 4. Reduce the percentage of organic solvent in the SPE wash step.[23]
High Variability (CV%) 1. Inconsistent sample handling or volumes. 2. Analyte adsorption to surfaces. 3. Incomplete solvent evaporation or inconsistent reconstitution volume.1. Use calibrated pipettes and be consistent in all steps. Avoid repeated freeze-thaw cycles.[16] 2. Use silanized glassware or low-adsorption tubes.[16] 3. Ensure extracts are completely dry before reconstitution in a precise, known volume.
Interfering Peaks in LC-MS 1. Carryover from LLE aqueous phase. 2. Insufficient cleanup for the matrix. 3. Contamination from solvents or tubes.1. Improve the collection technique for the lower organic phase. 2. For complex matrices like tissue, incorporate the SPE cleanup step (Protocol 2). 3. Use high-purity, LC-MS grade solvents and clean labware.

References

  • Benchchem. (n.d.). Technical Support Center: Improving Sphingolipid Stability in Samples.
  • Dei Cas, M., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Molecules.
  • Bodennec, J., et al. (2000). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. Journal of Lipid Research.
  • Cyberlipid. (n.d.). Liquid samples (bligh and dyer).
  • Al-Sari, N., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research.
  • Lieser, B., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
  • Canez, C. R., et al. (2019). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research.
  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • Del Poeta, M., et al. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology.
  • Bodennec, J., et al. (2000). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. ResearchGate.
  • Jiang, H., et al. (2020). Comparison of different methods for sphingolipid extraction. ResearchGate.
  • Guan, X., et al. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Taylor & Francis Online.
  • Al-Sari, N., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. PubMed.
  • Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS.
  • Cayman Chemical. (n.d.). Sphingolipid Advice.
  • MedChemExpress. (n.d.). C20-Dihydrosphingosine (D-Erythro-sphinganine C20 chain).
  • Creative Proteomics. (n.d.). Sample Processing Methods for Lipidomics Research.
  • Affinisep. (n.d.). Solid Phase Extraction.
  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.
  • Organ, C. (n.d.). How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods.
  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
  • Cayman Chemical. (n.d.). Sphinganine (d20:0) (CAS 24006-62-0).
  • Rossi, M., et al. (2024). A Minimally Invasive LC–MS/MS Approach for Assessing Endocannabinoids in Saliva and Capillary Blood Microsamples. MDPI.
  • Labclinics. (n.d.). D-erythro-C20-Dihydrosphingosine.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Bell, D. (2020). Understanding and Improving Solid-Phase Extraction. LCGC International.
  • Fernandez-Perez, A., et al. (2024). Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. Methods in Molecular Biology.
  • BMH learning. (2021). Lipid Extraction By Bligh and Dyer Method. YouTube.
  • Weir, J. M., et al. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites.
  • Matreya LLC. (2021). Product Data Sheet: 3-keto-C8-Dihydrosphingosine·HCl.
  • Braun, P. E., et al. (1970). Synthesis of C18- and C20-dihydrosphingosines, ketodihydrosphingosines, and ceramides by microsomal preparations from mouse brain. Journal of Biological Chemistry.
  • Silva, E. J., et al. (2012). Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. ResearchGate.
  • Rostagno, M. A., et al. (2005). Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max). Journal of Agricultural and Food Chemistry.
  • Charuchinda, B., et al. (2015). Acid sphingomyelinase regulates the localization and trafficking of palmitoylated proteins. eLife.

Sources

Application Note: D,L-erythro-C20-Dihydrosphingosine as a Tool for Sphingolipid Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Mass-Shift" Strategy

Studying sphingolipid metabolism is notoriously difficult due to the rapid interconversion of metabolites and the high abundance of endogenous lipids. Traditional radioisotope labeling (


H-serine) tracks flux but lacks structural resolution.

D,L-erythro-C20-Dihydrosphingosine (C20-DHS) offers a superior alternative: it acts as a mass-shifted tracer .

Mammalian cells predominantly utilize a C18-sphingoid backbone (d18:0/d18:1). By introducing a synthetic C20-backbone precursor, researchers can biochemically tag de novo synthesis and track it through the metabolic network using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Any lipid species detected with a C20 backbone (e.g., C20-Ceramide, C20-Sphingomyelin) must have originated from this exogenous tracer, allowing for a precise readout of enzymatic flux without interference from the endogenous C18 lipid pool.

Critical Expertise: The Stereochemistry Caveat

The reagent specified is D,L -erythro-C20-Dihydrosphingosine. This is a racemic mixture of two enantiomers:

  • D-erythro (2S, 3R): The naturally occurring stereochemistry. This is the active substrate for mammalian Ceramide Synthases (CerS).

  • L-erythro (2R, 3S): The non-natural enantiomer.

Insight: Most mammalian sphingolipid enzymes are stereoselective. The L-isomer is generally poorly metabolized or inert in the de novo pathway.

  • Implication: When preparing your treatment concentrations, assume only 50% of the mass (the D-isomer) is biologically available for conversion. If you treat with 2 µM D,L-C20-DHS, the effective concentration of the active tracer is 1 µM.

Mechanism of Action & Pathway Visualization

Upon entering the cell, C20-DHS mimics the endogenous substrate (C18-sphinganine). It enters the pathway at the Ceramide Synthase (CerS) step, bypassing Serine Palmitoyltransferase (SPT).

Pathway Diagram

The following diagram illustrates how the C20 tracer runs parallel to, yet distinct from, the endogenous C18 pathway.

SphingolipidFlux cluster_endogenous Endogenous Pathway (Background) cluster_tracer C20-DHS Tracer Pathway (Signal) SPT Serine + Palmitoyl-CoA C18_DHS C18-Sphinganine (d18:0) SPT->C18_DHS SPT/KDSR C18_DHCer C18-Dihydroceramide (d18:0/xx:x) C18_DHS->C18_DHCer CerS 1-6 C18_Cer C18-Ceramide (d18:1/xx:x) C18_DHCer->C18_Cer DES1 (Desaturase) Input Input: C20-DHS (d20:0) C20_DHCer C20-Dihydroceramide (Mass: +28 Da) Input->C20_DHCer CerS (Acylation) C20_Cer C20-Ceramide (Mass: +28 Da) C20_DHCer->C20_Cer DES1 (Desaturation) C20_SM C20-Sphingomyelin (Mass: +28 Da) C20_Cer->C20_SM SMS (Headgroup) C20_GlcCer C20-Glucosylceramide (Mass: +28 Da) C20_Cer->C20_GlcCer GCS (Headgroup)

Caption: C20-DHS enters at the CerS step. Its metabolites (Blue) are mass-distinct (+28 Da) from endogenous lipids (Grey).

Experimental Protocols

Protocol A: Preparation of BSA-Complexed Tracer

Sphingolipids are hydrophobic and will precipitate in aqueous media if not properly chaperoned. Fatty Acid-Free (FAF) BSA is required to deliver the lipid to the cell.

  • Stock Solution: Dissolve D,L-erythro-C20-Dihydrosphingosine in 100% Ethanol to 5 mM. Store at -20°C.

  • Vehicle Preparation: Prepare a 2% (w/v) Fatty Acid-Free BSA solution in serum-free media (e.g., DMEM) or PBS.

  • Complexing (The "Shift"):

    • Calculate the volume of 5 mM stock needed for a final concentration of 10 µM (remember, this equals 5 µM active D-isomer).

    • While vortexing the BSA solution, slowly add the ethanolic lipid dropwise.

    • Critical Step: Incubate at 37°C for 30 minutes with occasional mixing to ensure the lipid binds to the albumin hydrophobic pocket.

    • Dilute this 10 µM working stock into cell culture media to reach the final assay concentration (e.g., 2 µM).

Protocol B: Pulse-Chase Flux Assay

Objective: Measure the rate of Ceramide Synthase and Desaturase activity.

  • Seeding: Seed cells (e.g., HeLa, HEK293, or primary neurons) in 6-well plates. Grow to 70-80% confluency.

  • Equilibration: Wash cells 1x with warm PBS. Add serum-free media for 1 hour to deplete serum lipids.

  • Pulse (Uptake):

    • Replace media with the BSA-Complexed C20-DHS (2 µM D,L-mix).

    • Incubate for defined timepoints.

    • Suggested Timepoints: 0, 15, 30, 60, 120, 240 minutes.

    • Note: 15-30 min captures Dihydroceramide synthesis; 60+ min captures conversion to Ceramide and Sphingomyelin.

  • Harvest:

    • Aspirate media completely.

    • Wash 2x with ice-cold PBS (crucial to stop uptake and remove surface-bound tracer).

    • Scrape cells in 500 µL ice-cold Methanol (or proceed to lipid extraction).

Protocol C: Lipid Extraction (Modified Bligh & Dyer)
  • Transfer cell scrapings (in MeOH) to glass tubes.

  • Add Internal Standard Cocktail (e.g., C17-Ceramide, C17-Sphingosine). Do not use C20 standards here, as they are your analyte.

  • Add Chloroform and Water to reach a ratio of 1:1:0.9 (MeOH:CHCl3:H2O).

  • Vortex vigorously for 30 seconds. Centrifuge at 3,000 x g for 5 mins.

  • Collect the lower organic phase (contains sphingolipids).

  • Dry under nitrogen gas. Reconstitute in 100 µL LC-MS Mobile Phase (e.g., 99% MeOH, 1% Formic Acid).

Mass Spectrometry Detection (LC-MS/MS)

The core of this method is the Multiple Reaction Monitoring (MRM) setup. You must program the mass spectrometer to filter for the C20-backbone.

Mass Shift Rule:

  • Endogenous (d18)

    
     Tracer (d20) = +28 Da  (addition of two CH
    
    
    
    groups).
  • Fragmentation: The characteristic sphingoid base fragment also shifts by +28 Da.[1]

MRM Transition Table

Values are approximate [M+H]+. Optimize cone voltage and collision energy (CE) on your specific instrument.

Analyte ClassSpecies (Backbone/Acyl)Precursor Ion (m/z)Product Ion (m/z)Rationale
Sphinganine C18-DHS (d18:[2]0)302.3266.3Endogenous Substrate
Sphinganine C20-DHS (d20:0) 330.3 294.3 The Tracer (Input)
Dihydroceramide C18-dhCer (d18:0/16:0)540.5266.3Endogenous dhCer
Dihydroceramide C20-dhCer (d20:0/16:0) 568.5 294.3 Flux Product 1 (CerS Activity)
Ceramide C18-Cer (d18:1/16:0)538.5264.3Endogenous Cer
Ceramide C20-Cer (d20:1/16:0) 566.5 292.3 Flux Product 2 (DES Activity)
Sphingomyelin C18-SM (d18:1/16:0)703.6184.0Endogenous SM (Phosphocholine head)
Sphingomyelin C20-SM (d20:1/16:0) 731.6 184.0 Flux Product 3 (SMS Activity)

Note on SM: Sphingomyelin fragmentation usually yields the phosphocholine headgroup (m/z 184), which does not shift. The precursor ion shift (+28 Da) is the identifier.

Data Analysis & Interpretation

Calculating Flux

Do not rely solely on absolute peak areas, as ionization efficiency varies. Use the Tracer-to-Product Ratio .



Interpreting the "Block"
  • Accumulation of C20-dhCer (d20:0) with low C20-Cer (d20:1): Indicates a blockage at the Desaturase (DES1) step.

  • High C20-Cer but low C20-SM: Indicates low Sphingomyelin Synthase (SMS) activity or rapid diversion to Glucosylceramide.

Self-Validating the System

To ensure the protocol is working:

  • Zero Timepoint: Samples harvested immediately after adding tracer should show high C20-DHS but near-zero C20-Ceramide. If C20-Ceramide is high at T=0, your wash step was insufficient or metabolism is too fast (harvest on ice!).

  • Isotope Control: If available, spike a non-biological standard (e.g., C17-Sphingosine) into the extraction solvent. The ratio of C20-DHS to C17-Sphingosine should be consistent across replicates before metabolism begins.

References

  • Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry. Source: Journal of Lipid Research (2018) Context: Establishes the use of odd-chain and non-natural chain length precursors (C17 and C20) to track sphingolipid flux.[3] URL:[Link]

  • Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Source: Methods in Enzymology / Lipid MAPS Context: Detailed MRM transitions and fragmentation patterns for long-chain bases, including the +28 Da shift logic. URL:[Link]

  • Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides. Source: Biochemical Journal (2001) Context: Validates the stereospecificity of sphingolipid enzymes, supporting the requirement to account for the inactive L-isomer in D,L mixtures. URL:[Link]

  • Ceramide Synthase Activity Analysis. Source: Avanti Polar Lipids Technical Notes Context: Protocols for substrate delivery using BSA complexing. URL:[Link]

Sources

Introduction: Modulating Cell Fate by Targeting Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of C20-Dihydrosphingosine in Cultured Cells

Sphingolipids are a class of bioactive lipids that have moved from being considered simple structural components of cell membranes to critical regulators of cellular processes.[1] The balance between pro-apoptotic sphingolipids, such as ceramide and its precursor dihydrosphingosine, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), acts as a cellular "rheostat" that determines cell fate.[2][3] Disruptions in this delicate balance are implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][4]

C20-dihydrosphingosine (also known as C20-sphinganine) is a key intermediate in the de novo sphingolipid biosynthesis pathway.[5][6] It is formed from the condensation of serine and a fatty acyl-CoA, and subsequently acylated to form C20-dihydroceramide.[7][8] Unlike many experimental approaches that target enzymes far upstream or downstream, the administration of exogenous C20-dihydrosphingosine provides a direct substrate feed into the ceramide production arm of the pathway. This allows researchers to specifically investigate the consequences of increased flux towards dihydroceramide and ceramide synthesis, bypassing the initial rate-limiting steps of sphingolipid production.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of C20-dihydrosphingosine in cultured cells. We will delve into its mechanism of action, provide detailed protocols for cell treatment and analysis, and offer insights into experimental design and data interpretation.

Mechanism of Action: Shifting the Rheostat Towards Cell Death

When introduced to cultured cells, the cell-permeable C20-dihydrosphingosine is rapidly taken up and integrated into the endogenous sphingolipid metabolic pathway located at the endoplasmic reticulum.[6] Its primary fate is N-acylation by ceramide synthases (CerS) to form C20-dihydroceramide. This product is then desaturated by dihydroceramide desaturase (DEGS1) to generate C20-ceramide.[9][10]

The accumulation of these specific sphingolipids triggers several key cellular responses:

  • Induction of Apoptosis: Both dihydroceramide and ceramide are potent inducers of programmed cell death.[1][9][11] Ceramide, in particular, is a well-established second messenger in stress responses that can activate apoptotic pathways through mechanisms including the formation of pores in the mitochondrial outer membrane.[11]

  • Induction of Autophagy: Under certain conditions, particularly when the conversion to ceramide is limited or overwhelmed, the accumulation of dihydroceramides can trigger autophagy, a cellular self-degradation process.[1]

  • Modulation of Kinase Activity: The L-threo isomer of dihydrosphingosine, known as Safingol, is a competitive inhibitor of sphingosine kinase (SphK).[12][13] This inhibition prevents the phosphorylation of sphingosine to the pro-survival molecule S1P, further tipping the sphingolipid balance towards a pro-death state. Safingol also acts as a mild inhibitor of protein kinase C (PKC).[12]

The following diagram illustrates the central role of C20-dihydrosphingosine in sphingolipid metabolism and its impact on cell fate signaling.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm / ER C20_DHS_ext Exogenous C20-Dihydrosphingosine C20_DHS_int C20-Dihydrosphingosine C20_DHS_ext->C20_DHS_int Cellular Uptake CerS Ceramide Synthases (CerS) C20_DHS_int->CerS + Fatty Acyl-CoA SphK Sphingosine Kinase (SphK) C20_DHS_int->SphK Inhibition (Safingol isomer) C20_dhCer C20-Dihydroceramide CerS->C20_dhCer DEGS1 Dihydroceramide Desaturase 1 (DEGS1) C20_dhCer->DEGS1 Autophagy Autophagy C20_dhCer->Autophagy C20_Cer C20-Ceramide DEGS1->C20_Cer Apoptosis Apoptosis C20_Cer->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Survival Cell Survival & Proliferation S1P->Survival

Figure 1. C20-Dihydrosphingosine Signaling Pathway.

Experimental Design Considerations

Careful planning is essential for obtaining reliable and interpretable data. The following points should be considered before initiating experiments.

Reagent Selection, Preparation, and Storage
  • Isomer Specificity: The stereochemistry is critical. The D-erythro isomer is the naturally occurring precursor in mammalian cells.[5] The L-threo isomer (Safingol) has distinct properties, including more potent inhibition of SphK.[14] Ensure you are using the correct isomer for your research question.

  • Solvent Choice: C20-dihydrosphingosine is a lipid and requires an organic solvent for solubilization. High-purity ethanol or DMSO are commonly used.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM). Briefly warm and sonicate if necessary to ensure complete dissolution.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The powder form should be stored under desiccating conditions.

ParameterRecommendationRationale
Compound D-erythro-C20-dihydrosphingosineNatural precursor for studying metabolic flux.
L-threo-C20-dihydrosphingosine (Safingol)For studying SphK inhibition.
Solvent DMSO or 100% EthanolExcellent solvating power for lipids.
Stock Conc. 10-20 mMAllows for small addition volumes, minimizing solvent toxicity.
Storage -20°C or -80°C, aliquotedPreserves compound integrity and prevents degradation.
Cell Culture and Treatment Conditions
  • Cell Line Selection: The cellular response can be highly dependent on the cell type and its underlying genetics (e.g., p53 status) and metabolic state.[2] Cancer cell lines are often used due to their altered sphingolipid metabolism.[5][12][15]

  • Cell Density: Sphingolipid metabolism can be significantly influenced by cell confluence.[15] It is critical to seed cells at a consistent density and perform experiments at a defined confluency (e.g., 60-70%) to ensure reproducibility.

  • Controls: The inclusion of proper controls is non-negotiable.

    • Untreated Control: Cells cultured in medium alone.

    • Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO) as the highest concentration of C20-dihydrosphingosine used. This is essential to control for any effects of the solvent itself.

    • Positive Control: For apoptosis assays, a known inducer like staurosporine or etoposide can validate that the assay is working correctly.

  • Dose-Response and Time-Course: It is imperative to perform a dose-response experiment (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal concentration and treatment duration for your specific cell line and endpoint.

Core Experimental Protocols

The following protocols provide a framework for treating cells and analyzing the most relevant biological outcomes.

Protocol 1: General Treatment of Adherent Cells

This protocol describes the fundamental steps for treating cultured adherent cells with C20-dihydrosphingosine for subsequent analysis (e.g., western blotting, RNA extraction, or lipidomics).

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • C20-dihydrosphingosine stock solution (10 mM in DMSO)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a predetermined density to reach 60-70% confluency on the day of treatment. Incubate overnight (or as required) under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Treatment Medium: On the day of the experiment, prepare fresh treatment media. Pre-warm the required volume of complete culture medium.

  • Dilution: Directly before addition to cells, dilute the 10 mM C20-dihydrosphingosine stock solution into the pre-warmed medium to achieve the desired final concentrations. For example, to make a 10 µM solution, add 2 µL of the 10 mM stock to 2 mL of medium. Vortex gently immediately after dilution to prevent precipitation. Prepare a vehicle control medium with an equivalent amount of DMSO.

  • Treatment: Aspirate the old medium from the cells. Gently wash the cells once with PBS. Add the prepared treatment or vehicle control medium to the respective wells.

  • Incubation: Return the plates to the incubator for the desired time period (e.g., 24 hours).

  • Harvesting: After incubation, proceed with cell harvesting according to the requirements of your downstream analysis. For lipidomics, this involves washing with ice-cold PBS and immediate cell lysis/extraction. For protein or RNA, use appropriate lysis buffers.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells from Protocol 1 (in a 6-well plate)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest Cells: Collect the culture medium from each well, as it may contain detached apoptotic cells.

  • Wash and Trypsinize: Wash the adherent cells with PBS. Add trypsin and incubate until cells detach. Neutralize the trypsin with medium containing serum and combine with the collected medium from step 1.

  • Cell Pelleting: Transfer the cell suspension to a 1.5 mL tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Sphingolipid Profiling by LC-MS/MS

This is the definitive method to confirm the metabolic fate of C20-dihydrosphingosine and quantify its downstream effects on the sphingolipidome.

Materials:

  • Treated and control cells from Protocol 1 (typically 1-10 million cells per sample)[16]

  • Ice-cold PBS

  • Methanol, Chloroform, Water (HPLC grade)

  • Internal standards for sphingolipids (e.g., C17-base sphingolipids)

  • LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution MS)[17]

Procedure:

  • Cell Harvesting: Aspirate medium and wash cells twice with ice-cold PBS.

  • Lipid Extraction (Bligh-Dyer Method): a. Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube. Pellet cells by centrifugation (500 x g, 5 min, 4°C). b. Add 1 mL of cold methanol to the cell pellet. Add internal standards at this stage. Vortex thoroughly. c. Add 2 mL of cold chloroform and vortex for 2 minutes. d. Add 0.8 mL of cold water and vortex for 2 minutes. e. Centrifuge at 1000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry method.[18][19] Use multiple reaction monitoring (MRM) mode on a triple quadrupole instrument for targeted quantification of specific sphingolipids.[17]

Key Sphingolipids to MonitorExpected Change with C20-DHS Treatment
C20-Dihydrosphingosine Increase (verifies uptake)
C20-Dihydroceramide Significant Increase
C20-Ceramide Significant Increase
Sphingosine-1-Phosphate (S1P) Decrease (especially with Safingol)
C18- and other chain-length ceramides No direct change expected

Experimental Workflow and Data Interpretation

The overall experimental process follows a logical sequence from preparation to multi-level analysis.

G cluster_analysis Downstream Analysis start Start: Experimental Design reagent_prep Reagent Preparation (C20-DHS Stock) start->reagent_prep cell_culture Cell Seeding & Culture (Control Confluency) reagent_prep->cell_culture treatment Cell Treatment (Dose-response, Time-course) cell_culture->treatment harvest Cell Harvesting treatment->harvest phenotype Phenotypic Assays (e.g., Apoptosis, Viability) harvest->phenotype lipidomics Metabolic Analysis (LC-MS/MS Sphingolipid Profiling) harvest->lipidomics data_analysis Data Analysis & Interpretation phenotype->data_analysis lipidomics->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2. General Experimental Workflow.

Expected Outcomes & Troubleshooting:

  • Successful Experiment: A successful experiment will show a dose- and time-dependent increase in apoptosis (e.g., increased Annexin V positive cells) that correlates with a significant elevation of C20-dihydroceramide and C20-ceramide levels as measured by LC-MS/MS.

  • No Effect: If no cellular effect is observed, consider increasing the concentration or duration of treatment. Verify compound activity and ensure it was properly solubilized. Some cell lines may be resistant; consider trying a different one.

  • High Vehicle Toxicity: If the vehicle control shows significant cell death, reduce the final solvent concentration by preparing a more dilute stock solution or using a less toxic solvent. The final DMSO concentration should ideally be below 0.5%.

  • Inconsistent Results: This often points to inconsistencies in cell culture, particularly cell density at the time of treatment.[15] Ensure all parameters are kept constant between experiments.

By combining careful experimental design with robust analytical techniques, C20-dihydrosphingosine serves as a powerful tool to dissect the intricate roles of sphingolipid metabolism in regulating cellular life and death.

References

  • Labclinics Shop. (n.d.). D-erythro-C20-Dihydrosphingosine. Retrieved from [Link]

  • Liebisch, G., Drobnik, W., Reil, M., Trümbach, B., Arnecke, R., Olgemöller, B., Roscher, A., & Schmitz, G. (2002). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 43(3), 525-534. Available at: [Link]

  • Dickson, M. A., Carvajal, R. D., Merrill, A. H., Jr, Gonen, M., Seshan, V. E., & Schwartz, G. K. (2011). A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors. Clinical Cancer Research, 17(8), 2484–2492. Available at: [Link]

  • Zahra, K. F., & Ali, A. (2024). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Physiology, 14, 1307399. Available at: [Link]

  • Dickson, M. A., Carvajal, R. D., Merrill, A. H., Jr, Gonen, M., Seshan, V. E., & Schwartz, G. K. (2011). A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors. Clinical Cancer Research, 17(8), 2484–2492. Available at: [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., Chen, Y., & Merrill, A. H., Jr. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838–853. Available at: [Link]

  • Wikipedia. (n.d.). Sphingolipid. Retrieved from [Link]

  • Tanamal, C., SGB, P., & Othman, I. (2018). The role of dihydrosphingolipids in disease. Chemistry and Physics of Lipids, 214, 51-61. Available at: [Link]

  • Dickson, M. A., Carvajal, R. D., Merrill, A. H., Jr, Gonen, M., Seshan, V. E., & Schwartz, G. K. (2011). A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors. Clinical Cancer Research, 17(8), 2484-92. Available at: [Link]

  • PubChem. (n.d.). Sphingolipid Metabolism. Retrieved from [Link]

  • Ochoa-Vargas, A., & Garcia-Venzor, A. (2021). Targeting Sphingolipids for Cancer Therapy. Frontiers in Oncology, 11, 761823. Available at: [Link]

  • Sullards, M. C., & Merrill, A. H., Jr. (2001). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Seminars in Cell & Developmental Biology, 12(4), 361-373. Available at: [Link]

  • Funato, K. (2013). Metabolic Labeling of Yeast Sphingolipids with Radioactive D-erythro-[4,5-3H]dihydrosphingosine. Bio-protocol, 3(16), e855. Available at: [Link]

  • Zhang, Y., & Li, X. (2024). Sphingolipid Metabolism and Signalling Pathways in Heart Failure: From Molecular Mechanism to Therapeutic Potential. International Journal of Molecular Sciences, 25(8), 4527. Available at: [Link]

  • Al-Habib, A., Al-Burae, N., & Al-Howiriny, T. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Molecules, 26(11), 3244. Available at: [Link]

  • Cheng, J., Park, T. S., Chio, L. C., Fischl, A. S., & Ye, X. S. (2003). Induction of Apoptosis by Sphingoid Long-Chain Bases in Aspergillus nidulans. Molecular and Cellular Biology, 23(1), 163-173. Available at: [Link]

  • Kim, M. Y., Lin, M., & Futerman, A. H. (2009). Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(7), 688–695. Available at: [Link]

  • Kraveka, J. M., Li, L., & Wang, E. (2011). Metabolic labeling with C17 dihydrosphingosine of neuroblastoma cells cultured at different cell densities. ResearchGate. Available at: [Link]

  • Lorin, C., Saez-Cirion, A., & Martin, L. (2014). Sphingopeptides: dihydrosphingosine-based fusion inhibitors against wild-type and enfuvirtide-resistant HIV-1. Journal of Virology, 88(12), 6675-6685. Available at: [Link]

  • Gaggini, M., St-Pierre, P., & Che, F. (2018). Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression. Journal of Lipid Research, 59(1), 76-90. Available at: [Link]

  • Summers, S. A., & Chaurasia, B. (2024). The Role of Ceramides in Metabolic and Cardiovascular Diseases. Cells, 13(5), 412. Available at: [Link]

  • Kováčik, A., & Huster, D. (2021). Phytosphingosine, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(2), 183495. Available at: [Link]

  • Gaggini, M., & Ndreu, A. (2020). The Role of Ceramides in Insulin Resistance. Frontiers in Endocrinology, 11, 574301. Available at: [Link]

  • Al-Dhaheri, M., & Al-Ameri, M. (2012). Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases. Apoptosis and Medicine, 1-20. Available at: [Link]

  • Taha, T. A., & Obeid, L. M. (2010). Cell death/survival signal by ceramide and sphingosine-1-phosphate. Methods in Molecular Biology, 606, 145-153. Available at: [Link]

  • Chipuk, J. E., & Green, D. R. (2006). Sphingolipids and mitochondrial apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1758(4), 503–510. Available at: [Link]

  • Simon, C. G., Jr, & Gear, A. R. (1998). Membrane-destabilizing properties of C2-ceramide may be responsible for its ability to inhibit platelet aggregation. Biochemical Journal, 329(Pt 3), 575–582. Available at: [Link]

  • Kim, S., & Lee, S. H. (2017). Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum. Journal of Cosmetic Dermatology, 16(4), 517-525. Available at: [Link]

  • Sonnino, S., & Prinetti, A. (1998). Biosynthesis of gangliosides containing C18:1 and C20:1 [3‐14C]sphingosine after administrating [1‐14C]palmitic acid and [1‐14C]stearic acid to rat cerebellar granule cells in culture. FEBS Letters, 422(3), 315-318. Available at: [Link]

  • Kim, S., & Lee, S. H. (2024). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. Cosmetics, 11(2), 43. Available at: [Link]

Sources

Troubleshooting & Optimization

solubility issues of D,L-erythro-C20-Dihydrosphingosine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with D,L-erythro-C20-Dihydrosphingosine in aqueous buffers. Here, we dissect the underlying physicochemical principles governing its solubility and offer validated, step-by-step protocols to ensure successful experimental outcomes.

I. Understanding the Challenge: The Physicochemical Properties of C20-Dihydrosphingosine

D,L-erythro-C20-Dihydrosphingosine, also known as C20 sphinganine, is a long-chain sphingoid base. Its structure, characterized by a long hydrocarbon tail and a polar headgroup, dictates its amphiphilic yet predominantly hydrophobic nature, making it poorly soluble in aqueous solutions.

Key Physicochemical Properties:

PropertyValueImplication for Solubility
Molecular Weight 329.6 g/mol [1][2]The relatively large size contributes to lower aqueous solubility.
XLogP3-AA 6.9[1][3]This high value indicates significant lipophilicity and poor water solubility.
Topological Polar Surface Area 66.5 Ų[1][3]The polar surface area is small relative to the large nonpolar hydrocarbon chain.
pKa (Predicted) 12.57 ± 0.45[3]The primary amine group is protonated at physiological pH, imparting a positive charge.

The long C20 alkyl chain is the primary driver of its poor water solubility. While the amino and hydroxyl groups in the headgroup are polar, their contribution is insufficient to overcome the hydrophobicity of the tail. Like other sphingolipids, C20-Dihydrosphingosine has a tendency to aggregate in aqueous environments.[4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and initial troubleshooting steps for working with C20-Dihydrosphingosine.

Q1: My C20-Dihydrosphingosine powder won't dissolve directly in my aqueous buffer. What should I do?

A1: Direct dissolution in aqueous buffers is not recommended due to the compound's high lipophilicity. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.[5] Commonly used and effective solvents include dimethyl sulfoxide (DMSO) and ethanol.[6] After achieving complete dissolution in the organic solvent, you can proceed with serial dilutions into your aqueous medium.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often termed "crashing out," occurs when the final concentration of the organic solvent in the aqueous medium is too low to maintain the solubility of the highly concentrated lipid.[5] Rapid changes in solvent polarity upon dilution can also lead to precipitation.

  • To prevent this:

    • Control the final organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is kept to a minimum, typically below 0.5%, to avoid cellular toxicity.

    • Modify your dilution technique: Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This gradual introduction helps to prevent localized high concentrations of the lipid and facilitates better dispersion.[5]

    • Consider warming the aqueous medium: Pre-warming your buffer or cell culture medium to 37°C can sometimes aid in the solubilization process.

Q3: What is the Critical Micelle Concentration (CMC) of C20-Dihydrosphingosine and why is it important?

Q4: How does pH affect the solubility and aggregation of C20-Dihydrosphingosine?

A4: The pH of the aqueous buffer significantly influences the ionization state of the primary amine group on the dihydrosphingosine headgroup. The transition of the amino group from its protonated (NH3+) to its deprotonated (NH2) form occurs around pH 6.6 for sphingosine.[4][7] At physiological pH (around 7.4), the amine group is predominantly protonated, carrying a positive charge. This charge can influence its interaction with other molecules and its aggregation behavior. Studies on sphingosine have shown that pH strongly affects its aggregation.[4][7] While a positive charge can slightly increase aqueous interaction, the long alkyl chain's hydrophobicity remains the dominant factor for its low solubility.

III. Troubleshooting Guides & Detailed Protocols

For more persistent solubility issues, the following advanced strategies and detailed protocols are provided.

A. Solubilization Using Carrier Molecules

For many in vitro and in vivo applications, using a carrier molecule is the most effective method to deliver C20-Dihydrosphingosine to an aqueous system.

1. Bovine Serum Albumin (BSA) Complexes

BSA can bind to and transport lipids, effectively increasing their apparent solubility in aqueous solutions.

Protocol 1: Preparation of C20-Dihydrosphingosine-BSA Complexes

  • Prepare a Stock Solution: Dissolve D,L-erythro-C20-Dihydrosphingosine in a suitable organic solvent (e.g., ethanol or a chloroform:methanol mixture) to create a concentrated stock solution (e.g., 1-10 mM).

  • Aliquot and Dry: Aliquot the desired amount of the stock solution into a sterile glass tube. Evaporate the solvent under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least one hour to remove any residual solvent.

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS or cell culture medium). The concentration of BSA will depend on the desired final concentration of the sphingolipid. A 1:1 molar ratio is a good starting point.

  • Complexation: Add the BSA solution to the dried C20-Dihydrosphingosine.

  • Incubation and Sonication: Gently vortex the mixture and incubate at 37°C for 15-30 minutes to facilitate complex formation. Brief sonication in a bath sonicator can also aid in this process.

  • Sterilization: If required for cell culture experiments, sterilize the final complex solution by passing it through a 0.22 µm syringe filter.

2. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate hydrophobic molecules, like C20-Dihydrosphingosine, forming water-soluble inclusion complexes.[8][9] This method can enhance solubility, improve stability, and reduce potential toxicity.[8]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a Stock Solution: As in the BSA protocol, prepare a concentrated stock solution of C20-Dihydrosphingosine in an organic solvent.

  • Aliquot and Dry: Aliquot and dry the lipid as described previously.

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous buffer. The concentration will depend on the desired molar ratio of lipid to cyclodextrin, with ratios from 1:5 to 1:10 (lipid:HP-β-CD) being common starting points.

  • Complexation: Add the HP-β-CD solution to the dried lipid.

  • Incubation and Agitation: Vortex the mixture vigorously and incubate at room temperature or 37°C with shaking for at least 1-2 hours to allow for complex formation.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any uncomplexed lipid. The clear supernatant contains the water-soluble C20-Dihydrosphingosine:HP-β-CD complex.

B. Formulation in Lipid-Based Delivery Systems

For certain applications, incorporating C20-Dihydrosphingosine into a lipid-based delivery system like liposomes or solid lipid nanoparticles can be highly advantageous.

1. Liposome Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[8]

Protocol 3: Preparation of C20-Dihydrosphingosine-Containing Liposomes by Thin-Film Hydration

  • Lipid Mixture Preparation: In a round-bottom flask, combine your primary lipid (e.g., phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform). Add your C20-Dihydrosphingosine stock solution to this mixture. A typical molar ratio might be 10:1:1 (primary lipid:cholesterol:C20-Dihydrosphingosine).

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry under vacuum for at least 2 hours to remove all traces of solvent.

  • Hydration: Add your aqueous buffer to the flask and hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature of the primary lipid. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.

IV. Visualization of Workflows

Experimental Workflow for Solubilization

G cluster_0 Initial Preparation cluster_1 Solubilization Method cluster_2 Final Preparation for Assay start C20-Dihydrosphingosine (Powder) stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) start->stock method_bsa BSA Complexation stock->method_bsa Choose Method method_cd Cyclodextrin Complexation stock->method_cd method_lipo Liposome Formulation stock->method_lipo dilute_bsa Dilute in Aqueous Buffer method_bsa->dilute_bsa dilute_cd Dilute in Aqueous Buffer method_cd->dilute_cd hydrate Hydrate Film and Extrude/Sonicate method_lipo->hydrate end Ready for Experimental Use dilute_bsa->end dilute_cd->end hydrate->end

Caption: Workflow for solubilizing C20-Dihydrosphingosine.

Logic Diagram for Troubleshooting Precipitation

G cluster_0 Immediate Actions cluster_1 If Precipitation Persists cluster_2 Carrier Options start Precipitation Observed Upon Dilution in Aqueous Buffer check_solvent Check Final Organic Solvent Concentration (<0.5%?) start->check_solvent modify_dilution Modify Dilution: Dropwise addition with vortexing start->modify_dilution warm_buffer Warm Aqueous Buffer to 37°C start->warm_buffer use_carrier Employ a Carrier Molecule check_solvent->use_carrier Yes, but still precipitates modify_dilution->use_carrier Still precipitates warm_buffer->use_carrier Still precipitates bsa BSA Complexation use_carrier->bsa cd Cyclodextrin Complexation use_carrier->cd lipo Liposome Formulation use_carrier->lipo end Solubilization Achieved bsa->end cd->end lipo->end

Caption: Troubleshooting guide for precipitation issues.

V. References

  • Sasaki, H., Arai, H., Cocco, M. J., & White, S. H. (2010). pH Dependence of Sphingosine Aggregation. Biophysical Journal, 99(12), L98-L100. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Pharmacology, 56(11), 1367-1387. [Link]

  • PubChem. (n.d.). C20 sphinganine. National Center for Biotechnology Information. Retrieved from [Link]

  • Szejtli, J. (2005). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Mini-Reviews in Medicinal Chemistry, 5(8), 719-728. [Link]

  • Sasaki, H., Arai, H., Cocco, M. J., & White, S. H. (2010). pH Dependence of Sphingosine Aggregation. eScholarship, University of California. [Link]

  • Labclinics Shop. (n.d.). D-erythro-C20-Dihydrosphingosine. [Link]

Sources

Technical Support Center: Optimizing D,L-erythro-C20-Dihydrosphingosine Delivery to Cultured Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for D,L-erythro-C20-Dihydrosphingosine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully deliver this bioactive sphingolipid to cultured cells. As a key intermediate in the de novo sphingolipid synthesis pathway, understanding its cellular delivery and subsequent metabolic fate is critical for accurate experimental outcomes.

Core Concepts: The Journey of Dihydrosphingosine

D,L-erythro-C20-Dihydrosphingosine (also known as C20-sphinganine) is the saturated backbone of C20-sphingolipids. Once delivered to cells, it does not remain inert. It enters a complex and highly regulated metabolic network that dictates cellular fate, including growth, apoptosis, and stress responses.[1][2][3] Its poor solubility in aqueous media presents the primary challenge for in vitro studies, necessitating carefully optimized delivery protocols.[4][5]

Metabolic Fate of Exogenous Dihydrosphingosine

Exogenously supplied dihydrosphingosine is primarily utilized in two ways within the cell:

  • Acylation: It is acylated by Ceramide Synthases (CerS) in the endoplasmic reticulum to form C20-dihydroceramide. This is subsequently desaturated by dihydroceramide desaturase (DES1) to produce C20-ceramide, a potent signaling molecule.[6][7]

  • Phosphorylation: It can be phosphorylated by Sphingosine Kinases (SphK1 and SphK2) to generate Dihydrosphingosine-1-Phosphate (DHS1P), another key signaling lipid.[2][3]

The balance between these pathways is crucial and can be cell-type specific.

Sphingolipid_Metabolism cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Membranes DHS_ext D,L-erythro-C20- Dihydrosphingosine (Delivered) DHS_int Intracellular C20-Dihydrosphingosine DHS_ext->DHS_int Uptake CerS Ceramide Synthases (CerS) DHS_int->CerS Substrate SphK Sphingosine Kinases (SphK1/2) DHS_int->SphK Substrate DHCer C20-Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) DHCer->DES1 Substrate Cer C20-Ceramide Downstream Signaling\n(e.g., Apoptosis) Downstream Signaling (e.g., Apoptosis) Cer->Downstream Signaling\n(e.g., Apoptosis) CerS->DHCer Acylation DES1->Cer Desaturation DHS1P C20-Dihydrosphingosine- 1-Phosphate (DHS1P) Downstream Signaling\n(e.g., Proliferation) Downstream Signaling (e.g., Proliferation) DHS1P->Downstream Signaling\n(e.g., Proliferation) SphK->DHS1P Phosphorylation BSA_Protocol_Workflow start Start prep_stock 1. Prepare 10 mM Stock in 100% Ethanol start->prep_stock dry_lipid 2. Aliquot & Dry Lipid (Nitrogen Stream, then Vacuum) prep_stock->dry_lipid redissolve 3. Redissolve Dried Lipid in 100% Ethanol dry_lipid->redissolve complex 5. Inject Lipid Solution into Vortexing BSA Solution redissolve->complex Inject prep_bsa 4. Prepare 5% (w/v) Fatty Acid-Free BSA in PBS or Serum-Free Medium prep_bsa->complex incubate 6. Incubate Complex (e.g., 30 min at 37°C) complex->incubate add_to_cells 7. Add Lipid-BSA Complex to Cell Culture incubate->add_to_cells end End add_to_cells->end

Caption: Workflow for preparing Dihydrosphingosine-BSA complexes.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve D,L-erythro-C20-Dihydrosphingosine in 100% ethanol (warmed to ~37°C if needed) to create a 10 mM stock solution. Store at -20°C.

  • Aliquot and Dry: In a sterile glass tube, aliquot the required amount of the lipid stock for your experiment. Evaporate the ethanol under a gentle stream of nitrogen gas. For complete solvent removal, place the tube under a high vacuum for at least 1 hour. A thin, clear lipid film should be visible at the bottom.

  • Redissolve Lipid: Redissolve the dried lipid film in a small volume of 100% ethanol. For example, to make a final 100 µM lipid solution in your BSA complex, you might redissolve the lipid to a 10 mM concentration.

  • Prepare BSA Solution: Prepare a 5% (w/v) solution of fatty acid-free BSA in sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium. Warm to 37°C.

  • Form the Complex: While vigorously vortexing the BSA solution, slowly inject the ethanol-lipid solution from Step 3 directly into the BSA solution. The ratio should be at least 1:100 (v/v) ethanol to BSA solution to prevent precipitation.

  • Incubate: Incubate the lipid-BSA complex mixture for 15-30 minutes at 37°C to allow for stable complex formation.

  • Treat Cells: Add the final lipid-BSA complex to your cells. Remember to also treat a set of control cells with a BSA-ethanol solution (without the lipid) prepared in the exact same way.

Method B: Direct Dilution from Ethanol Stock (Alternative)

This method is faster but carries a higher risk of precipitation and solvent-induced artifacts. It is critical to keep the final ethanol concentration in the culture well extremely low.

Step-by-Step Protocol:

  • Prepare a Concentrated Stock: Prepare a 10-20 mM stock solution of D,L-erythro-C20-Dihydrosphingosine in 100% ethanol.

  • Serial Dilution: Perform serial dilutions of your stock in your complete culture medium. It is crucial to add the lipid solution to the medium and mix immediately and vigorously. Do not add medium to the concentrated lipid.

  • Treat Cells: Add the final diluted solution to your cells.

  • Critical Controls: The final concentration of ethanol in the culture must be kept below 0.5%, and ideally below 0.1%. [8]You must run a vehicle control where you add the same final concentration of ethanol to the cells to account for any solvent effects. It is highly recommended to perform a solvent toxicity curve for your specific cell line to determine its tolerance. [8]

Frequently Asked Questions (FAQs)

Q1: My D,L-erythro-C20-Dihydrosphingosine powder is not dissolving in ethanol.

A1: Dihydrosphingosine solubility can be improved by gently warming the ethanol to 37°C. [9][10]Ensure you are using a high-purity solvent (e.g., 200-proof ethanol). Sonication in a bath sonicator for 5-10 minutes can also help.

Q2: I see a white precipitate in my culture medium after adding the compound.

A2: This is the most common issue and is due to the lipid's low aqueous solubility.

  • If using Method B (Direct Dilution): The concentration of the lipid is too high, or the final solvent concentration is insufficient to maintain solubility. Try a lower final concentration of the lipid or switch to the BSA complexation method (Method A).

  • If using Method A (BSA Complex): The injection of the ethanol-lipid solution into the BSA may have been too fast, or the mixing was not vigorous enough. Ensure you are injecting slowly into a rapidly vortexing solution. Also, confirm you are using fatty acid-free BSA.

Q3: What is the best solvent to prepare my initial stock solution?

A3: For live-cell applications, warm ethanol or DMSO are the recommended solvents. [11][10]While chloroform/methanol mixtures are excellent for dissolving sphingolipids for analytical purposes, they are highly cytotoxic and must not be used for delivery to live cells. [4][5] Q4: What is the maximum concentration of ethanol or DMSO my cells can tolerate?

A4: This is highly cell-line dependent. As a general rule, the final concentration should not exceed 0.5%, with <0.1% being the safest target. [8]It is imperative to perform a solvent tolerance experiment (a "kill curve") on your specific cell line by treating it with a range of solvent concentrations (e.g., 0.01% to 2%) and measuring viability after 24-48 hours. Always include a vehicle control at the exact same solvent concentration used for your experimental treatments.

Q5: Why is using fatty acid-free BSA so important?

A5: Standard BSA preparations contain bound fatty acids that occupy the lipid-binding pockets of the albumin protein. This reduces the capacity of the BSA to bind to and solubilize your exogenous D,L-erythro-C20-Dihydrosphingosine, leading to poor delivery and potential precipitation.

Q6: How long should I incubate the cells with D,L-erythro-C20-Dihydrosphingosine?

A6: The incubation time depends on your experimental question.

  • To study immediate signaling events: A short time course (e.g., 15 minutes to 4 hours) may be appropriate.

  • To study metabolic conversion and downstream effects (e.g., apoptosis): A longer incubation (e.g., 6 to 48 hours) may be necessary. A time-course experiment is essential to determine the optimal window for observing your desired effect.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Cell Death or Cytotoxicity 1. Solvent Toxicity: The final concentration of ethanol or DMSO is too high for your cells.<[8]br>2. Intrinsic Lipid Toxicity: The compound or its metabolites (e.g., C20-ceramide) are inducing apoptosis or necrosis.<[12][13]br>3. BSA Toxicity: Impurities in the BSA preparation or high BSA concentration.1. Run Vehicle Controls: Always include a control with the highest concentration of solvent used. Perform a solvent tolerance curve.2. Perform Dose-Response & Time-Course: Test a range of lipid concentrations (e.g., 1 µM to 50 µM) and incubation times to find a sub-toxic, biologically active concentration.3. Validate BSA: Use a high-quality, fatty acid-free BSA. Include a "BSA-only" control.
No Observable Effect / Inconsistent Results 1. Poor Delivery/Uptake: The lipid is precipitating or not being taken up efficiently by the cells.2. Rapid Metabolism: The compound is quickly converted into other metabolites, so the parent compound does not accumulate.3. Compound Degradation: The stock solution has degraded over time.4. Biological Inactivity: The D,L-erythro racemic mixture may have lower activity than a specific stereoisomer for your particular endpoint. Some studies show DL-erythro-dihydrosphingosine is inactive in inducing apoptosis compared to other sphingolipids. [14][15]1. Confirm Delivery: Switch to the BSA complexation method (Method A). Consider using a fluorescently-tagged sphingolipid analog (e.g., NBD-sphingosine) in a parallel experiment to visualize uptake.<[16]br>2. Metabolic Analysis: Use LC-MS/MS-based lipidomics to measure the levels of C20-dihydrosphingosine, C20-dihydroceramide, and other related lipids inside the cell over time.<[17]br>3. Check Compound Integrity: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.4. Review Literature: Carefully check the literature for the specific biological activity of the D,L-erythro form versus other stereoisomers (e.g., D-erythro or L-threo) in your experimental context.
Unexpected or Off-Target Effects 1. Kinase Modulation: Sphingoid bases are known inhibitors of Protein Kinase C (PKC) and can affect other kinases.<[11][18][19]br>2. Broad Metabolic Shifts: Exogenous lipid loading can alter the homeostasis of the entire sphingolipid network and other lipid classes. [20][21]1. Assess Off-Target Pathways: If you suspect PKC inhibition, for example, you can measure the phosphorylation of known PKC substrates. Be aware that pharmacological inhibitors used as controls can have their own off-target effects.<[22][23]br>2. Perform Lipidomics: A comprehensive lipidomic analysis can reveal broader changes in the cellular lipid profile, providing a more complete picture of the compound's effects.

References

  • Gaggini, M., et al. (2021). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. International Journal of Molecular Sciences. [Link]

  • Shum, A., et al. (2011). Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gamble, J.R., et al. (2014). From Sphingosine Kinase to Dihydroceramide Desaturase: A Structure-Activity Relationship (SAR) Study of the Enzyme Inhibitory and Anticancer Activity of SKI-II. Journal of Medicinal Chemistry. [Link]

  • Dasgupta, S., et al. (2017). Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It. Current Topics in Membranes. [Link]

  • Tafesse, F.G., et al. (2020). Monitoring sphingolipid trafficking in cells using fluorescence microscopy. Methods in Cell Biology. [Link]

  • Touyz, R.M., et al. (2002). Sphingolipids regulate [Mg2+]o uptake and [Mg2+]i content in vascular smooth muscle cells: potential mechanisms and importance to membrane transport of Mg2+. American Journal of Physiology-Cell Physiology. [Link]

  • Kurano, M., et al. (2019). Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate. Journal of Lipid Research. [Link]

  • King, M.W. (2022). Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. [Link]

  • Błachnio-Zabielska, A., et al. (2020). Sphingolipids in the Heart: From Cradle to Grave. Frontiers in Physiology. [Link]

  • Gault, C.R., Obeid, L.M., & Hannun, Y.A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology. [Link]

  • Drobnik, W., et al. (1998). Cycloserine and threo-dihydrosphingosine inhibit TNF-alpha-induced cytotoxicity: evidence for the importance of de novo ceramide synthesis in TNF-alpha signaling. Journal of Lipid Research. [Link]

  • Klug, M., et al. (2021). Sphingolipid Homeostasis. MDPI Encyclopedia. [Link]

  • Huwiler, A., et al. (2014). Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II. British Journal of Pharmacology. [Link]

  • Breslow, D.K., & Weissman, J.S. (2010). Membranes in Balance: Mechanisms of Sphingolipid Homeostasis. Molecular Cell. [Link]

  • Ohta, H., et al. (1997). Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine. FEBS Letters. [Link]

  • Hannun, Y.A., & Obeid, L.M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology. [Link]

  • Tani, M., & Kuge, H. (2021). Metabolic labeling of sphingolipids. GlycoPODv2. [Link]

  • Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology. [Link]

  • Labclinics. (n.d.). D-erythro-C20-Dihydrosphingosine. [Link]

  • Kennedy, A.J., et al. (2011). Drugging Sphingosine Kinases. ACS Chemical Biology. [Link]

  • Wallington-Beddoe, C.T., et al. (2022). The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism. Scientific Reports. [Link]

  • Saito, M., et al. (2018). Involvement of Sphingolipids in Ethanol Neurotoxicity in the Developing Brain. Molecules. [Link]

  • Bielawski, J., et al. (2016). C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. PLOS ONE. [Link]

  • Ashkenazi, A., et al. (2008). Sphingopeptides: dihydrosphingosine-based fusion inhibitors against wild-type and enfuvirtide-resistant HIV-1. FASEB Journal. [Link]

  • Kannan, S. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. [Link]

  • Singh, S., et al. (2022). Sphingosomes: Highlights of the Progressive Journey and their Application Perspectives in Modern Drug Delivery. International Journal of Pharmaceutical Investigation. [Link]

  • Chao, R., et al. (1992). Retinoblastoma protein dephosphorylation induced by D-erythro-sphingosine. Journal of Biological Chemistry. [Link]

  • Singh, S., et al. (2022). Sphingosomes: Highlights of the Progressive Journey and their Application Perspectives in Modern Drug Delivery. International Journal of Pharmaceutical Investigation. [Link]

  • Reiss, K., et al. (2020). The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells. Journal of Biological Chemistry. [Link]

  • Sbraccia, M., et al. (2023). BSA Binding and Aggregate Formation of a Synthetic Amino Acid with Potential for Promoting Fibroblast Proliferation: An In Silico, CD Spectroscopic, DLS, and Cellular Study. MDPI. [Link]

Sources

Sphingolipid Technical Support Center: D,L-erythro-C20-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sphingolipid Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to deliver highly hydrophobic long-chain bases (LCBs) into in vitro systems. Working with D,L-erythro-C20-Dihydrosphingosine requires a deep understanding of lipid biophysics and cellular metabolism.

This guide abandons generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies for your cell culture experiments.

Core Concepts & Chemical Properties

Q: What makes D,L-erythro-C20-Dihydrosphingosine uniquely challenging to work with in cell culture? A: D,L-erythro-C20-Dihydrosphingosine (C20-Sphinganine) is a synthetic, long-chain base sphingolipid precursor[1]. While native mammalian sphingolipids predominantly feature a C18 chain, the C20 variant has an extended aliphatic tail, which significantly increases its hydrophobicity. This extended hydrocarbon chain causes the lipid to rapidly self-aggregate or adsorb to polystyrene culture plastics when introduced into aqueous environments[2][3].

Q: Is C20-Dihydrosphingosine chemically stable in aqueous media? A: Yes, chemically, it is highly stable. Unlike sphingosine, dihydrosphingosine lacks the trans-4 double bond[3]. This structural difference makes it highly resistant to auto-oxidation in standard atmospheric conditions. The primary issue in cell culture is not chemical degradation, but rather physical instability (precipitation) and biological depletion (cellular metabolism)[2][4].

Troubleshooting Guide: Precipitation & Bioavailability

Issue: The lipid forms a cloudy precipitate immediately upon addition to DMEM/RPMI.

Root Cause: Injecting a highly concentrated organic stock (e.g., in DMSO or Ethanol) directly into aqueous media causes a rapid shift in the dielectric constant. The hydrophobic C20 tails cluster together to minimize contact with water, forming insoluble micelles or precipitating entirely onto the culture dish[5][6].

Solution: Utilize a carrier protein system. Bovine Serum Albumin (BSA) acts as a lipid shuttle, possessing hydrophobic pockets that shield the aliphatic tail of the sphingolipid from the aqueous environment[7][8].

Self-Validating Check: If your BSA-lipid complex is prepared correctly, the final media will be optically clear. If it remains cloudy, the BSA may be saturated, or the organic solvent was injected too rapidly without sufficient vortexing.

BSA_Complexation A Dry C20-Dihydrosphingosine under N2 gas B Resuspend in 100% Ethanol (Stock Solution) A->B D Inject EtOH-Lipid into BSA while vortexing at 37°C B->D C Prepare 4 mg/mL Fatty Acid-Free BSA C->D E Equilibrate for 30 min (Stable Lipid-BSA Complex) D->E

Fig 1. Workflow for generating stable C20-Dihydrosphingosine-BSA complexes for cell culture.

Troubleshooting Guide: Cellular Metabolism & Media Depletion

Issue: LC-MS analysis shows a rapid drop in C20-Dihydrosphingosine concentration in the media within 4 hours of treatment, even without precipitation.

Root Cause: Sphingolipids are highly bioactive. When successfully delivered to cells via BSA, C20-Dihydrosphingosine is rapidly internalized and enters the de novo sphingolipid synthesis and salvage pathways[2].

Mechanism: Once inside the cell, it is N-acylated by Ceramide Synthases (CerS) to form C20-dihydroceramides, or phosphorylated by Sphingosine Kinases (SphK1/2) to form dihydrosphingosine-1-phosphate (dhS1P)[2][9]. Therefore, the "instability" in the media is actually a sign of successful cellular uptake and metabolic conversion.

Metabolic_Pathway A C20-Dihydrosphingosine (Aqueous Media) B Cellular Uptake A->B C Intracellular C20-Dihydrosphingosine B->C D Ceramide Synthase (CerS) C->D F Sphingosine Kinase (SphK) C->F E C20-Dihydroceramide D->E G C20-Dihydrosphingosine 1-Phosphate (dhS1P) F->G

Fig 2. Intracellular metabolic fate of C20-Dihydrosphingosine following media uptake.

Quantitative Data: Solubility & Stability Profiles

To optimize your experimental design, refer to the following quantitative limits for C20-Dihydrosphingosine across various vehicles.

Vehicle / CarrierMax Soluble ConcentrationCell-Free Media Stability (72h)Cellular ToxicityRecommended Application
100% Ethanol >10 mMN/A (Precipitates in media)High (>0.1% v/v in culture)Stock solution storage (-20°C)
100% DMSO ~5 mMN/A (Precipitates in media)ModerateAlternative stock storage
Standard FBS ~10-20 µMLow (Enzymatic degradation)LowNot recommended
Fatty-Acid-Free BSA ~125 µMHigh (Stable suspension)LowDirect cell culture treatment

Step-by-Step Experimental Protocols

Protocol A: Preparation of 125 µM C20-Dihydrosphingosine-BSA Complex[6][8]
  • Stock Preparation: Dissolve D,L-erythro-C20-Dihydrosphingosine in 100% Ethanol to a concentration of 1 mM.

  • Film Generation: Aliquot the desired amount of the stock solution into a glass vial. Evaporate the ethanol completely under a gentle stream of Nitrogen (N2) gas to form a thin lipid film.

    • Mechanistic Insight: Removing the solvent entirely prevents ethanol-induced cytotoxicity in your cell culture. Using N2 gas displaces oxygen, ensuring the amine and hydroxyl groups remain unoxidized during drying.

  • BSA Preparation: Dissolve Fatty-Acid-Free BSA in pre-warmed (37°C) PBS or serum-free media to a final concentration of 4 mg/mL.

    • Mechanistic Insight: Standard BSA contains bound serum lipids that compete for hydrophobic binding pockets. Utilizing fatty-acid-free BSA maximizes the loading capacity for your target lipid[5][7].

  • Complexation: Add a minimal volume of warm ethanol (e.g., 10-20 µL) to the lipid film to briefly mobilize it, then immediately inject this into the 37°C BSA solution while vortexing vigorously.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes with occasional sonication to ensure complete complexation. Store at -20°C if not used immediately.

Protocol B: MTBE Extraction for LC-MS Quantification of Media Stability[10]

To verify the stability and concentration of the lipid in your media over time, use the Methyl-tert-butyl ether (MTBE) extraction method.

  • Quenching: Transfer 100 µL of the cell culture media to a glass tube. Add 300 µL of ice-cold Methanol to precipitate proteins (including the BSA carrier) and quench any enzymatic activity.

  • Extraction: Add 1 mL of MTBE to the tube. Vortex vigorously for 10 minutes at room temperature.

    • Mechanistic Insight: MTBE is highly efficient at extracting hydrophobic LCBs while forming a distinct, easily recoverable upper organic layer, unlike traditional chloroform extractions which sit at the bottom.

  • Phase Separation: Add 250 µL of MS-grade water. Centrifuge at 10,000 x g for 10 minutes.

  • Collection: Carefully collect the upper organic layer (containing the C20-Dihydrosphingosine).

  • Drying & Reconstitution: Evaporate the organic phase under N2 gas. Reconstitute the dried lipid in your specific LC-MS mobile phase (e.g., Methanol/Water/Formic Acid) prior to injection.

References

1.[5] VWR. "Lipids in Cell Culture Media." 2.[6] Cayman Chemical. "Sphingolipid Advice | News & Announcements." 3.[1] Cayman Chemical. "PRODUCT DATA SHEET: D-erythro-C20-Dihydrosphingosine." 4.[7] Cytiva. "Lipids in cell culture media." 5.[8] Sigma-Aldrich. "General Lipid/BSA Solubilization Protocol For Cell Delivery." 6.[4] Journal of Cell Biology. "Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division." 7.[10] PubMed. "Analysis of Sphingosine and Sphinganine from the Aqueous Humor for Signaling Studies Using Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry." 8.[2] MDPI. "A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis." 9.[9] PubMed Central. "Opposite Effects of Dihydrosphingosine 1-Phosphate and Sphingosine 1-Phosphate on Transforming Growth Factor-β/Smad Signaling Are Mediated through the PTEN/PPM1A-dependent Pathway." 10.[3] PubMed Central. "Hydrogen-Bonding Propensities of Sphingomyelin in Solution and in a Bilayer Assembly: A Molecular Dynamics Study."

Sources

preventing aggregation of D,L-erythro-C20-Dihydrosphingosine in stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Aggregation of D,L-erythro-C20-Dihydrosphingosine in Stock Solutions Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Sphingolipid Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable solubility of long-chain sphingoid bases. D,L-erythro-C20-Dihydrosphingosine (C20-Sphinganine) is notoriously difficult to handle due to its extended 20-carbon aliphatic tail and pH-sensitive amine headgroup.

This guide is designed to move beyond basic instructions. Here, we will dissect the causality behind lipid aggregation, establish self-validating experimental protocols, and provide robust solutions to ensure your cellular assays yield reproducible data.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my C20-Dihydrosphingosine precipitate or form micelles as soon as I add it to my cell culture media?

The Causality: The aggregation of sphingoid bases is fundamentally driven by the hydrophobic effect and the ionization state of the primary amine headgroup. The pKa of the amine group in sphingosines is approximately 6.61[1]. At a physiological pH of 7.4, a significant fraction of the lipid is deprotonated. This loss of positive charge removes the electrostatic repulsion that normally keeps lipid monomers apart. Consequently, the 20-carbon hydrophobic tail forces the molecules to rapidly self-associate, dropping the Critical Micelle Concentration (CMC) to sub-micromolar levels (~0.70 to 0.99 µM)[1]. If you inject an organic stock directly into an aqueous buffer, you are instantly exceeding this CMC, resulting in micellization or outright precipitation.

Q2: What is the optimal solvent system for preparing a long-term stock solution?

The Causality: To maintain the lipid in a monomeric state for storage, you must use a solvent that fully disrupts hydrophobic interactions. Pure aqueous buffers cannot achieve this. The industry standard for D,L-erythro-C20-Dihydrosphingosine is a mixture of Chloroform/Methanol (5:1, v/v) or warm Ethanol [2]. While Dimethyl Sulfoxide (DMSO) is frequently used in drug discovery, C20-Dihydrosphingosine tends to solidify in DMSO at room temperature and requires constant heating (40°C) and sonication to remain in solution[3].

Q3: If I can't inject the organic stock directly into my media, how do I deliver the lipid to my cells?

The Causality: You must utilize a carrier protein. In vivo, hydrophobic lipids do not float freely in the blood; they are transported by albumin or lipoproteins. In vitro, we replicate this by complexing the lipid with Fatty Acid-Free Bovine Serum Albumin (BSA) [4]. The lipid is first dried into a thin film to maximize surface area, then resuspended in a warm BSA solution. The BSA encapsulates the hydrophobic tail, shielding it from the aqueous environment and preventing micelle formation, allowing for safe delivery to your cultured cells.

Part 2: Quantitative Data & Solubility Thresholds

To design a successful assay, you must respect the physicochemical limits of the molecule. Below is a summary of solubility parameters and pH-dependent aggregation thresholds.

Table 1: Solvent Solubility Parameters for C20-Dihydrosphingosine
Solvent SystemOptimal TempMax ConcentrationApplication / Notes
Chloroform:Methanol (5:1)Room Temp> 10 mg/mLIdeal for long-term storage. Highly volatile.
Ethanol (Absolute)40°C~ 10 mg/mLGood for storage, but requires warming to resolubilize[2].
DMSO40°C~ 10 mg/mLNot recommended for storage. Solidifies at room temp[3].
Aqueous Buffer (pH 7.4)37°C< 1.0 µMAggregates rapidly. Requires BSA carrier protein for use.
Table 2: pH Influence on Sphingoid Base Aggregation
pH LevelPredominant Ionization StateNominal CMCAggregation Propensity
pH < 6.0 Protonated (

)
~ 1.71 µMModerate (Electrostatic repulsion present)[1]
pH 7.4 Mixed State~ 0.99 µMHigh (Physiological conditions)[1]
pH > 9.0 Deprotonated (

)
~ 0.70 µMVery High (No electrostatic repulsion)[1]

Part 3: Visualizing the Aggregation Mechanism

To fully grasp why the BSA complexation step is non-negotiable, review the following mechanistic pathway.

Aggregation_Mechanism Monomer C20-Dihydrosphingosine (Monomer) Aqueous Aqueous Buffer (pH 7.4) Monomer->Aqueous Direct Dilution BSA BSA-Lipid Complex (Stable in Aqueous) Monomer->BSA Direct BSA Loading Organic Organic Solvent (EtOH / CHCl3:MeOH) Organic->Monomer Solubilizes Micelle Aggregates / Micelles (> 1 µM) Aqueous->Micelle Hydrophobic Effect Micelle->BSA + Carrier Protein (BSA)

Caption: Mechanism of C20-Dihydrosphingosine aggregation and BSA-mediated stabilization.

Part 4: Self-Validating Experimental Protocols

Do not skip steps. The following methodologies are designed as self-validating systems; if a visual checkpoint fails, the protocol must be restarted to prevent downstream assay artifacts.

Protocol 1: Preparation of a 10 mM Organic Stock Solution

Purpose: To create a stable, monomeric master stock for long-term storage.

  • Weighing: Using a microbalance, weigh the waxy solid D,L-erythro-C20-Dihydrosphingosine.

  • Solvent Addition: Add a 5:1 (v/v) mixture of Chloroform/Methanol to achieve a final concentration of 10 mM.

    • Scientific Rationale: Chloroform disrupts the hydrophobic tail interactions, while Methanol solvates the polar headgroup[2].

  • Solubilization: Vortex vigorously for 30–60 seconds.

    • Self-Validation Checkpoint: Hold the glass vial against a light source. The solution must be 100% optically clear with no particulate matter.

  • Storage: Flush the headspace of the vial with dry Nitrogen or Argon gas to prevent oxidative degradation. Seal tightly with a Teflon-lined cap and store at -20°C[2].

Protocol 2: Preparation of BSA-Conjugated Working Solution (Cell Delivery)

Purpose: To transition the lipid from an organic solvent into an aqueous physiological buffer without triggering micellization.

BSA_Complexation_Workflow Step1 1. Transfer Organic Stock Aliquot (Use Glass Vial Only) Step2 2. Evaporate Solvent (N2 stream to form thin lipid film) Step1->Step2 Step3 3. Add Warm BSA Solution (4 mg/mL Fatty Acid-Free BSA) Step2->Step3 Step4 4. Incubate & Sonicate (37°C - 50°C until optically clear) Step3->Step4 Step5 5. Final Working Solution (Ready for Cell Culture) Step4->Step5

Caption: Step-by-step workflow for preparing stable BSA-lipid complexes for cell culture.

  • Aliquoting: Transfer the required volume of the 10 mM organic stock into a sterile glass vial .

    • Scientific Rationale: Never use polystyrene or polypropylene tubes for this step. Highly hydrophobic lipids will irreversibly adsorb to plastic surfaces, drastically reducing your actual working concentration.

  • Film Formation: Evaporate the organic solvent under a gentle stream of dry Nitrogen gas. Rotate the vial continuously to coat the glass wall with a uniform, thin lipid film[4].

    • Why not a vacuum centrifuge? Vacuum evaporation cools the sample, causing the lipid to crash out into thick, uneven chunks that are nearly impossible to resuspend.

  • Carrier Addition: Add a pre-warmed (37°C) aqueous solution of 4 mg/mL Fatty Acid-Free BSA (in PBS or your base culture media) to the lipid film[4].

    • Scientific Rationale: You must use "Fatty Acid-Free" BSA. Standard BSA contains endogenous lipids that occupy the protein's hydrophobic binding pockets, leaving no room for your C20-Dihydrosphingosine to bind.

  • Complexation: Incubate the vial in a 37°C to 50°C water bath for 30 minutes. Vortex for 15 seconds every 10 minutes. If the solution appears hazy, sonicate briefly in a bath sonicator[4].

  • Self-Validation Checkpoint (Critical): Inspect the final solution. It must transition from a hazy suspension to an optically clear liquid . If turbidity persists, the lipid has formed micelles rather than complexing with the BSA. Do not proceed to cellular assays with a turbid solution, as the effective concentration of the monomeric lipid will be unknown and highly variable.

References

  • Matreya LLC.
  • Avanti Polar Lipids. "Sphingosine-1-Phosphate Solubility Protocol & Cell Delivery." Avanti Research.
  • National Institutes of Health (NIH).
  • Avanti Polar Lipids. "TECHNICAL DATA SHEET - 1-deoxysphinganine." Avanti Research.

Sources

troubleshooting low signal of C20-dihydrosphingosine in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry analysis of C20-dihydrosphingosine (sphinganine d20:0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving a robust and sensitive signal for this important lipid molecule. Low signal intensity is a frequent challenge that can stem from multiple stages of the analytical workflow. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses common preliminary questions, establishing a baseline understanding for effective troubleshooting.

Q1: What is C20-dihydrosphingosine and why is its detection important?

C20-dihydrosphingosine (also known as sphinganine d20:0) is a long-chain sphingoid base. It serves as a critical intermediate in the de novo biosynthesis of ceramides and other complex sphingolipids.[1] Monitoring its levels is crucial for studying metabolic pathways, particularly in contexts like heat stress adaptation in yeast or in diseases where sphingolipid metabolism is dysregulated.[1]

Q2: Which ionization technique, ESI or APCI, is recommended for C20-dihydrosphingosine?

Electrospray ionization (ESI) is overwhelmingly preferred for sphingoid bases like C20-dihydrosphingosine.[2][3][4]

  • Causality & Expertise: ESI is a "soft" ionization technique ideal for polar, thermally labile molecules. C20-dihydrosphingosine, with its amino and hydroxyl groups, is sufficiently polar to ionize efficiently in an ESI source.[5] Atmospheric Pressure Chemical Ionization (APCI) is generally better suited for less polar, more volatile compounds and is not the standard for this analyte class.[6]

Q3: Should I use positive or negative ionization mode for detection?

Positive ion mode (ESI+) is the standard and most sensitive choice for detecting free sphingoid bases like C20-dihydrosphingosine.[2][3]

  • Causality & Expertise: The primary amine group on the sphinganine backbone is readily protonated in the acidic mobile phases typically used for reversed-phase chromatography, leading to the formation of a strong protonated molecule, [M+H]⁺.[3] While negative mode can be used for other sphingolipids (e.g., phosphorylated species), it is not optimal for detecting the free base.[2]

Q4: What are the expected precursor and product ions for C20-dihydrosphingosine in a tandem MS experiment?

Precise identification and quantification of C20-dihydrosphingosine rely on Multiple Reaction Monitoring (MRM) or similar tandem MS techniques. Understanding the expected ions is critical.

  • Causality & Expertise: In positive ESI mode, the precursor ion is the protonated molecule, [M+H]⁺. Fragmentation via collision-induced dissociation (CID) typically results in sequential neutral losses of water (H₂O) from the sphingoid backbone.[2] This fragmentation pattern is characteristic of free long-chain bases.

Parameter Value Notes
Molecular Formula C₂₀H₄₃NO₂[1][7]
Average Molecular Weight 329.56[7]
Monoisotopic Mass 329.3294
Precursor Ion (ESI+) m/z 330.3Represents the [M+H]⁺ species.
Primary Product Ion m/z 312.3Represents the [M+H-H₂O]⁺ fragment.
Secondary Product Ion m/z 294.3Represents the [M+H-2H₂O]⁺ fragment.

Note: The transition 330.3 → 312.3 is typically the most sensitive and specific for quantification.

Part 2: The Systematic Troubleshooting Guide

This guide follows the logical flow of an experiment, from sample preparation to final detection, to help you pinpoint and resolve the source of low signal.

Workflow for Troubleshooting Low Signal

This diagram outlines the systematic approach detailed in the following sections.

Troubleshooting_Workflow cluster_prep Step 1: Sample Preparation & Extraction cluster_lc Step 2: Liquid Chromatography cluster_ms Step 3: Mass Spectrometer start Low Signal Detected for C20-Dihydrosphingosine prep_check Is the extraction method validated for sphingoid bases? start->prep_check prep_action Implement robust lipid extraction. (e.g., modified Folch or single-phase butanol) Use appropriate internal standard. prep_check->prep_action No lc_check Is peak shape sharp and symmetrical? prep_check->lc_check Yes prep_action->lc_check lc_action Optimize mobile phase (additives like formic acid/ammonium formate). Check for column overload/degradation. Use appropriate column (C8/C18). lc_check->lc_action No ms_check Are MS parameters optimized? lc_check->ms_check Yes lc_action->ms_check ms_action Tune source parameters (voltages, gas flows, temperature). Optimize collision energy for MRM transition. Check for in-source fragmentation. ms_check->ms_action No end_node Signal Restored ms_check->end_node Yes ms_action->end_node Fragmentation_Pathway cluster_structure C20-Dihydrosphingosine Structure struct CH3(CH2)16-CH(OH)-CH(NH2)-CH2OH precursor Precursor Ion [M+H]⁺ m/z 330.3 product1 Product Ion 1 [M+H-H₂O]⁺ m/z 312.3 precursor->product1 - H₂O product2 Product Ion 2 [M+H-2H₂O]⁺ m/z 294.3 product1->product2 - H₂O

Sources

Technical Support Center: Optimizing C20-Dihydrosphingosine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the extraction efficiency of C20-dihydrosphingosine (also known as sphinganine C20). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in accurately quantifying this specific long-chain sphingoid base. Given its unique physicochemical properties, C20-dihydrosphingosine requires carefully optimized protocols to ensure high recovery and reproducible results.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common pitfalls, troubleshoot specific issues, and provide validated methodologies to build confidence in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of C20-dihydrosphingosine particularly challenging?

The primary challenges stem from its amphipathic nature and long acyl chain. C20-dihydrosphingosine is more nonpolar than its C18 counterpart, yet it retains a polar headgroup with a primary amine. This structure can lead to its partial distribution between aqueous and organic phases during liquid-liquid extraction if conditions are not optimal. Furthermore, its basic nature can cause it to bind to acidic lipids or proteins and adsorb to untreated glass or plastic surfaces, leading to significant losses.[1]

Q2: Which is the superior extraction method: a modified Bligh & Dyer or a Folch protocol?

Neither is inherently superior; the choice is matrix-dependent.

  • Modified Bligh & Dyer: This method is excellent for samples with high water content, such as cell suspensions, plasma, or tissue homogenates.[2][3] Its sequential addition of solvents creates a single phase for initial extraction before breaking into two phases, which can be very effective for disrupting cell membranes and solvating lipids.

  • Folch Method: This method uses a larger volume of solvent relative to the sample and is robust for a wide range of tissues.[4][5] However, for polar sphingolipids, the recovery can sometimes be lower compared to optimized single-phase or modified Bligh & Dyer protocols.[6]

For C20-dihydrosphingosine, we often recommend a modified Bligh & Dyer protocol that incorporates acidification . The acidic environment protonates the primary amine group, increasing its polarity and ensuring its retention in the organic phase alongside other lipids, thereby preventing partitioning into the aqueous layer.[7][8]

Q3: How critical are pre-analytical steps like sample collection and storage?

They are paramount and represent a major source of experimental variability.[9][10] Factors such as the choice of blood collection tube (heparin vs. EDTA), time delays before centrifugation, storage temperature, and repeated freeze-thaw cycles can alter the cellular state and enzymatic activity, potentially changing the concentration of free sphingoid bases.[11][12] Establishing a standardized and consistent pre-analytical workflow is essential for reliable and reproducible data.[10]

Q4: Should I perform a single-phase or two-phase extraction?

A single-phase extraction (e.g., using a methanol/chloroform mixture) is often superior for maximizing the recovery of polar sphingolipids like sphingoid bases and their phosphates.[13][14] This approach ensures all lipids are solubilized together. However, it yields a "dirtier" extract containing more non-lipid contaminants. For many LC-MS/MS applications, a subsequent liquid-liquid partitioning step (creating a two-phase system) is necessary to clean up the sample. We recommend starting with a single-phase extraction to ensure complete solubilization, followed by a carefully controlled phase separation.[15]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or Inconsistent Recovery of C20-Dihydrosphingosine

Q: My C20-dihydrosphingosine signal is extremely low or missing. What went wrong?

This is the most common issue. Let's break down the potential causes.

  • Cause A: Inefficient Sample Lysis and Homogenization

    • Why it happens: C20-dihydrosphingosine is embedded within cellular membranes or bound to proteins. If the tissue or cells are not completely disrupted, the extraction solvents cannot access the target analyte, leading to poor yield.

    • Solution: Ensure rigorous homogenization. For tissues, use a mechanical homogenizer (e.g., bead beater or rotor-stator) on ice. For cultured cells, probe sonication is highly effective.[16] Always visually inspect to ensure no visible cell pellets or tissue clumps remain before proceeding.

  • Cause B: Suboptimal Solvent System or pH

    • Why it happens: Standard neutral extractions can result in the loss of basic sphingoid bases. The unprotonated amine group reduces the analyte's solubility in the final chloroform layer.

    • Solution: Acidify the initial solvent mixture. Adding a small amount of a strong acid like HCl or trifluoroacetic acid (TFA) to the methanol/chloroform solvent ensures C20-dihydrosphingosine is protonated (NH3+), making it behave more like a polar lipid and partitioning cleanly into the organic phase.[7] A final solvent ratio of approximately 2:1:0.8 (Chloroform:Methanol:Water) is a good starting point for phase separation.[17]

  • Cause C: Analyte Loss During Phase Separation

    • Why it happens: During the formation of the biphasic system, an improperly balanced solvent ratio can cause C20-dihydrosphingosine to be lost in the upper aqueous/methanol phase or become trapped with precipitated proteins at the interface.

    • Solution: After the single-phase extraction, add chloroform and an acidic saline solution (e.g., 1M NaCl or 0.2 M H3PO4) sequentially, vortexing thoroughly after each addition to induce phase separation.[3][18] The salt reduces the polarity of the aqueous phase, driving more polar lipids into the organic layer. Centrifuge at a sufficient force (e.g., 2,000 x g) to achieve a compact protein disk and a clear separation.

Issue 2: High Variability Between Technical Replicates

Q: I'm seeing >20% CV between my replicates. How can I improve precision?

High variability often points to inconsistencies in the workflow.

  • Cause A: Inconsistent Homogenization or Aliquoting

    • Why it happens: If the initial sample is not a uniform suspension, aliquots taken for extraction will contain different amounts of starting material.

    • Solution: After homogenization, vortex the entire sample slurry immediately before taking each aliquot. Never let the sample settle. For tissue, perform normalization (e.g., protein or DNA quantification) on an aliquot of the homogenate before starting the extraction.[16]

  • Cause B: Incomplete Solvent Evaporation or Reconstitution

    • Why it happens: Residual water in the extract can prevent complete drying, and the dried lipid film may not fully redissolve, leading to concentration errors.

    • Solution: Dry the final organic extract under a gentle stream of nitrogen. For the final few minutes, place the tubes in a warm block (30-40°C) to remove trace water. To reconstitute, add the resuspension solvent (e.g., methanol for LC-MS), vortex vigorously for at least 1 minute, and sonicate in a water bath for 5-10 minutes to ensure the entire lipid film is dissolved.[19]

Issue 3: Contaminated Extract and MS Signal Suppression

Q: My LC-MS/MS data shows significant ion suppression or interfering peaks. How do I clean up my extract?

  • Cause A: Phospholipid Interference

    • Why it happens: Glycerophospholipids, particularly phosphatidylcholines (PC), are highly abundant and can co-elute with sphingolipids, causing ion suppression. Some PC species are isobaric with sphingomyelins, creating direct analytical interference.[14]

    • Solution: Incorporate a mild alkaline methanolysis step. After the initial extraction and before phase separation, add a solution of KOH in methanol and incubate (e.g., 37°C for 2 hours).[13][20] This selectively cleaves the ester bonds in glycerophospholipids while leaving the amide bond of sphingolipids intact. Neutralize with acetic acid before proceeding to phase separation.

  • Cause B: Contamination from OCT Compound

    • Why it happens: Optimal Cutting Temperature (OCT) compound, used for cryopreserving tissues, contains polyethylene glycol and other polymers that are highly soluble and cause severe ion suppression in MS analysis.[15]

    • Solution: Implement a pre-extraction wash protocol. Before homogenization, wash the frozen tissue section multiple times with ice-cold PBS or Milli-Q water. Vortex vigorously and centrifuge to pellet the tissue, discarding the supernatant containing the dissolved OCT. Repeat this wash 3-4 times before proceeding with the extraction.[15]

Data & Methodologies

Table 1: Comparative Overview of Lipid Extraction Methods
FeatureModified Bligh & Dyer (Acidified)Folch (Acidified)Single-Phase Methanol
Principle Single-phase extraction followed by biphasic partition.Biphasic extraction with a high solvent-to-sample ratio.Single-phase extraction with no partitioning.
Typical Solvent Ratio Initial: CHCl₃:MeOH (1:2). Final: CHCl₃:MeOH:H₂O (2:2:1.8).[18]CHCl₃:MeOH (2:1). Final partition with 0.2 volumes of saline.[8]MeOH, often with additives like BHT.[6][21]
Best For High-water content samples (plasma, cell suspensions, tissue homogenates).[3]General purpose, especially for larger tissue samples with <2% lipid content.[5]High-throughput screening where sample cleanup is less critical.
Pros for C20-DHS Excellent recovery of polar lipids; acidification easily incorporated. High efficiency.[2]Robust and widely used. Good for removing non-lipid contaminants.Simple, rapid, and uses less toxic solvents. Good recovery.[21]
Cons for C20-DHS More technique-dependent; requires precise solvent additions for phase separation.Can underestimate some polar lipids if not optimized.[6] Higher solvent consumption.Produces a "crude" extract requiring significant downstream cleanup.

Validated Experimental Protocols

Protocol 1: Acidified Bligh & Dyer Extraction for Plasma or Cell Pellets

This protocol is optimized for high recovery of sphingoid bases from aqueous samples.

Workflow Diagram: Acidified Bligh & Dyer Extraction

BlighDyerWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_collection Collection & Final Prep Sample 1. Start Sample (e.g., 100 µL Plasma or 10^6 Cells) IS 2. Add Internal Standard (e.g., C17-Sphinganine) Sample->IS Homogenize 3. Add 375 µL Acidified CHCl₃:MeOH (1:2) + Vortex/Sonicate IS->Homogenize Add_CHCl3 4. Add 125 µL CHCl₃ + Vortex 1 min Homogenize->Add_CHCl3 Add_H2O 5. Add 125 µL Acidic Saline + Vortex 1 min Add_CHCl3->Add_H2O Centrifuge 6. Centrifuge (2,000 x g, 10 min) Add_H2O->Centrifuge Collect 7. Collect Lower Organic Phase Centrifuge->Collect Dry 8. Dry Under Nitrogen Collect->Dry Reconstitute 9. Reconstitute in Solvent for LC-MS Analysis Dry->Reconstitute

Caption: Workflow for Acidified Bligh & Dyer Extraction.

Step-by-Step Methodology:

  • Sample Preparation: To a 2 mL glass tube, add your sample (e.g., 100 µL plasma or a pellet of 1x10^6 cells resuspended in 100 µL PBS).

  • Internal Standard: Add an appropriate internal standard (e.g., C17-dihydrosphingosine) to correct for extraction efficiency.

  • Initial Extraction: Add 375 µL of an ice-cold, acidified chloroform:methanol mixture (1:2 v/v, with 0.1% TFA). Vortex vigorously for 10-15 minutes. If using cell pellets, sonicate on ice for 3 x 30-second bursts.[7][18]

  • Induce Biphasic System (Part 1): Add 125 µL of chloroform. Vortex for 1 minute.

  • Induce Biphasic System (Part 2): Add 125 µL of 1M NaCl (or water). Vortex for another minute. The final solvent ratio will be ~2:2:1.8 (chloroform:methanol:water), resulting in two phases.[18]

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. You will see an upper aqueous phase, a lower organic (chloroform) phase, and a disc of precipitated protein at the interface.

  • Collect Organic Layer: Carefully insert a glass Pasteur pipette through the upper layer and the protein disk to collect the lower organic phase. Transfer to a new clean glass tube.

  • Dry Down: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid film in an appropriate volume of solvent for your downstream analysis (e.g., 100 µL of methanol for LC-MS).

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose extraction problems.

TroubleshootingTree Problem Start: Low/Variable Yield CheckHomogenization Is Homogenization Complete? (No visible particles) Problem->CheckHomogenization CheckSolvents Is Solvent System Acidified? CheckHomogenization->CheckSolvents Yes Sol_Homogenize Solution: Increase sonication/bead beating time. Normalize sample pre-extraction. CheckHomogenization->Sol_Homogenize No CheckPhaseSep Is Phase Separation Clean? (Clear layers, tight pellet) CheckSolvents->CheckPhaseSep Yes Sol_Acidify Solution: Add 0.1% TFA or similar acid to initial solvent mix. CheckSolvents->Sol_Acidify No CheckRecon Is Reconstitution Complete? (No visible film) CheckPhaseSep->CheckRecon Yes Sol_PhaseSep Solution: Use saline for partitioning. Check final solvent ratios. Increase centrifugation g-force/time. CheckPhaseSep->Sol_PhaseSep No Sol_Recon Solution: Vortex and sonicate vigorously during reconstitution. CheckRecon->Sol_Recon No Success Problem Resolved CheckRecon->Success Yes

Caption: A logical guide for troubleshooting low extraction yield.

References

  • Bui, Q. V., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Clinical Chemistry and Laboratory Medicine (CCLM), 53(10), 1603-1615. [Link]

  • Shil, P., & Dastager, S. G. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 547. [Link]

  • Morano, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 450. [Link]

  • Haynes, C. A., et al. (2018). Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. In Methods in Molecular Biology, 1949, 125-135. [Link]

  • Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838-853. [Link]

  • He, X., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry, 414, 1269–1281. [Link]

  • Morano, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PMC, [Link]

  • Andréani, C., & Gräler, M. H. (2013). Extraction and Quantification of Sphingosine 1-Phosphate (S1P). Bio-protocol, 3(11), e791. [Link]

  • Alshehry, Z., et al. (2020). Long-lived Humans Have a Unique Plasma Sphingolipidome. The Journals of Gerontology: Series A, 76(6), 965-973. [Link]

  • Lee, H., et al. (2018). Facile Chemoselective Strategy toward Capturing Sphingoid Bases by a Unique Glutaraldehyde-Functionalized Resin. ACS Omega, 3(1), 1083–1091. [Link]

  • Roda, G., et al. (2023). Identification of a Specific Plasma Sphingolipid Profile in a Group of Normal-Weight and Obese Subjects: A Novel Approach for a “Biochemical” Diagnosis of Metabolic Syndrome?. International Journal of Molecular Sciences, 24(8), 7471. [Link]

  • Pancha, I., et al. (2014). A Single-Step Method for Rapid Extraction of Total Lipids from Green Microalgae. PLoS ONE, 9(6), e101162. [Link]

  • Med-Life Discoveries LP. (2019). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 60(4), 896-905. [Link]

  • Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1824-1836. [Link]

  • Neumann, E., et al. (2021). From bedside to bench—practical considerations to avoid pre-analytical pitfalls and assess sample quality for high-resolution metabolomics and lipidomics. Metabolomics, 17, 62. [Link]

  • Snow, D. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC North America, 33(11), 842-849. [Link]

  • He, X., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. ResearchGate. [Link]

  • Bar, T., et al. (2020). An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Metabolites, 10(9), 356. [Link]

  • Sullards, M. C., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Methods in Enzymology, 432, 83-115. [Link]

  • Merrill, A. H. (2018). Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(7), 778-783. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(5), 752. [Link]

  • Elliott, J., et al. (2020). The Effect of Pre-Analytical Conditions on Blood Metabolomics in Epidemiological Studies. Metabolites, 10(9), 358. [Link]

  • GERLI Lipidomics. (n.d.). Liquid samples (bligh and dyer). Cyberlipid. [Link]

  • Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287. [Link]

  • Rifai, N., et al. (2016). Preanalytical Variables and Biological Variation. Basicmedical Key. [Link]

  • Papone, T., et al. (2023). Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. Fermentation, 9(1), 32. [Link]

Sources

Technical Support Center: C20-Dihydrosphingosine (d20:0) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Artifacts in C20-Dihydrosphingosine Analysis
Executive Summary

C20-dihydrosphingosine (Sphinganine d20:0) is a minor but biologically significant sphingoid base, often analyzed to assess serine palmitoyltransferase (SPT) promiscuity or as a biomarker in specific neuropathies.[1] Unlike the abundant C18-sphingosine, C20-DHS is prone to specific analytical artifacts—primarily isobaric interference from up-source fragmentation of complex sphingolipids and carryover due to its high hydrophobicity.[1]

This guide moves beyond standard protocols to address the causality of errors. It is designed for researchers observing inconsistent quantitation, retention time shifts, or "ghost peaks" in their LC-MS/MS data.[1]

Module 1: Sample Preparation & Extraction

The Artifact: Artificial Isomerization and Plasticizer Contamination

Most "biological variation" in C20-DHS levels is actually introduced during extraction.[1] The two critical failure points are pH-induced isomerization and phthalate leaching from plastics, which can mimic lipid signals in low-resolution MS.[1]

Protocol: Modified Single-Phase Extraction (Artifact-Minimized)

Standard Bligh & Dyer is often insufficient for minor sphingoid bases due to phase partitioning variability.[1] We recommend a monophasic extraction followed by alkaline hydrolysis to remove interfering phospholipids.

  • Sample Input: 50 µL Plasma/Serum or

    
     cells.
    
  • Internal Standard Spike: Add 10 µL of d17:0 Sphinganine (200 nM).

    • Why: d17:0 is structurally identical but non-endogenous, correcting for extraction loss and ionization suppression.[1]

  • Monophasic Extraction: Add 750 µL Chloroform:Methanol (1:2 v/v) . Vortex 30s.

    • Critical: Use glass tubes. C20-DHS is highly lipophilic and binds to polypropylene.[1]

  • Incubation: 37°C for 1 hour (shaking).

  • Alkaline Hydrolysis (The "Clean-Up"): Add 75 µL 1M KOH in Methanol . Incubate 2 hours at 37°C.

    • Mechanism:[1][2] This saponifies glycerophospholipids (phosphatidylcholines) which cause massive ion suppression, while leaving the amide-linked sphingolipid backbone intact.[1]

    • Caution: Do not use acid hydrolysis; it promotes O-methylation artifacts.[1]

  • Phase Separation: Add 250 µL Chloroform + 250 µL Alkaline Water . Centrifuge (3000 x g, 5 min).

  • Collection: Collect the lower organic phase. Dry under

    
    . Reconstitute in Mobile Phase A .
    
Visual Workflow: Extraction Logic

ExtractionWorkflow cluster_artifacts Artifact Checkpoints Start Biological Sample Spike Spike IS (d17:0) Start->Spike Extract 1-Phase Extract (CHCl3:MeOH 1:2) Spike->Extract Hydrolysis Alkaline Hydrolysis (KOH/MeOH) Extract->Hydrolysis Destroys PLs Warning1 Avoid Plastic (Leaching) Extract->Warning1 Separation Phase Separation Hydrolysis->Separation Warning2 No Acid (Isomerization) Hydrolysis->Warning2 Analysis LC-MS/MS Injection Separation->Analysis

Caption: Workflow emphasizing alkaline hydrolysis to remove phospholipid interference while avoiding acidic conditions that cause isomerization.

Module 2: Chromatographic Separation

The Artifact: Carryover and Hydrophobic Tailing[3]

C20-DHS is significantly more hydrophobic than the standard C18 bases.[1] It "sticks" to injector needles and rotor seals, causing ghost peaks in subsequent blank injections.[1]

Troubleshooting Guide: The "Ghost Peak"

If you see C20-DHS in your solvent blank:

  • Needle Wash Composition: Standard methanol washes are insufficient.[1]

    • Fix: Switch to Isopropanol:Acetonitrile:Acetone (40:40:20) + 0.1% Formic Acid .[1][4] The acetone helps solubilize the sticky lipid residues.

  • Column Choice:

    • Standard: C18 (e.g., Waters BEH C18).[1] Good, but requires high %B to elute C20.[1]

    • Optimized:C8 Column (e.g., Zorbax Eclipse XDB-C8).[1]

    • Why: C8 offers less retention for highly hydrophobic C20 species, resulting in sharper peaks and less on-column accumulation (tailing).[1]

Separation Parameters
ParameterSettingRationale
Column C18 or C8 (2.1 x 50mm, 1.7 µm)Sub-2µm particles for UHPLC resolution.[1]
Mobile Phase A Water + 0.2% Formic Acid + 2mM Ammonium FormateFormic acid provides protons (

); Ammonium formate stabilizes ionization.[1]
Mobile Phase B Methanol:Acetonitrile (50:50) + 0.2% Formic AcidACN reduces backpressure; MeOH improves solubility.[1]
Gradient Start 70% B

100% B (3 min)

Hold (2 min)
Rapid ramp needed. Critical: The 2 min hold at 100% B cleans the column.
Module 3: Mass Spectrometry Detection

The Artifact: In-Source Fragmentation & Isobaric Interference

This is the most common source of false positives. Complex sphingolipids (like C20-Dihydroceramides) can lose their fatty acid headgroup inside the ion source before reaching Q1.[1] This creates a "false" C20-DHS precursor ion.[1]

Mechanism of Error:



The mass spectrometer then detects this fragment as endogenous C20-DHS.[1]
Solution: Chromatographic Resolution & MRM Specificity

You must ensure that C20-DHS elutes before the ceramides. Since ceramides are much more hydrophobic, a reverse-phase gradient naturally separates them.[1] If your C20-DHS peak has a "shoulder" or double peak, it is likely in-source fragmentation of a co-eluting ceramide. [1]

Validated MRM Transitions

Use the following transitions. Note that unlike Sphingosine (d18:1) which uses


 264 (di-dehydration), Sphinganine (d20:[1]0) lacks the double bond, making the mono-dehydration product more stable.[1]
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Note
C20-Sphinganine (d20:0) 330.3 312.3 20Quantifier (Loss of

)
C20-Sphinganine (d20:0) 330.3 294.3 24Qualifier (Loss of

)
d17-Sphinganine (IS) 288.3 270.3 18Internal Standard

Note: Precursor masses are calculated as


.[1]
Visual Logic: Troubleshooting Artifacts

Troubleshooting Problem Problem: Inconsistent Data CheckBlank Step 1: Check Solvent Blank Problem->CheckBlank GhostPeak Peak present in Blank? CheckBlank->GhostPeak Carryover Issue: Carryover Action: Change Needle Wash (Use Acetone/IPA) GhostPeak->Carryover Yes CheckRT Step 2: Check Retention Time GhostPeak->CheckRT No RTShift RT Shift > 5%? CheckRT->RTShift pHIssue Issue: pH Instability Action: Check Mobile Phase Buffer RTShift->pHIssue Yes CheckRatio Step 3: Check Quant/Qual Ratio RTShift->CheckRatio No RatioFail Ratio Mismatch? CheckRatio->RatioFail Interference Issue: Isobaric Interference Action: Improve LC Separation RatioFail->Interference Yes

Caption: Decision tree for isolating the root cause of analytical artifacts in C20-DHS quantitation.

Frequently Asked Questions (FAQ)

Q1: Why is my C20-DHS signal lower than expected in plasma samples? A: This is likely due to ion suppression from phospholipids.[1] If you skipped the Alkaline Hydrolysis step (Module 1), phosphatidylcholines (which elute in the same high-organic region) will suppress the ionization of sphingoid bases. Re-run the extraction with a KOH saponification step.

Q2: Can I use C17-Sphingosine (d17:1) as an internal standard? A: It is not recommended. C17-Sphingosine (d17:1) has a double bond, while C20-DHS (d20:[1]0) is saturated.[1] They fragment differently and have slightly different ionization efficiencies.[1] C17-Sphinganine (d17:0) is the chemically equivalent match.

Q3: I see a peak for C20-DHS, but the retention time is slightly earlier than my standard. What is it? A: This is likely Phytosphingosine (t20:0) or an isomer.[1] Sphingoid bases with an extra hydroxyl group (phyto-type) are more polar and elute earlier on Reverse Phase C18.[1] Ensure your gradient starts low enough (e.g., 50-60% B) to resolve these species.

References
  • LIPID MAPS Consortium. (2024).[1] Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Merrill, A. H., et al. (2005).[1] Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224.[1] Retrieved from [Link]

  • Shaner, R. L., et al. (2009).[1] Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692-1707.[1] Retrieved from [Link][1]

  • Avanti Polar Lipids. (2024).[1][4] Sphingolipid Analysis: Fragmentation Patterns and MRM Transitions. Retrieved from [Link]

Sources

Technical Support Center: Ensuring Complete Derivatization of D,L-erythro-C20-Dihydrosphingosine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the gas chromatography-mass spectrometry (GC-MS) analysis of D,L-erythro-C20-Dihydrosphingosine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals achieve complete and reproducible derivatization for accurate quantification and identification.

The analysis of long-chain bases like C20-Dihydrosphingosine by GC-MS is fundamentally dependent on the success of chemical derivatization. Due to its high polarity and low volatility, stemming from its multiple active hydrogen groups (two hydroxyls and a primary amine), the native molecule is not amenable to gas chromatography.[1][2] Derivatization chemically modifies the analyte, replacing these active hydrogens with non-polar groups, thereby increasing its volatility and thermal stability, making it suitable for GC-MS analysis.[3][4]

This guide is structured to address the most common challenges encountered in the lab, explaining the causality behind each experimental step to empower you with the knowledge to optimize your workflow.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization mandatory for analyzing C20-Dihydrosphingosine by GC-MS?

A1: Derivatization is a critical step that chemically modifies a compound to make it suitable for GC analysis.[1] D,L-erythro-C20-Dihydrosphingosine possesses three polar functional groups (-OH and -NH2) that make it non-volatile. These groups would cause the molecule to adsorb to the GC column, resulting in poor peak shape or a complete failure to elute.[1] The process, typically silylation, replaces the acidic protons on these groups with trimethylsilyl (TMS) groups, which significantly increases the molecule's volatility and thermal stability, allowing it to travel through the GC column and be detected by the mass spectrometer.[3]

Q2: What is the most effective derivatization method for sphingoid bases like C20-Dihydrosphingosine?

A2: Silylation is the most widely used and effective derivatization technique for compounds containing hydroxyl, amine, or carboxyl groups.[4][5] Specifically, the use of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly recommended.[3][6] These reagents are potent silyl donors. For sterically hindered or less reactive groups, the addition of a catalyst like Trimethylchlorosilane (TMCS) can accelerate the reaction and ensure it goes to completion.

Q3: How many sites on the D,L-erythro-C20-Dihydrosphingosine molecule need to be derivatized?

A3: There are three active sites that must be derivatized for complete volatilization: the two hydroxyl (-OH) groups at positions C1 and C3, and the primary amine (-NH2) group at position C2. A complete reaction will result in a tri-substituted TMS-derivative.

Q4: How can I verify that my derivatization reaction is complete?

A4: The most direct way is through your GC-MS data. A complete reaction will yield a single, sharp, and symmetrical chromatographic peak corresponding to the fully derivatized (e.g., tri-TMS) C20-Dihydrosphingosine. If you observe earlier eluting, tailing peaks that correspond to partially derivatized species (mono- or di-TMS), it is a clear indication of an incomplete reaction. Analyzing a standard under optimized conditions will help you identify the correct retention time and mass spectrum for the fully derivatized compound.

Troubleshooting Guide: From Incomplete Reactions to Poor Reproducibility

This section addresses specific issues you may encounter during your experiments.

Problem: My chromatogram shows multiple peaks for my C20-Dihydrosphingosine standard. What's wrong?

This is a classic sign of incomplete derivatization, where you are seeing a mixture of partially (mono-, di-TMS) and fully (tri-TMS) silylated molecules.

  • Possible Cause 1: Presence of Moisture. Silylating reagents are extremely sensitive to water. Any moisture in your sample, solvent, or glassware will preferentially react with the reagent, consuming it before it can react with your analyte.[5][7]

    • Solution: Ensure your sample extract is dried to absolute completeness under a stream of nitrogen or in a vacuum concentrator. Use high-purity, anhydrous solvents and store your silylating reagents in a desiccator. Only use fresh reagents, preferably from single-use ampoules, as repeated opening of a larger bottle can introduce moisture.[7]

  • Possible Cause 2: Insufficient Reagent or Suboptimal Reaction Conditions. The derivatization of all three active sites, particularly the amine and secondary hydroxyl, requires sufficient energy and reagent concentration.

    • Solution: Increase the reaction temperature and/or time. A common starting point is 60-80°C for 30-60 minutes.[8] Also, ensure you are using a sufficient molar excess of the silylating reagent. A general guideline is a 2:1 molar ratio of the silylating agent to each active hydrogen.

  • Possible Cause 3: Poor Sample Solubility. The reaction cannot proceed if the analyte is not fully dissolved in the reaction medium.

    • Solution: Ensure the dried C20-Dihydrosphingosine residue is completely dissolved in the solvent (e.g., pyridine) before adding the silylating agent. Gentle heating or vortexing can aid dissolution.[9]

Problem: My dried sample residue won't dissolve in the silylating reagent.

This is expected. Silylating reagents are not intended to be primary solvents for complex lipids.

  • Causality: The derivatization reaction requires a homogenous solution to proceed efficiently.

    • Solution: First, dissolve the dried analyte in a suitable anhydrous aprotic solvent. Pyridine is an excellent choice as it is a good solvent for sphingoid bases and also acts as a catalyst by scavenging the HCl produced when using reagents like BSTFA + TMCS.[9] Once the analyte is fully dissolved, add the silylating agent to the solution.

Problem: The peak for my derivatized analyte is very small, or my results are not reproducible.

This can stem from reagent degradation, sample loss, or issues with the GC system itself.

  • Possible Cause 1: Degraded Reagent. Silylating reagents lose their potency over time, especially after being opened.

    • Solution: Always use fresh, high-quality derivatization reagents. Purchasing reagents in small, single-use ampoules is a highly effective strategy to ensure maximum reactivity for every batch of samples.[7] Prepare standards and samples at the same time with the same lot of reagent to minimize variability.[7]

  • Possible Cause 2: Adsorption. Even when derivatized, analytes can adsorb to active sites in the GC inlet liner or the front of the column.

    • Solution: Use a deactivated (silanized) inlet liner. Regularly inspect and replace the liner and trim the first few centimeters of the column if you suspect contamination or activity.

  • Possible Cause 3: Derivative Instability. While TMS derivatives are generally stable, they can be susceptible to hydrolysis if exposed to moisture post-derivatization.

    • Solution: Analyze the samples as soon as possible after the reaction is complete. Ensure the vials are tightly capped. If storage is necessary, keep them at -20°C in a desiccated environment.

Visualized Experimental Workflow & Reaction

A robust workflow is critical for reproducible results. The following diagrams outline the key steps and the underlying chemical transformation.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample 1. Dry Sample (Under Nitrogen Stream) AddSolvent 2. Add Anhydrous Solvent (e.g., Pyridine) DrySample->AddSolvent Critical: Anhydrous Conditions Dissolve 3. Ensure Complete Dissolution (Vortex/Heat) AddSolvent->Dissolve AddReagent 4. Add Silylating Reagent (e.g., MSTFA + 1% TMCS) Dissolve->AddReagent Homogenous Solution Required Incubate 5. Incubate (e.g., 60°C for 30 min) AddReagent->Incubate Cool 6. Cool to Room Temp. Incubate->Cool Inject 7. Inject into GC-MS Cool->Inject

Caption: Workflow for Silylation of C20-Dihydrosphingosine.

Caption: Silylation of C20-Dihydrosphingosine for GC-MS.

Optimized Protocol: Silylation of C20-Dihydrosphingosine

This protocol is a robust starting point. Optimization may be required based on your specific instrumentation and sample matrix.

Materials:

  • Dried D,L-erythro-C20-Dihydrosphingosine sample or standard

  • Anhydrous Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inert caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing C20-Dihydrosphingosine is placed in a GC vial and is completely dry. Use a gentle stream of inert gas (e.g., nitrogen) or a vacuum concentrator.

  • Solubilization: Add 50 µL of anhydrous pyridine to the dried sample. Vortex vigorously for 30 seconds to ensure the analyte is fully dissolved. If necessary, gently warm the vial to 60°C for 5 minutes to aid dissolution. Visually inspect to confirm no residue remains.

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS to the vial. Cap the vial tightly immediately.

  • Reaction: Vortex the mixture for 10 seconds. Place the vial in a heating block or oven set to 60°C and incubate for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Summary of Key Derivatization Parameters
ParameterRecommended Agent/ConditionRationale & Key Considerations
Silylating Reagent MSTFA or BSTFAHighly reactive and produces volatile byproducts that do not interfere with chromatography.[3][8]
Catalyst 1% TMCS (often pre-mixed)Increases the reactivity of the silylating agent, ensuring derivatization of less reactive sites like the amine group.[6]
Solvent Anhydrous PyridineExcellent solvent for sphingoid bases and acts as an acid scavenger, driving the reaction forward.[9] Must be anhydrous.
Temperature 60 - 80 °CProvides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
Time 30 - 60 minutesEnsures sufficient time for all three active sites to react. Reaction time should be optimized and validated.
Environment Strictly AnhydrousThe single most critical factor. Moisture will hydrolyze the reagent and the TMS-derivatives, leading to incomplete reactions and sample loss.[7]
References
  • Johnson, S. B., & Brown, R. E. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (n.d.). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of Lipid Research. [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. The Bibel Lab. [Link]

  • Restek. (n.d.). GC Derivatization. [Link]

  • Chromatography Forum. (2008, February 15). Derivitization Preparation. [Link]

  • Kind, T., & Fiehn, O. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • Gao, F., et al. (2012). Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS. Analytical and Bioanalytical Chemistry. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Morano, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Their Building Blocks. Metabolites. [Link]

  • ResearchGate. (2022, July 3). Derivatization for GC-MS analysis? [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

  • MilliporeSigma. (n.d.). D-erythro-Sphingosine, N-Acetyl-. [Link]

  • ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of C20-Dihydrosphingosine and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving the analytical challenges associated with the HPLC separation of C20-dihydrosphingosine (also known as C20-sphinganine) and its stereoisomers. Achieving baseline separation of these closely related compounds is critical for accurate quantification and understanding their distinct biological roles.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate C20-dihydrosphingosine isomers?

A1: C20-dihydrosphingosine has multiple chiral centers, resulting in stereoisomers (diastereomers and enantiomers) with identical molecular weights and very similar physicochemical properties.[1] Conventional reversed-phase HPLC columns (like C18) separate molecules based on hydrophobicity and are often insufficient to resolve these subtle three-dimensional structural differences. Effective separation typically requires specialized chiral stationary phases (CSPs) that can form transient, diastereomeric complexes with the individual isomers, allowing for differential retention.[2]

Q2: Is derivatization necessary for the analysis of C20-dihydrosphingosine?

A2: It depends on your detector. Dihydrosphingosines lack strong native chromophores, making them nearly invisible to standard UV-Vis detectors.[3] Therefore, pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) is a common and highly sensitive approach for fluorescence detection.[4][5][6][7][8] If you are using Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD), derivatization may not be necessary, as these techniques do not rely on the optical properties of the analyte.[3][9][10]

Q3: What is the best type of HPLC column for separating these isomers?

A3: Chiral HPLC columns are essential for resolving enantiomers and can be highly effective for diastereomers.[11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely applicable and can be used in normal-phase, reversed-phase, and polar organic modes.[2][12] Macrocyclic glycopeptide columns (e.g., vancomycin or teicoplanin-based) are also powerful, particularly for ionizable compounds, as they offer multiple interaction mechanisms including hydrogen bonding and ionic interactions.[12] The optimal column must be determined empirically through screening.

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: Both modes can be effective, and the choice depends on the specific chiral column and the sample matrix. Normal-phase chromatography (e.g., using hexane/ethanol mobile phases) is often preferred for chiral separations as it can offer unique selectivity.[11] However, reversed-phase methods (e.g., using methanol/water or acetonitrile/water) are also viable with certain columns and may be more compatible with biological samples and LC-MS analysis.[11][13]

Troubleshooting Guide

Even with a suitable chiral column, achieving optimal separation can be challenging. This section addresses common problems encountered during method development.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution (Rs < 1.5) 1. Inappropriate Stationary Phase: The selected chiral column lacks the necessary selectivity for your specific isomers.Action: Screen a variety of chiral stationary phases (e.g., polysaccharide, macrocyclic glycopeptide).[2][11] Consult column manufacturer application notes for sphingolipid or amine separations.
2. Suboptimal Mobile Phase: The mobile phase composition (solvent ratio, additives) is not creating sufficient differential interaction between the isomers and the CSP.Action: Systematically vary the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol in normal phase; acetonitrile, methanol in reversed phase).[14] Introduce small amounts of additives like formic acid, acetic acid, or triethylamine to improve peak shape and influence ionic interactions.[3][10]
3. Inappropriate Temperature: Column temperature affects solvent viscosity and interaction kinetics, which can alter selectivity.[14][15]Action: Evaluate a range of column temperatures (e.g., 25°C, 30°C, 40°C). Note that for some chiral separations, lower temperatures can enhance resolution.
Peak Tailing or Fronting 1. Secondary Interactions: Analyte amine groups are interacting with residual silanols on the silica support of the column packing.Action: Add a competing base, such as triethylamine (TEA), to the mobile phase (0.1% v/v) to block the active silanol sites. Ensure your column is a modern, well-endcapped model.[3]
2. Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to asymmetric peaks.Action: Dilute the sample and inject a smaller volume.[3]
3. Sample Solvent Incompatibility: The solvent used to dissolve the sample is too strong compared to the mobile phase, causing peak distortion.Action: Whenever possible, dissolve the sample in the initial mobile phase.
Irreproducible Retention Times 1. Inadequate Column Equilibration: Chiral columns can require longer equilibration times than standard C18 columns.[15]Action: Flush the column with at least 20-30 column volumes of the mobile phase before the first injection and between gradient runs.[15]
2. Mobile Phase Instability: The composition of the mobile phase is changing due to the evaporation of a volatile component.Action: Prepare fresh mobile phase daily. Keep solvent reservoirs loosely capped to prevent evaporation.[15] Use an online degasser.
3. Temperature Fluctuations: Unstable ambient temperature is affecting solvent viscosity and retention.Action: Use a thermostatted column compartment to maintain a consistent temperature.[14]
Unstable Baseline / High Noise 1. Contaminated Mobile Phase: Solvents or additives are of low purity or have degraded.Action: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phases daily and filter them before use.[3]
2. Air Bubbles in the System: Dissolved gas in the mobile phase is outgassing in the pump or detector.Action: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove trapped air.[3]
3. Detector Lamp Failure: The detector lamp is nearing the end of its lifespan, causing inconsistent light output.Action: Check the lamp's energy output diagnostics. Replace the lamp if it is below the manufacturer's recommended level.[3]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC separation issues for C20-dihydrosphingosine isomers.

HPLC_Troubleshooting_Workflow Start Start Analysis CheckResolution Is Resolution (Rs) > 1.5? Start->CheckResolution CheckPeakShape Is Peak Shape Symmetrical? CheckResolution->CheckPeakShape Yes OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) CheckResolution->OptimizeMP No CheckReproducibility Are Retention Times Stable? CheckPeakShape->CheckReproducibility Yes ReduceLoad Reduce Sample Load (Dilute Sample) CheckPeakShape->ReduceLoad No GoodSeparation Optimized Separation Achieved CheckReproducibility->GoodSeparation Yes Equilibrate Increase Column Equilibration Time CheckReproducibility->Equilibrate No OptimizeTemp Adjust Column Temperature OptimizeMP->OptimizeTemp ChangeColumn Screen Different Chiral Columns ChangeColumn->CheckResolution OptimizeTemp->ChangeColumn ModifyMP Add Mobile Phase Modifier (e.g., 0.1% TEA) ReduceLoad->ModifyMP MatchSolvent Dissolve Sample in Mobile Phase ModifyMP->MatchSolvent MatchSolvent->CheckPeakShape FreshMP Prepare Fresh Mobile Phase Equilibrate->FreshMP UseOven Use Column Oven FreshMP->UseOven UseOven->CheckReproducibility

Sources

Validation & Comparative

comparing biological activity of C20 vs C18-dihydrosphingosine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of C20 vs. C18-Dihydrosphingosine: A Technical Guide to Sphingolipid Chain-Length Rheostats

Executive Summary

Sphingolipids are not merely structural components of eukaryotic membranes; they are highly dynamic, bioactive signaling molecules. The backbone of these lipids is the long-chain base (LCB), which is canonically 18 carbons in length (C18). However, the discovery and quantification of atypical LCBs—particularly the 20-carbon (C20) variants—have unveiled a sophisticated layer of biological regulation[1]. This guide provides an objective, data-driven comparison of C18-dihydrosphingosine (sphinganine) and C20-dihydrosphingosine, detailing their distinct biosynthetic origins, physiological roles in the central nervous system (CNS), stress response signaling, and the analytical methodologies required to study them.

Biosynthetic Causality: The Chain-Length Rheostat

The de novo synthesis of dihydrosphingosine begins with the condensation of an acyl-CoA with L-serine, a rate-limiting step catalyzed by Serine Palmitoyltransferase (SPT). The chain length of the resulting LCB is strictly dictated by the specific small subunit incorporated into the SPT complex:

  • C18-Dihydrosphingosine: Synthesized when the SPT complex associates with small subunit a (SPTssa). This configuration exhibits high selectivity for palmitoyl-CoA (C16), generating the canonical C18 LCB that maintains baseline cellular homeostasis[1].

  • C20-Dihydrosphingosine: Synthesized when the SPT complex incorporates small subunit b (SPTssb). SPTssb shifts the enzyme's substrate affinity toward stearoyl-CoA (C18), yielding the C20 LCB[2]. This subunit is predominantly expressed in the neurons of the brain and spinal cord[2].

SPT_Pathway Serine L-Serine SPT_A SPT Complex + SPTssa Serine->SPT_A SPT_B SPT Complex + SPTssb Serine->SPT_B Palmitoyl Palmitoyl-CoA (C16) Palmitoyl->SPT_A Stearoyl Stearoyl-CoA (C18) Stearoyl->SPT_B C18_DHS C18-Dihydrosphingosine (Canonical Signaling) SPT_A->C18_DHS Condensation C20_DHS C20-Dihydrosphingosine (CNS Specific / Stress) SPT_B->C20_DHS Condensation

Caption: Biosynthesis of C18 and C20 dihydrosphingosine via SPT subunit specificity.

Comparative Biological Activity & Pathophysiology

CNS Localization and Aging

While C18-dihydrosphingosine is ubiquitous across all mammalian tissues, C20-dihydrosphingosine is highly enriched in the CNS, specifically within neuronal gangliosides[1]. During fetal development and at birth, C20 LCB levels are extremely low. However, as neurons differentiate and the organism ages, the activity of SPTssb increases, leading to a progressive accumulation of C20-dihydrosphingosine and its downstream complex sphingolipids[3][4]. This shift suggests that C20 LCBs are critical for mature neuronal function and specialized membrane nanodomain assembly.

Neurodegeneration and Protein Homeostasis

The precise balance between C18 and C20 LCBs is a critical rheostat for cellular health. A mutation in the Sptssb gene (identified as the Stellar mutation in murine models) increases the enzyme's affinity for stearoyl-CoA by twofold[2]. This leads to a pathological elevation of C20-dihydrosphingosine and C20-ceramides in the brain and retina. The biological consequence is severe: aberrant membrane structures, impaired protein homeostasis, and progressive neurodegeneration[2]. This establishes C20-dihydrosphingosine not just as a structural variant, but as a potent lipotoxic agent when dysregulated.

Stress Response Signaling

In yeast models (Saccharomyces cerevisiae), the chain length of dihydrosphingosine acts as a highly specific stress signal. During heat shock (37-39°C), cells exhibit a modest 2- to 3-fold transient increase in C18-dihydrosphingosine[5]. In stark contrast, C20-dihydrosphingosine experiences a massive >100-fold transient spike within 10 minutes of the stress event[5]. This C20-specific surge activates the STRE (stress response element) promoter, driving the transcription of the TPS2 gene and causing the accumulation of trehalose, a critical thermoprotectant[5].

Heat_Stress Heat Heat Stress (37-39°C) C18 C18-DHS (2-3x Increase) Heat->C18 C20 C20-DHS (>100x Increase) Heat->C20 STRE STRE Promoter Activation C18->STRE C20->STRE TPS2 TPS2 Gene Transcription STRE->TPS2 Trehalose Trehalose Accumulation (Thermoprotection) TPS2->Trehalose

Caption: C20-dihydrosphingosine acts as the primary signaling rheostat during heat stress.

Quantitative Data Summary

ParameterC18-DihydrosphingosineC20-Dihydrosphingosine
Acyl-CoA Precursor Palmitoyl-CoA (C16)Stearoyl-CoA (C18)
Enzyme Complex SPT + SPTssaSPT + SPTssb
Tissue Distribution Ubiquitous (all mammalian cells)Enriched in CNS (brain, retina)
Developmental Expression High at birth, stableLow at birth, increases with aging
Heat Stress Response (Yeast) 2-3 fold transient increase>100-fold transient increase
Pathological Implication Baseline cellular homeostasisElevated levels cause neurodegeneration

Self-Validating Experimental Methodologies

To accurately study the differential biology of C18 and C20 LCBs, researchers must employ highly specific analytical and biochemical protocols. The structural similarity between these lipids requires advanced mass spectrometry and precise enzymatic assays.

Protocol 1: LC-MS/MS Quantitative Profiling of LCBs via Mass Tagging
  • Causality: Free LCBs lack strong chromophores and are prone to in-source fragmentation during mass spectrometry. Derivatization with CD3I (methyl iodide-d3) converts primary amines into quaternary ammoniums. This chemical modification stabilizes the analyte, prevents fragmentation, and drastically improves ionization efficiency for Parallel Reaction Monitoring (PRM)[6].

  • Step-by-Step Methodology:

    • Lipid Extraction: Resuspend cell pellets in 100 µL of HPLC-grade water. Add 375 µL of chloroform/methanol (1:2, v/v) containing an internal standard (e.g., C17-sphinganine) to account for extraction loss. Vortex vigorously for 5 minutes.

    • Phase Separation: Add 125 µL of chloroform and 125 µL of water to induce phase separation, isolating the hydrophobic LCBs. Centrifuge at 10,000 x g for 5 minutes. Collect the lower organic phase and dry completely under a gentle stream of nitrogen gas.

    • Derivatization: Resuspend the dried lipid film in 100 µL of acetonitrile. Add 10 µL of CD3I and 10 µL of potassium carbonate (1 M) to drive the alkylation of the primary amine. Incubate at 60°C for 2 hours.

    • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Elute using a gradient of water/acetonitrile with 0.1% formic acid. Monitor transitions in PRM mode (e.g., m/z 337.4 -> 69.14 for derivatized C18-DHS) to quantify absolute molar abundances[6].

Protocol 2: In Vitro SPT Substrate Specificity Assay
  • Causality: To determine whether a specific cell line or tissue relies on SPTssa vs. SPTssb, isolated microsomes must be challenged with competing acyl-CoA substrates. Utilizing radiolabeled [3H]-L-serine allows for the direct, background-free quantification of de novo condensation products without interference from endogenous lipid pools.

  • Step-by-Step Methodology:

    • Microsome Isolation: Homogenize target tissue in HEPES buffer (pH 7.4) supplemented with protease inhibitors. Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to pellet the active microsomal fraction containing the SPT complexes.

    • Reaction Mixture: In a 100 µL reaction volume, combine 50 µg of microsomal protein, 0.1 mM pyridoxal 5'-phosphate (PLP, an essential SPT cofactor), 1 mM [3H]-L-serine (1 µCi), and either 50 µM palmitoyl-CoA or 50 µM stearoyl-CoA.

    • Incubation: Incubate the mixture at 37°C for exactly 30 minutes (ensuring the reaction remains in the linear phase).

    • Termination and Extraction: Quench the reaction by adding 0.5 mL of chloroform/methanol (1:2, v/v). Perform a standard Bligh-Dyer extraction to isolate the newly synthesized radiolabeled LCBs.

    • Quantification: Separate the organic phase using Thin Layer Chromatography (TLC) with a mobile phase of chloroform/methanol/2M ammonium hydroxide (40:10:1). Scrape the distinct bands corresponding to C18- and C20-dihydrosphingosine and quantify the specific activity via liquid scintillation counting.

References

  • Title: Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length Source: Cell Communication and Signaling (via NIH PMC) URL: [Link]

  • Title: Elevation of 20-carbon long chain bases due to a mutation in serine palmitoyltransferase small subunit b results in neurodegeneration Source: Proceedings of the National Academy of Sciences (via NIH PMC) URL: [Link]

  • Title: Changes of free long-chain bases in neuronal cells during differentiation and aging in culture Source: Journal of Neurochemistry (via NIH PubMed) URL: [Link]

  • Title: The structure of gangliosides hides a code for determining neuronal functions Source: Progress in Lipid Research (via AIR Unimi) URL: [Link]

  • Title: Sphingolipids are potential heat stress signals in Saccharomyces Source: Journal of Biological Chemistry (via NIH PubMed) URL: [Link]

  • Title: Quantitative Profiling of Long-Chain Bases by Mass Tagging and Parallel Reaction Monitoring Source: PLOS ONE URL: [Link]

Sources

A Comparative Guide for Researchers: Unraveling the Dichotomous Roles of D,L-erythro-C20-Dihydrosphingosine and threo-C20-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrosphingolipids, the saturated precursors to the more commonly studied sphingolipids, have emerged from the shadows of metabolic intermediates to be recognized as potent bioactive molecules in their own right.[1][2] Their biological functions, however, are exquisitely governed by their stereochemistry. This guide provides an in-depth comparison of two C20 dihydrosphingosine isomers: the naturally occurring D-erythro-dihydrosphingosine and its synthetic counterpart, threo-dihydrosphingosine. We will dissect their profoundly different effects on fundamental cellular processes, including apoptosis and the de novo sphingolipid synthesis pathway. By synthesizing data from key studies and providing detailed experimental protocols, this document serves as a critical resource for researchers aiming to accurately investigate and leverage the unique properties of these sphingoid bases in cell biology and drug development.

Introduction: The Criticality of Sphingolipid Stereochemistry

Sphingolipids are a class of lipids defined by a sphingoid base backbone, playing crucial roles as both structural components of cell membranes and as signaling molecules that regulate cell growth, differentiation, and death.[3] The central pathway for their creation is de novo synthesis, which begins with the condensation of serine and palmitoyl-CoA to eventually form dihydrosphingosine (also known as sphinganine).[4] This molecule is the foundational precursor for all complex sphingolipids.

A subtle yet profound distinction exists within dihydrosphingosine molecules: their stereochemistry. The spatial arrangement of the hydroxyl (-OH) and amino (-NH2) groups at the C2 and C3 positions gives rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo.[5] In nature, the D-erythro (2S, 3R) configuration is the overwhelmingly predominant form used by cells for synthesizing dihydroceramides and subsequent complex sphingolipids.[5] For years, other isomers were considered mere laboratory curiosities. However, research has unequivocally demonstrated that these "unnatural" isomers, particularly the threo form, possess distinct and potent biological activities that are often diametrically opposed to their erythro counterparts. This guide focuses specifically on the C20 acyl chain variants, whose involvement has been noted in cellular stress responses, such as in yeast adapting to heat stress.[4]

Core Functional Differences: A Tale of Two Isomers

The primary functional divergence between erythro- and threo-C20-dihydrosphingosine lies in their impact on cell fate and their interaction with the enzymes of sphingolipid metabolism.

Regulation of Cell Viability and Apoptosis

A critical point of distinction is the effect of these isomers on programmed cell death.

  • threo-C20-Dihydrosphingosine: A Pro-Apoptotic Agent The threo isomer is a potent inducer of apoptosis.[6] Studies have shown that treatment of cells with DL-threo-dihydrosphingosine leads to the activation of caspase cascades, the executive enzymes of apoptosis.[7] This pro-death signaling is a key characteristic that distinguishes it from the naturally occurring erythro form.

  • D,L-erythro-C20-Dihydrosphingosine: A Metabolic Precursor with Context-Dependent Effects The D-erythro isomer is the natural substrate for ceramide synthase and is generally considered non-apoptotic.[4][6] Its primary role is to be acylated to form dihydroceramide. However, it is not entirely inert. In some cancer cell lines, such as Hep3B cells, D-erythro-dihydrosphingosine has been shown to induce apoptosis independently of ceramide, an effect accompanied by the activation of caspase-3-like proteases.[8] This suggests its effects can be cell-type specific. It is crucial to recognize that commercial D,L-erythro preparations contain both the natural D- and the unnatural L-isomer, which may have different activities.

Table 1: Comparative Effects of Dihydrosphingosine Isomers on Cell Fate

FeatureD-erythro-C20-Dihydrosphingosinethreo-C20-Dihydrosphingosine
Primary Role Biosynthetic precursor of dihydroceramide[4]Inhibitor of sphingolipid metabolism[7]
Apoptosis Induction Generally inactive; can induce apoptosis in some cancer cell lines[6][8]Potent inducer of apoptosis[6][7]
TNF-α Cytotoxicity No significant effect on TNF-α-induced cell death[7]Protects against TNF-α-induced cytotoxicity in L929 cells[7]
Differential Interference with Key Signaling Pathways

The stereochemistry of the sphingoid base dictates how it interacts with key enzymes, leading to vastly different downstream signaling outcomes.

This pathway is a primary site of differential action. D-erythro-dihydrosphingosine is the substrate, while threo-dihydrosphingosine is the inhibitor.

  • threo Isomer Action: DL-threo-dihydrosphingosine acts as an inhibitor of de novo ceramide synthesis.[7] Experimental evidence points to (dihydro)ceramide synthase as the likely target. By blocking this enzyme, the threo isomer prevents the acylation of endogenous sphinganine, leading to a significant reduction in the production of new ceramide. This inhibitory action explains its protective effect against TNF-α-induced cytotoxicity, a process that relies on the generation of de novo ceramide.[7]

  • erythro Isomer Action: D-erythro-dihydrosphingosine is the natural substrate for ceramide synthase, which transfers a fatty acyl chain to its amino group to form D-erythro-dihydroceramide.[4] This is the committed step that continues the pathway toward the production of ceramides, sphingomyelins, and complex glycosphingolipids.

cluster_pathway De Novo Sphingolipid Synthesis cluster_inhibitor External Modulators SPT Serine Palmitoyltransferase (SPT) Keto 3-Ketosphinganine SPT->Keto KSR 3-Ketosphinganine Reductase ErythroDHS D-erythro-Dihydrosphingosine (Substrate) KSR->ErythroDHS CerS Dihydroceramide Synthase (CerS) DHCer Dihydroceramide CerS->DHCer DES Dihydroceramide Desaturase Cer Ceramide DES->Cer Serine Serine + Palmitoyl-CoA Serine->SPT Keto->KSR ErythroDHS->CerS DHCer->DES ThreoDHS threo-Dihydrosphingosine (Inhibitor) ThreoDHS->CerS Inhibits

Caption: Differential action on the de novo sphingolipid pathway.

Both isomers can inhibit PKC, a critical family of kinases involved in numerous signaling cascades, but their potency and mechanisms differ.

  • L-threo-Sphingosine (the unsaturated C18 analogue) is a slightly more potent inhibitor of PKC compared to D-erythro-sphingosine.[9] This suggests the threo configuration is favored for direct PKC inhibition.

  • D-erythro-dihydrosphingosine itself is less inhibitory but can be metabolized within the cell to sphingosine, which then acts as a time-dependent inhibitor of PKC activation.[8]

Experimental Protocols: A Practical Guide

To empower researchers to validate these differential effects, we provide the following validated protocols.

Protocol: Assessing Apoptosis Induction via Caspase-3 Activity Assay

This protocol details how to compare the pro-apoptotic potential of the two isomers in a cell-based assay.

Rationale: Caspase-3 is a key executioner caspase. Its activation is a reliable marker of apoptosis. We use a fluorometric assay for sensitive quantification.

Workflow Diagram:

A 1. Seed Cells (e.g., Jurkat T cells) C 3. Treat Cells (Vehicle, Erythro, Threo, Staurosporine) A->C B 2. Prepare Isomer Stock Solutions (in Ethanol) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Lyse Cells D->E F 6. Add Caspase-3 Substrate (e.g., Ac-DEVD-AMC) E->F G 7. Read Fluorescence (Ex/Em ~350/450 nm) F->G H 8. Analyze Data (Fold change vs. Vehicle) G->H

Caption: Workflow for comparing isomer-induced apoptosis.

Step-by-Step Methodology:

  • Cell Culture: Seed Jurkat T-cells at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of D,L-erythro-C20-dihydrosphingosine and DL-threo-C20-dihydrosphingosine in 100% ethanol.

    • Prepare a 1 mM stock solution of staurosporine (positive control) in DMSO.

  • Cell Treatment:

    • In a 96-well plate, add 100 µL of the cell suspension to each well.

    • Add the compounds to achieve final concentrations (e.g., 10, 25, 50 µM). Ensure the final ethanol concentration is <0.5% in all wells, including the vehicle control.

    • Add staurosporine to positive control wells at a final concentration of 1 µM.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Centrifuge the plate at 300 x g for 5 minutes, aspirate the supernatant, and add 50 µL of chilled lysis buffer to each well. Incubate on ice for 15 minutes.

  • Caspase Assay:

    • Add 50 µL of 2X reaction buffer containing 10 µM of the fluorogenic substrate Ac-DEVD-AMC to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

  • Analysis: Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control.

Protocol: Measuring Inhibition of De Novo Ceramide Synthesis

This protocol uses metabolic labeling to directly measure the inhibitory effect of the threo isomer.[7]

Rationale: By providing cells with a radiolabeled precursor ([³H]serine), we can specifically track the synthesis of new sphingolipids. A reduction in labeled ceramide in the presence of the threo isomer demonstrates its inhibitory action.

Step-by-Step Methodology:

  • Cell Culture: Plate L929 cells in 6-well plates and grow to ~80% confluency.

  • Pre-treatment: Pre-incubate the cells for 1 hour with either vehicle, 20 µM DL-threo-C20-dihydrosphingosine, or 20 µM D,L-erythro-C20-dihydrosphingosine.

  • Metabolic Labeling:

    • Add [³H]serine to the media at a final concentration of 1 µCi/mL.

    • Simultaneously, add TNF-α (10 ng/mL) to stimulate ceramide synthesis.

    • Incubate for 6 hours at 37°C.

  • Lipid Extraction:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into a glass tube and add 3 mL of chloroform:methanol (1:2, v/v).

    • Sonicate for 1 minute and incubate at room temperature for 30 minutes.

    • Add 1 mL of chloroform and 1 mL of water to induce phase separation.

    • Vortex and centrifuge at 1000 x g for 10 minutes.

  • Lipid Analysis:

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

    • Re-dissolve the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the extract onto a silica thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using a solvent system of chloroform:methanol:acetic acid (90:10:10, v/v/v).

    • Visualize the radiolabeled lipids by autoradiography or phosphorimaging.

  • Quantification: Scrape the silica corresponding to the ceramide band and quantify the radioactivity using liquid scintillation counting. Compare the counts in the threo-treated sample to the control to determine the percent inhibition.

Conclusion and Future Directions

The stereochemical configuration of C20-dihydrosphingosine is a critical determinant of its biological function. This guide has illuminated the stark contrast between the two isomers:

  • D,L-erythro-C20-Dihydrosphingosine primarily functions as the natural metabolic precursor for the synthesis of dihydroceramides and complex sphingolipids. Its role in cell signaling is often context-dependent and may occur following its metabolism to other bioactive sphingolipids.

  • threo-C20-Dihydrosphingosine acts as a potent pharmacological agent. It disrupts sphingolipid metabolism by inhibiting dihydroceramide synthase and is a robust inducer of apoptosis.

For researchers in this field, the key takeaway is the necessity of precision. The choice of isomer is not trivial; it is the central variable that will define the experimental outcome. Future research should focus on further elucidating the specific protein targets of the threo isomer that initiate the apoptotic cascade and exploring the therapeutic potential of these isomers in diseases characterized by dysregulated sphingolipid metabolism, such as cancer and certain metabolic disorders.

References

  • Merrill, A.H., Jr., Nimkar, S., Menaldino, D., et al. (1989). Structural requirements for long-chain (shingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Biochemistry, 28(8), 3138-3145. [Link]

  • Mandon, E.C., van Echten, G., Birk, R., et al. (1992). Sphingolipid biosynthesis in cultured neurons: Down-regulation of serine palmitoyltransferase by sphingoid bases. European Journal of Biochemistry, 198(3), 667-674. [Link]

  • Meyer, S. G., & de Groot, H. (2003). Cycloserine and threo-dihydrosphingosine inhibit TNF-alpha-induced cytotoxicity: evidence for the importance of de novo ceramide synthesis in TNF-alpha signaling. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1643(1-3), 1-4. [Link]

  • Matreya LLC (n.d.). D-erythro-C20-Dihydrosphingosine. Matreya LLC. Retrieved March 7, 2026, from [Link]

  • Lipotype GmbH (n.d.). Sphingosine. Lipotype GmbH. Retrieved March 7, 2026, from [Link]

  • Wang, B. H., & Kwan, J. S. (2018). The role of dihydrosphingolipids in disease. Cellular and Molecular Life Sciences, 76(6), 1075-1091. [Link]

  • Wang, B. H., & Kwan, J. S. (2018). The role of dihydrosphingolipids in disease. PMC. [Link]

Sources

A Comparative Guide to the Validation of D,L-erythro-C20-Dihydrosphingosine as a Specific Ceramide Synthase Substrate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize D,L-erythro-C20-Dihydrosphingosine as a substrate for the family of ceramide synthase (CerS) enzymes. We will delve into the underlying principles of ceramide biosynthesis, present detailed experimental protocols for robust validation, and compare the utility of this C20 sphingoid base against the canonical C18 substrates.

Introduction: The Centrality of Ceramide Synthase Specificity

Ceramides are central signaling lipids and structural components of all complex sphingolipids.[1][2] The de novo synthesis of ceramides is a highly regulated process occurring in the endoplasmic reticulum.[3] It begins with the condensation of serine and palmitoyl-CoA and, after a few steps, produces a sphingoid long-chain base, typically dihydrosphingosine (also known as sphinganine).[4] This dihydrosphingosine is then acylated by one of six distinct ceramide synthases (CerS1-6) to form dihydroceramide.[1][5]

The critical point of regulation lies with the CerS enzymes. Each isoform displays a marked preference for fatty acyl-CoAs of specific chain lengths.[4][6] For instance, CerS1 preferentially uses C18-CoA, while CerS2 favors very-long-chain CoAs (C22-C24), and CerS5/6 utilize C16-CoA.[4][6] This specificity generates a diverse pool of ceramide species, each with distinct downstream metabolic fates and biological functions, from regulating apoptosis to maintaining the skin barrier.[7]

While fatty acyl-CoA specificity is well-studied, the preference for the sphingoid base is also a key determinant of the reaction. The vast majority of research has focused on the C18 dihydrosphingosine backbone. However, longer-chain bases such as C20-dihydrosphingosine exist and are physiologically relevant in certain contexts.[6][8][9] Validating C20-dihydrosphingosine as a substrate is essential for its use as a chemical tool to probe specific CerS isoforms and to understand the biology of the resulting C20-dihydroceramides.

This guide will focus on two primary validation methodologies: direct in vitro enzymatic assays and cell-based substrate utilization assays, providing a comparative analysis against the standard C18-dihydrosphingosine.

The De Novo Sphingolipid Synthesis Pathway

The enzymatic conversion of dihydrosphingosine to ceramide involves two key steps catalyzed by two different enzymes located in the endoplasmic reticulum. Understanding this pathway is critical for designing validation experiments and interpreting the results.

G cluster_ER Endoplasmic Reticulum serine Serine + Palmitoyl-CoA mid1 serine->mid1 dhs D-erythro-Dihydrosphingosine (C18 or C20) mid2 dhs->mid2 acyl_coa Fatty Acyl-CoA (e.g., C16, C18, C24) acyl_coa->mid2 dhcer Dihydroceramide (d18:0 or d20:0 backbone) cer Ceramide (d18:1 or d20:1 backbone) dhcer->cer Dihydroceramide Desaturase (DEGS1) mid1->dhs Multiple Steps mid2->dhcer Ceramide Synthase (CerS1-6)

De Novo Ceramide Synthesis Pathway.
  • Acylation by Ceramide Synthase (CerS): Dihydrosphingosine (the sphingoid base) is N-acylated with a fatty acyl-CoA. This reaction is catalyzed by the CerS family of enzymes. Our primary validation goal is to determine if C20-dihydrosphingosine is an efficient substrate at this step.

  • Desaturation by Dihydroceramide Desaturase (DEGS): The product, dihydroceramide, is subsequently desaturated by dihydroceramide desaturase (DEGS1) to form ceramide by introducing a 4,5-trans double bond into the sphingoid backbone.[3][10][11][12] It is crucial to consider that the efficiency of DEGS1 may also depend on the chain length of the sphingoid base, which can influence the interpretation of cell-based assays.[13]

Experimental Validation: A Step-by-Step Guide

A robust validation strategy employs complementary in vitro and cell-based approaches. This ensures that the molecule is not only a direct substrate for the isolated enzyme but can also be taken up and metabolized by intact cellular systems.

G start Validation Start prep 1. Prepare CerS Enzyme Source (e.g., Microsomes from HEK293T cells overexpressing a specific CerS isoform) start->prep incubate 2. In Vitro Incubation (37°C, 15-30 min) prep->incubate stop 3. Stop Reaction & Spike (Add Chloroform/Methanol & Internal Standard) incubate->stop sub_c20 Substrate A: D,L-erythro-C20-Dihydrosphingosine + Fatty Acyl-CoA sub_c20->incubate Test Condition sub_c18 Substrate B (Control): D-erythro-C18-Dihydrosphingosine + Fatty Acyl-CoA sub_c18->incubate Control Condition extract 4. Lipid Extraction (e.g., Bligh-Dyer method) stop->extract analyze 5. LC-MS/MS Analysis (Quantify Dihydroceramide product) extract->analyze compare 6. Compare Product Formation (C20-DHCer vs. C18-DHCer) analyze->compare

Workflow for In Vitro CerS Substrate Validation.
In Vitro Ceramide Synthase Activity Assay

This assay directly measures the enzymatic conversion of the sphingoid base to dihydroceramide using an isolated enzyme source, providing the most definitive evidence of substrate specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection due to its high sensitivity and accuracy.[1]

Rationale for Experimental Choices:

  • Enzyme Source: Using microsomes from cells (e.g., HEK293T) overexpressing a single CerS isoform allows for the unambiguous assignment of activity to that specific enzyme.[4][14] This avoids confounding activities from other endogenous CerS isoforms.

  • Substrates: Running parallel reactions with C18-dihydrosphingosine serves as a positive control and a benchmark against which the performance of C20-dihydrosphingosine can be objectively compared.

  • Detection Method: LC-MS/MS allows for precise quantification of the specific dihydroceramide product (e.g., C16:0-C20-dihydroceramide) and can distinguish it from other lipids in the mixture.[7][15]

Detailed Protocol:

  • Preparation of Microsomes:

    • Culture HEK293T cells and transfect with a plasmid encoding a specific human CerS isoform (e.g., FLAG-CerS4).

    • After 24-48 hours, harvest the cells, wash with PBS, and resuspend in homogenization buffer (e.g., 20 mM HEPES-KOH pH 7.2, 250 mM sucrose, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonication on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet mitochondria and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a BCA assay.

  • Enzymatic Reaction:

    • In a microfuge tube, prepare the reaction mixture containing:

      • 50 µg of microsomal protein.

      • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2).

      • 10 µM sphingoid base (either D,L-erythro-C20-Dihydrosphingosine or D-erythro-C18-Dihydrosphingosine).

      • 50 µM fatty acyl-CoA (choose one appropriate for the CerS isoform being tested, e.g., C20:0-CoA for CerS4).

    • Initiate the reaction by adding the fatty acyl-CoA.

    • Incubate at 37°C for 30 minutes.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding 750 µL of chloroform/methanol (1:2, v/v).

    • Spike the sample with an internal standard (e.g., 20 pmol of C17:0-Ceramide) for quantification.[7]

    • Vortex thoroughly, then add 250 µL of chloroform and 250 µL of water. Vortex again to create a biphasic separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Collect the lower organic phase, transfer to a new tube, and dry under a stream of nitrogen.

    • Resuspend the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

    • Analyze the sample via LC-MS/MS to quantify the amount of the specific dihydroceramide product formed.

Cell-Based Substrate Utilization Assay

This assay determines if cells can uptake and metabolize exogenously supplied C20-dihydrosphingosine. It provides a more physiologically relevant context, accounting for membrane transport and the entire cellular metabolic machinery.

Detailed Protocol:

  • Cell Culture and Substrate Incubation:

    • Plate cells (e.g., HeLa or A549) in a 6-well plate and grow to ~80% confluency.

    • Prepare a stock solution of D,L-erythro-C20-Dihydrosphingosine complexed to BSA to aid solubility and delivery.

    • Remove the culture medium and replace it with fresh medium containing 1-5 µM of the C20-dihydrosphingosine-BSA complex.

    • Incubate the cells for 1-4 hours at 37°C.

  • Lipid Extraction and Analysis:

    • After incubation, wash the cells twice with ice-cold PBS to remove excess substrate.

    • Scrape the cells into 1 mL of methanol.

    • Perform a lipid extraction as described in the in vitro protocol (Section 3.1, Step 3), starting from the addition of the internal standard and chloroform.

    • Analyze the lipid extract by LC-MS/MS. The analysis should be targeted to detect and quantify C20-dihydroceramides (with various fatty acyl chains) and C20-ceramides to assess subsequent metabolism by DEGS1.

Comparative Data Analysis

The primary output of these experiments is quantitative data on product formation. This data should be organized to facilitate a direct comparison between C20-dihydrosphingosine and the C18 control.

Table 1: Relative Ceramide Synthase Activity with C18 vs. C20 Dihydrosphingosine Substrates

CerS IsoformFatty Acyl-CoA SubstrateSphingoid Base SubstrateRelative Dihydroceramide Formation (%)*Supporting Observations
CerS1 C18:0-CoAC18-Dihydrosphingosine100%Known preferred substrate combination.[4]
C20-Dihydrosphingosine <10%Low activity suggests poor fit in the active site.
CerS2 C24:1-CoAC18-Dihydrosphingosine100%High activity with very-long-chain acyl-CoAs.
C20-Dihydrosphingosine ~85%Demonstrates good tolerance for the longer sphingoid base.
CerS4 C20:0-CoAC18-Dihydrosphingosine100%Known to produce C18-C20 ceramides.
C20-Dihydrosphingosine ~110% High activity, consistent with tissue data showing enrichment of C20-ceramides where CerS4 is highly expressed (e.g., heart).[6]
CerS5 C16:0-CoAC18-Dihydrosphingosine100%Known preferred substrate combination.
C20-Dihydrosphingosine ~25%Moderate activity, suggesting some substrate flexibility.

*Note: Data presented are representative and illustrative. Actual values must be determined experimentally. The percentage is calculated relative to the activity observed with the C18-dihydrosphingosine control for each CerS isoform.

Discussion and Interpretation

The validation of D,L-erythro-C20-Dihydrosphingosine requires careful interpretation of the comparative data.

  • CerS Isoform Specificity: The results from the in vitro assays will reveal which CerS isoforms can effectively utilize the C20 backbone. As the illustrative data in Table 1 suggests, one might find that CerS2 and particularly CerS4 are efficient users of C20-dihydrosphingosine, while others like CerS1 show low activity. This differential specificity is the cornerstone of its utility as a research tool. For example, in a cellular system where CerS4 is the dominant isoform, C20-dihydrosphingosine could be used to specifically probe the synthesis and downstream signaling of C20-dihydroceramides.

  • Impact of Stereochemistry: The substrate is a D,L racemic mixture. Naturally occurring sphingoid bases are in the D-erythro configuration.[4] While some studies show that other stereoisomers can be metabolized in vivo, L-erythro-dihydrosphingosine is generally not a substrate for CerS in vitro.[4] This implies that only the D-erythro portion (~50%) of the supplied substrate is likely to be enzymatically active, a factor that must be considered in kinetic analyses.

  • Cell-Based Assay Insights: A successful cell-based assay confirms that the substrate can cross the plasma membrane and access the endoplasmic reticulum where the CerS enzymes reside. Analysis of the lipidome post-incubation is critical. The appearance of multiple C20-dihydroceramide species (e.g., C16:0-C20-DHCer, C18:0-C20-DHCer) reflects the activity of the different endogenous CerS isoforms present in that cell type. Furthermore, the detection of C20-ceramides indicates that the newly formed C20-dihydroceramide is a substrate for the endogenous DEGS1 enzyme, providing a more complete picture of its metabolic fate.[16]

Conclusion

The validation of D,L-erythro-C20-Dihydrosphingosine as a ceramide synthase substrate is a multi-faceted process that relies on rigorous, comparative experimentation. By employing high-specificity in vitro assays alongside physiologically relevant cell-based models, researchers can definitively establish its substrate profile across the CerS family. This characterization is paramount for its effective use in studying the distinct biological roles of long-chain sphingoid bases and the specific ceramide species they produce, ultimately advancing our understanding of sphingolipid metabolism in health and disease.

References

  • A fluorescent assay for ceramide synthase activity - PMC. Journal of Biological Chemistry. [Link]

  • Dihydroceramide desaturase 1, the gatekeeper of ceramide induced lipotoxicity. Semanticscholar.org. [Link]

  • The pathophysiological role of dihydroceramide desaturase in the nervous system | Request PDF - ResearchGate. ResearchGate. [Link]

  • Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry | Request PDF - ResearchGate. ResearchGate. [Link]

  • Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells - eLife. eLife. [Link]

  • Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells | eLife. eLife. [Link]

  • Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments. Springer Nature. [Link]

  • Structure of the yeast ceramide synthase - bioRxiv. bioRxiv. [Link]

  • A Three‐Step Assay for Ceramide Synthase Activity Using a Fluorescent Substrate and HPLC - Scite.ai. Scite.ai. [Link]

  • D-erythro-C20-Dihydrosphingosine - Labclinics Shop. Labclinics. [Link]

  • Substrate specificities of ceramide synthases toward sphingoid bases.... - ResearchGate. ResearchGate. [Link]

  • Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC - NIH. National Institutes of Health. [Link]

  • Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC. The American Journal of Pathology. [Link]

  • Synthesis of C18- and C20-dihydrosphingosines, ketodihydrosphingosines, and ceramides by microsomal preparations from mouse brain - PubMed. PubMed. [Link]

  • Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease. International Journal of Biological Sciences. [Link]

  • Substrate specificity of ceramide synthase in MAM and submitochondrial... - ResearchGate. ResearchGate. [Link]

  • Yeast ceramide synthases, Lag1 and Lac1, have distinct substrate specificity - PMC. Journal of Cell Science. [Link]

  • Ceramide Synthases: Roles in Cell Physiology and Signaling | Request PDF. ResearchGate. [Link]

  • Structure and mechanism of a eukaryotic ceramide synthase complex - PMC. The EMBO Journal. [Link]

  • Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects | PNAS. Proceedings of the National Academy of Sciences. [Link]

  • Biosynthesis of gangliosides containing C18:1 and C20:1 [3‐14C]sphingosine after administrating [1‐14C]palmitic acid and [1‐14C]stearic acid to rat cerebellar granule cells in culture | Scilit. Scilit. [Link]

  • Conversion of dihydroceramide into ceramide: involvement of a desaturase - PMC. Biochemical Journal. [Link]

  • (PDF) Characterization of Ceramide Synthesis - ResearchGate. ResearchGate. [Link]

Sources

comparing D,L-erythro-C20-Dihydrosphingosine to fumonisin B1 as a ceramide synthase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Fumonisin B1 vs. D,L-erythro-C20-Dihydrosphingosine

Executive Analysis & Mechanistic Distinction

In the modulation of Ceramide Synthase (CerS), the distinction between Fumonisin B1 (FB1) and D,L-erythro-C20-Dihydrosphingosine (C20-DHS) is a fundamental difference between a potent bisubstrate analog inhibitor and a competitive substrate/metabolite .

While FB1 is the "gold standard" tool for blocking de novo ceramide synthesis, C20-DHS is frequently misunderstood in experimental design. It is not a classical inhibitor but rather a long-chain base variant that accumulates upon inhibition or acts as a competitive substrate when introduced exogenously.

The Core Comparison
FeatureFumonisin B1 (FB1) D,L-erythro-C20-Dihydrosphingosine
Primary Role Inhibitor (Nanomolar potency)Substrate / Biomarker
Mechanism Bisubstrate analog (mimics Sphinganine + Acyl-CoA)Competitive substrate (competes with C18-Sphinganine)
Binding Kinetics Slow-tight binding (Pseudo-irreversible)Reversible (Michaelis-Menten kinetics)
Physiological Outcome Accumulation of Sphinganine (Sa) & C20-DHSIncorporation into C20-Dihydroceramides
Toxicity Source Depletion of complex sphingolipids + Sa accumulationCytotoxicity via membrane perturbation (lyso-lipid effect)

Critical Application Note: If your goal is to block CerS activity, FB1 is the required agent. If your goal is to probe CerS chain-length specificity or study the toxicity of accumulated bases, C20-DHS is the appropriate tool.

Note on Isomers: Do not confuse D,L-erythro-C20-DHS with Safingol (L-threo-dihydrosphingosine) . The threo isomer is a Protein Kinase C (PKC) inhibitor and a competitive CerS inhibitor. The erythro form (discussed here) is the natural substrate configuration.[1]

Mechanistic Signaling Pathway (Visualization)

The following diagram illustrates the De Novo Sphingolipid Biosynthesis pathway, highlighting where FB1 exerts its block and where C20-DHS fits into the flux (both as a substrate and an accumulated product).

SphingolipidPathway PalmitoylCoA Palmitoyl-CoA + Serine SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT KDS 3-Keto-Sphinganine SPT->KDS KDSR 3-KDS Reductase KDS->KDSR Sphinganine Sphinganine (C18-DHS) (Native Substrate) KDSR->Sphinganine CerS Ceramide Synthase (CerS 1-6) Sphinganine->CerS Primary Flux C20_DHS C20-Dihydrosphingosine (Accumulates upon Inhibition) C20_DHS->CerS Competitive Flux CerS->Sphinganine Blockade causes accumulation CerS->C20_DHS Blockade causes upstream accumulation DHCer Dihydroceramide CerS->DHCer FB1 Fumonisin B1 (Inhibitor) FB1->CerS Blocks (Ki ~10-100 nM) DES Desaturase (DES1) DHCer->DES Ceramide Ceramide DES->Ceramide

Figure 1: Mechanism of CerS inhibition by Fumonisin B1.[2][3][4] FB1 blocks the acylation of Sphinganine (and C20-DHS), leading to the toxic accumulation of these long-chain bases.

Detailed Performance Comparison
A. Potency and Specificity[5][6]
  • Fumonisin B1:

    • IC50: Typically 10–100 nM in cell-free systems; effective at 1–10 µM in cell culture.

    • Specificity: Highly specific for CerS (inhibits all 6 isoforms, though kinetics vary). It does not inhibit Serine Palmitoyltransferase (SPT) or Sphingosine Kinase at relevant concentrations.

    • Mode: It mimics the transition state of the reaction. The aminopentol backbone competes for the sphinganine binding site, while the tricarballylic acid tails compete for the Fatty Acyl-CoA binding site.[7]

  • D,L-erythro-C20-DHS:

    • IC50: N/A (Not a classical inhibitor).

    • Effect: At high concentrations (e.g., >20 µM), it acts as a competitive substrate . It forces CerS to utilize C20-DHS instead of C18-Sphinganine, potentially slowing the overall flux if the enzyme has a lower

      
       for the C20 variant (which depends on the specific CerS isoform).
      
    • Artifact Risk: Treating cells with high C20-DHS will result in the synthesis of C20-Dihydroceramides , which may have distinct biological signaling properties compared to standard C18-ceramides.

B. Solubility and Handling (Self-Validating Protocol)

One of the most common sources of experimental error is lipid aggregation.

  • FB1: Water-soluble (polar side chains). Dissolves easily in PBS or saline. Stable.

  • C20-DHS: Highly hydrophobic. Requires organic solvents (Ethanol/DMSO) or complexing with BSA (Bovine Serum Albumin).

    • Validation Step: If C20-DHS precipitates in the media, cytotoxicity data is invalid due to physical disruption of the membrane rather than biochemical signaling.

Experimental Protocols
Protocol A: Validating CerS Inhibition (The Microsomal Assay)

This protocol determines if a compound is inhibiting CerS activity.

Materials:

  • Rat liver microsomes (source of CerS).

  • Substrate:

    
    -Sphinganine (C18).
    
  • Acyl-Donor: Stearoyl-CoA (C18:0-CoA).

  • Test Compounds: FB1 (0-100 µM) vs. C20-DHS (0-100 µM).

Workflow:

  • Preparation: Suspend microsomes (50 µg protein) in reaction buffer (25 mM potassium phosphate, pH 7.4).

  • Inhibitor Pre-incubation: Add FB1 or C20-DHS. Incubate for 15 mins at 37°C.

    • Causality: Pre-incubation allows slow-binding inhibitors (FB1) to occupy the active site.

  • Reaction Start: Add

    
    -Sphinganine (5 µM) and Stearoyl-CoA (50 µM).
    
  • Incubation: 15 mins at 37°C.

  • Termination: Add 2 mL Chloroform:Methanol (2:1) to stop reaction and extract lipids.

  • Analysis: Separate phases. Run TLC (Thin Layer Chromatography) or LC-MS/MS.

    • Readout: Measure conversion of

      
      -Sphinganine to 
      
      
      
      -Dihydroceramide.

Expected Results:

  • FB1: Dose-dependent reduction of Dihydroceramide signal (IC50 ~50 nM).

  • C20-DHS:

    • If analyzed by TLC (which separates by headgroup): Minimal change in "Ceramide" band intensity unless C20-DHS competes significantly for the acyl-CoA.

    • If analyzed by MS: You will see a decrease in C18-Dihydroceramide but the appearance of C20-Dihydroceramide (indicating substrate usage, not true inhibition).

Protocol B: Cell Viability & Rescue (The "Gold Standard" Check)

To confirm FB1 toxicity is due to CerS inhibition (and subsequent base accumulation), you must prove that blocking the step before CerS rescues the cell.

  • Treat cells with FB1 (10 µM).

    • Result: Cell death observed after 24-48h.

    • Mechanism:[5][7][8][9][10] Accumulation of cytotoxic Sphinganine and C20-DHS.[1]

  • Rescue Condition: Treat cells with FB1 + Myriocin (SPT Inhibitor).

    • Causality: Myriocin blocks the production of Sphinganine. If there is no Sphinganine produced, FB1 cannot cause it to accumulate.

    • Result: Cell viability is restored (Rescued).

  • Comparative Condition: Treat cells with Exogenous C20-DHS (5 µM).

    • Result: Cell death (Cytotoxicity).[2][11]

    • Rescue Check: Add Myriocin.

    • Result:NO Rescue. (Because you are adding the toxic lipid exogenously; upstream inhibition is irrelevant).

References
  • Wang, E., Norred, W. P., Bacon, C. W., Riley, R. T., & Merrill, A. H. (1991). Inhibition of sphingolipid biosynthesis by fumonisins: Implications for diseases associated with Fusarium moniliforme.[7][12] Journal of Biological Chemistry.

  • Merrill, A. H., et al. (2001). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods.

  • Berdyshev, E. V., et al. (2009). FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells.[13] Journal of Biological Chemistry. (Demonstrates structural analog inhibition similar to FB1).[7]

  • Cayman Chemical. (2024).

  • Avanti Polar Lipids. (2024). D-erythro-C20-Dihydrosphingosine Product Details.

Sources

Beyond the Baseline: A Comprehensive Guide to Assessing the Purity of Synthetic D,L-erythro-C20-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter discrepancies in lipidomic data that trace back to a single, often overlooked variable: the stereochemical and chemical purity of the synthetic standards used. D,L-erythro-C20-Dihydrosphingosine (also known as C20 sphinganine) is a critical intermediate in the biosynthesis of complex sphingoid bases and ceramide analogs[1]. While mammalian cells predominantly utilize C18 bases, C20-dihydrosphingosine is highly abundant in other organisms, such as yeast, where it acts as a primary responder to heat stress[1]. Furthermore, it is a crucial biomarker for fungal toxin exposure, such as fumonisin-induced inhibition of dihydroceramide synthesis[1].

The Causality of Purity: Why Stereochemistry and Chain Length Matter

When synthesizing D,L-erythro-C20-Dihydrosphingosine, the reduction of 3-keto precursors can yield unintended threo-diastereomers, while variations in the starting fatty acid chain can introduce C18 or C16 homologs[2].

Why does this matter? Biological enzymes, such as Ceramide Synthase (CerS), are exquisitely stereospecific. They preferentially acylate the natural D-erythro configuration. If your synthetic standard contains significant threo-isomer contamination (e.g., a 77% erythro / 23% threo split common in lower-grade syntheses[2]), enzyme kinetic assays will yield artificially depressed


 values, as the threo-isomer acts as a competitive inhibitor or a non-productive substrate. Therefore, a purity assessment must not only quantify total lipid content but must explicitly resolve stereoisomers and chain-length variants.

Pathway Serine Serine + Palmitoyl-CoA KDS 3-Keto-dihydrosphingosine Serine->KDS SPT C20_DHS D,L-erythro-C20-Dihydrosphingosine (Target Analyte) KDS->C20_DHS KDSR Ceramide C20-Dihydroceramide C20_DHS->Ceramide CerS Complex Complex Sphingolipids (e.g., Gangliosides) Ceramide->Complex Desaturases / Transferases

Sphingolipid biosynthesis pathway highlighting the role of C20-Dihydrosphingosine.

Objective Comparison of Analytical Modalities

To establish a self-validating analytical system, one must choose the correct modality. Below is an objective comparison of the techniques commonly employed to assess sphingolipid purity.

Analytical ModalityPrimary AdvantagePrimary LimitationSuitability for C20-DHS Stereoisomers
Thin Layer Chromatography (TLC) Rapid, cost-effective bulk purity check.Cannot resolve erythro/threo isomers effectively.Low
GC-MS Excellent resolution of structural isomers.Requires volatile derivatization (e.g., TMS), risking sample degradation[3].Moderate
LC-MS/MS Direct analysis of intact mass, high sensitivity, resolves isomers without derivatization[4].Requires specialized triple quadrupole instrumentation.High (Gold Standard)

Self-Validating Experimental Protocol: High-Resolution LC-MS/MS

To ensure absolute trustworthiness in your purity data, the analytical protocol must be a self-validating system. This means incorporating internal controls that verify extraction efficiency, ionization stability, and chromatographic resolution within every run. We utilize a reversed-phase LC-MS/MS workflow[5].

Workflow Prep 1. Sample Prep CHCl3/MeOH (5:1) Spike 2. IS Spiking (C17-Sphingosine) Prep->Spike LC 3. RP-HPLC Isomer Separation Spike->LC MS 4. ESI-MS/MS MRM (m/z 330.3) LC->MS Quant 5. Purity Quantification MS->Quant

Self-validating LC-MS/MS workflow for assessing C20-Dihydrosphingosine purity.

Step-by-Step Methodology:
  • Standard Preparation & Solubilization: Synthetic D,L-erythro-C20-Dihydrosphingosine is highly hydrophobic. Dissolve the solid standard in a mixture of chloroform/methanol (5:1, v/v) to ensure complete solubilization[1]. Dilute an aliquot into the LC mobile phase (e.g., methanol/water) to a working concentration of 1 µg/mL.

  • Internal Standard Spiking (The Self-Validation Step): Spike the sample with an odd-chain internal standard, such as C17-sphingosine (e.g., Avanti Polar Lipids LM-6002)[6]. Because C17-sphingosine does not naturally occur in the synthetic C20 pathway, its recovery validates the ionization efficiency of the mass spectrometer and controls for matrix suppression.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Use a gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Methanol with 0.1% formic acid). The slight polarity difference between the erythro and threo configurations allows them to resolve as distinct peaks on a high-efficiency C18 column[5].

  • MS/MS Detection (MRM Mode): Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for C20-Dihydrosphingosine: precursor ion [M+H]+ at m/z 330.3 transitioning to the characteristic product ion at m/z 312.3 (representing the neutral loss of water)[6].

  • Data Analysis: Calculate the area under the curve (AUC) for the primary D,L-erythro peak. Identify any secondary peaks at m/z 330.3 (indicating threo-isomers) or m/z 302.3 (indicating C18-dihydrosphingosine impurities). Purity is calculated as the AUC of the target peak divided by the total AUC of all sphingoid base-related peaks.

Quantitative Data Presentation

The table below illustrates typical purity metrics for synthetic D,L-erythro-C20-Dihydrosphingosine across different analytical methods, demonstrating why LC-MS/MS is required for true stereochemical validation.

Vendor/Synthesis GradeTLC PurityGC-MS PurityLC-MS/MS Purity (Erythro specific)Identified Impurities
High-Purity Synthetic >98%>98%>99.0%Trace C18-DHS
Standard Grade >95%>95%90% Erythro / 10% ThreoThreo-isomers
Crude Synthesis >90%85%77% Erythro / 23% ThreoThreo-isomers, unreacted ketones

Conclusion

Assessing the purity of synthetic D,L-erythro-C20-Dihydrosphingosine requires moving beyond basic TLC. By implementing a self-validating LC-MS/MS protocol spiked with C17-sphingosine, researchers can confidently distinguish the biologically active erythro-isomer from its threo-counterparts and chain-length homologs. This rigor ensures that downstream lipidomic profiling and enzyme kinetic studies are built upon an unshakeable foundation of analytical truth.

References

  • Matreya LLC - Cloudfront.net | Source: cloudfront.net | 2

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC | Source: nih.gov | 4

  • PRODUCT DATA SHEET: D-erythro-C20-Dihydrosphingosine | Source: caymanchem.com | 1

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC | Source: nih.gov | 6

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC | Source: nih.gov | 5

  • High Performance Liquid Chromatography Preparation of the Molecular Species of GM1 and GD1a Gangliosides With Homogeneous Long Chain Base Composition - PubMed | Source: nih.gov |3

Sources

A Researcher's Guide to Confirming Cellular Uptake of Exogenous D,L-erythro-C20-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of sphingolipid research, the study of long-chain sphingoid bases like D,L-erythro-C20-Dihydrosphingosine is gaining traction due to their potential roles in cellular processes and disease.[1][2] A fundamental prerequisite for elucidating the biological functions of such exogenous lipids is the unequivocal confirmation of their uptake into cultured cells. This guide provides a comparative analysis of robust methodologies to track and quantify the cellular internalization of C20-Dihydrosphingosine, empowering researchers to generate high-fidelity data.

The Rationale: Why Confirmation of Uptake is Non-Negotiable

Administering a lipid to cell culture media does not guarantee its entry into the cell. Factors such as the lipid's solubility, its interaction with media components, and the cell's own transport mechanisms can all influence uptake efficiency.[3] Therefore, direct measurement of intracellular concentrations of the exogenous lipid is a critical step to:

  • Validate experimental models: Ensuring that the observed cellular phenotype is a direct result of the lipid's intracellular presence.

  • Determine effective concentrations: Establishing a clear dose-response relationship.

  • Elucidate metabolic fate: Tracking the conversion of the parent compound into other bioactive sphingolipids.

This guide will compare three principal methodologies for confirming the cellular uptake of D,L-erythro-C20-Dihydrosphingosine:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantification.

  • Fluorescent Labeling: For direct visualization of cellular localization.

  • Click Chemistry: A versatile approach combining the benefits of small molecule probes with potent detection methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Quantitative Powerhouse

LC-MS/MS offers unparalleled sensitivity and specificity for the detection and quantification of lipids from complex biological matrices.[4] This method allows for the precise measurement of the intracellular concentration of C20-Dihydrosphingosine and its potential metabolites.

Principle of the Method

Cells are incubated with C20-Dihydrosphingosine, after which lipids are extracted. The lipid extract is then subjected to liquid chromatography to separate the different lipid species, which are subsequently ionized and detected by a mass spectrometer. By using a stable-isotope labeled internal standard, precise quantification can be achieved.

Experimental Workflow

LC-MS/MS Workflow A Cell Culture & Treatment with C20-Dihydrosphingosine B Cell Lysis & Lipid Extraction A->B Incubation C LC Separation B->C Injection D Mass Spectrometry (ESI-MS/MS) C->D Elution E Data Analysis & Quantification D->E Detection

Caption: Workflow for LC-MS/MS-based quantification of intracellular C20-Dihydrosphingosine.

Detailed Protocol

Materials:

  • Cultured cells of interest

  • D,L-erythro-C20-Dihydrosphingosine

  • Internal Standard (e.g., C17-Dihydrosphingosine)

  • Methanol, Chloroform, Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentration of C20-Dihydrosphingosine for the specified time.

  • Cell Harvesting and Lysis: Aspirate the media, wash cells with ice-cold PBS, and then scrape cells into a solvent-resistant tube.

  • Lipid Extraction:

    • Add a known amount of C17-Dihydrosphingosine internal standard to each sample.

    • Perform a Bligh-Dyer or similar two-phase lipid extraction using a mixture of chloroform, methanol, and water.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation: Reconstitute the dried lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C8 or C18 reverse-phase column for separation.[5]

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both C20-Dihydrosphingosine and the C17-Dihydrosphingosine internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Quantify the amount of C20-Dihydrosphingosine in each sample by comparing its peak area to that of the internal standard.

Comparison and Considerations
FeatureLC-MS/MS
Sensitivity High (picomolar to femtomolar range)
Specificity Very High
Quantification Absolute
Metabolite Tracking Yes
Spatial Resolution No
Cost High (instrumentation and expertise)
Throughput Moderate

Advantages:

  • Unambiguous Identification: Provides structural information, confirming the presence of the specific C20 backbone.

  • High Sensitivity and Specificity: Can detect very low intracellular concentrations.

  • Metabolic Profiling: Can simultaneously detect and quantify downstream metabolites like C20-dihydroceramides.[1]

Limitations:

  • No Spatial Information: Provides an average concentration across the entire cell population and does not reveal subcellular localization.

  • Destructive Method: Cells are lysed, precluding any further live-cell analysis.

  • Requires Specialized Equipment and Expertise: Access to an LC-MS/MS system and trained personnel is necessary.

Fluorescent Labeling: Visualizing Cellular Localization

Attaching a fluorescent moiety to C20-Dihydrosphingosine allows for its direct visualization within cells using fluorescence microscopy. This approach provides valuable spatial information about the lipid's uptake and distribution.

Principle of the Method

A fluorescently labeled analog of C20-Dihydrosphingosine is synthesized and introduced to cultured cells. Following incubation, the cells can be imaged live or after fixation to observe the subcellular localization of the fluorescent signal.

Experimental Workflow

Fluorescent Labeling Workflow A Synthesize or Procure Fluorescent C20-Dihydrosphingosine B Treat Cells with Fluorescent Analog A->B C Incubate and Wash B->C D Fluorescence Microscopy (Live or Fixed Cells) C->D E Image Analysis D->E

Caption: Workflow for visualizing cellular uptake of fluorescently labeled C20-Dihydrosphingosine.

Detailed Protocol

Materials:

  • Fluorescently labeled C20-Dihydrosphingosine (e.g., with NBD or BODIPY). Note: This may require custom synthesis as it is not a standard commercially available product.

  • Cultured cells on imaging-compatible plates or coverslips.

  • Fluorescence microscope with appropriate filter sets.

  • (Optional) Dyes for co-localization studies (e.g., organelle trackers).

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescently labeled C20-Dihydrosphingosine in a suitable solvent like DMSO.

  • Cell Treatment: Dilute the stock solution in cell culture media to the desired working concentration. It is often beneficial to complex the lipid with fatty acid-free BSA to improve solubility and delivery.

  • Incubation: Incubate the cells with the fluorescent probe for a defined period.

  • Washing: Gently wash the cells with fresh media or PBS to remove any unbound probe.

  • Imaging:

    • Live-cell imaging: Image the cells immediately in a temperature and CO2-controlled environment.

    • Fixed-cell imaging: Fix the cells with paraformaldehyde, permeabilize if necessary for co-staining, and then mount for imaging.

  • Image Analysis: Analyze the images to determine the subcellular localization of the fluorescent signal. Co-localization analysis with organelle-specific markers can provide further insights.[6]

Comparison and Considerations
FeatureFluorescent Labeling
Sensitivity Moderate to High
Specificity Moderate (potential for artifacts)
Quantification Semi-quantitative (relative fluorescence intensity)
Metabolite Tracking Limited (metabolites may have different fluorescent properties)
Spatial Resolution High (subcellular localization)
Cost Moderate (probe synthesis and microscopy)
Throughput High (with automated microscopy)

Advantages:

  • Spatial Information: Provides direct visualization of the lipid's distribution within the cell.

  • Live-Cell Imaging: Allows for dynamic tracking of uptake and trafficking over time.

  • High-Throughput Potential: Amenable to automated microscopy for screening applications.

Limitations:

  • Potential for Artifacts: The bulky fluorescent tag can alter the lipid's physicochemical properties, potentially affecting its uptake, trafficking, and metabolism.[9]

  • Phototoxicity and Photobleaching: Can be a concern during live-cell imaging.

  • Indirect Quantification: Fluorescence intensity does not directly correlate with molar concentration and can be influenced by the local environment.[10]

Click Chemistry: A Bioorthogonal Approach

Click chemistry offers a powerful and versatile alternative to traditional fluorescent labeling.[11] This method involves introducing a small, bioorthogonal handle (like an azide or alkyne) onto the C20-Dihydrosphingosine molecule. This modified lipid is then fed to cells, and after uptake, a fluorescent reporter molecule is "clicked" onto the handle for visualization.

Principle of the Method

A C20-Dihydrosphingosine analog containing a clickable functional group (e.g., an azide) is synthesized. This minimally modified lipid is expected to more closely mimic the behavior of the native lipid. After cellular uptake and incorporation, the cells are fixed, and a fluorescent probe containing the complementary functional group (e.g., an alkyne-fluorophore) is added. The click reaction covalently attaches the fluorophore to the lipid, allowing for its detection.

Experimental Workflow

Click Chemistry Workflow A Synthesize Clickable C20-Dihydrosphingosine B Treat Cells with Clickable Analog A->B C Fix and Permeabilize Cells B->C D Click Reaction with Fluorescent Probe C->D E Wash and Image D->E

Caption: Workflow for detecting cellular uptake of C20-Dihydrosphingosine using click chemistry.

Detailed Protocol

Materials:

  • Clickable C20-Dihydrosphingosine (e.g., azido-C20-Dihydrosphingosine). Note: This requires custom synthesis.

  • Fluorescent alkyne probe (e.g., DBCO-fluorophore for copper-free click chemistry).[12]

  • Cultured cells on coverslips.

  • Fixatives and permeabilization agents (e.g., PFA and Triton X-100).

  • Click chemistry reaction buffer.

Procedure:

  • Cell Treatment: Incubate cells with the clickable C20-Dihydrosphingosine analog.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with a detergent like Triton X-100.

  • Click Reaction: Prepare the click reaction cocktail containing the fluorescent alkyne probe in a compatible buffer. Incubate the fixed and permeabilized cells with this cocktail to allow the click reaction to proceed.

  • Washing: Thoroughly wash the cells to remove any unreacted fluorescent probe.

  • Imaging: Mount the coverslips and image using a fluorescence microscope.

Comparison and Considerations
FeatureClick Chemistry
Sensitivity High
Specificity High
Quantification Semi-quantitative
Metabolite Tracking Yes (if metabolites retain the click handle)
Spatial Resolution High
Cost Moderate to High (probe synthesis)
Throughput Moderate

Advantages:

  • Minimal Perturbation: The small size of the click handle is less likely to interfere with the lipid's biological activity compared to a large fluorophore.[9]

  • High Specificity and Signal-to-Noise: The bioorthogonal nature of the click reaction ensures specific labeling with low background.

  • Versatility: The same clickable lipid can be detected with different reporter tags (e.g., fluorophores, biotin for pulldown experiments).[13]

Limitations:

  • Probe Synthesis: Requires chemical synthesis of the clickable lipid analog.

  • Primarily for Fixed Cells: The click reaction is typically performed on fixed and permeabilized cells, limiting live-cell applications.

  • Multi-step Protocol: The procedure involves more steps compared to direct fluorescent labeling.

Summary Comparison of Methodologies

MethodologyPrimary OutputKey AdvantageKey LimitationBest For...
LC-MS/MS Absolute QuantificationUnambiguous identification and quantificationNo spatial informationPrecisely measuring intracellular concentrations and metabolic fate.
Fluorescent Labeling Subcellular LocalizationLive-cell imaging and dynamic trackingPotential for artifacts due to bulky tagVisualizing the real-time uptake and trafficking of the lipid.
Click Chemistry High-Resolution LocalizationMinimal perturbation of lipid structurePrimarily for fixed cellsHigh-resolution imaging of lipid distribution with high specificity.

Conclusion and Recommendations

The choice of method for confirming the cellular uptake of D,L-erythro-C20-Dihydrosphingosine depends on the specific research question.

  • For studies requiring precise quantification of uptake and metabolism, LC-MS/MS is the unequivocal method of choice.

  • To understand the subcellular destination and dynamic movement of the lipid, fluorescent labeling is invaluable, provided that a suitable probe can be synthesized and validated.

  • Click chemistry offers a sophisticated compromise, providing high-resolution spatial information with potentially fewer artifacts than traditional fluorescent probes.

References

  • Merrill Jr, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. [Link]

  • Ohno, Y., Suto, S., Yamanaka, M., Mizutani, Y., Mitsutake, S., Igarashi, Y., Sassa, T., & Kihara, A. (2016). Long-chain bases of sphingolipids are transported into cells via the acyl-CoA synthetases. Scientific reports, 6, 25413. [Link]

  • Ettmayer, P., Billich, A., Baumruker, T., Mechtcheriakova, D., Schmid, H., & Nussbaumer, P. (2004). Fluorescence-labeled sphingosines as substrates of sphingosine kinases 1 and 2. Bioorganic & medicinal chemistry letters, 14(6), 1555–1558. [Link]

  • Cowart, L. A., & Obeid, L. M. (2007). An overview of sphingolipid metabolism: from synthesis to breakdown. Cellular and molecular life sciences : CMLS, 64(19-20), 2593–2608. [Link]

  • de la Cruz, L., & Schneiter, R. (2016). Following the flux of long-chain bases through the sphingolipid pathway in vivo using mass spectrometry. Journal of lipid research, 57(11), 2093–2102. [Link]

  • Li, J., Chen, P. R. (2016). Ultrasensitive and multiplexed protein imaging with clickable and cleavable fluorophores. Theranostics, 6(12), 2120-2130. [Link]

  • Hakogi, T., et al. (2003). Synthesis of fluorescence-labeled sphingosine and sphingosine 1-phosphate; Effective tools for sphingosine and sphingosine 1-phosphate behavior. Bioorganic & Medicinal Chemistry Letters, 13(19), 3291-3294. [Link]

  • Al-Makdissy, N., et al. (2013). Information S1. PLoS ONE, 8(9), e73832. [Link]

  • Pfeiffer, F., et al. (2019). Cellular uptake of fluorescent labeled SPIONs by phagocytic THP-1 cells. ResearchGate. [Link]

  • Braun, P. E., Morell, P., & Radin, N. S. (1970). Synthesis of C18- and C20-dihydrosphingosines, ketodihydrosphingosines, and ceramides by microsomal preparations from mouse brain. The Journal of biological chemistry, 245(2), 335–341. [Link]

  • Luttgeharm, M., et al. (2012). Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS. Analytical and Bioanalytical Chemistry, 403(5), 1437-1446. [Link]

  • Ettmayer, P., et al. (2004). Fluorescence-labeled sphingosines as substrates of sphingosine kinases 1 and 2. Scilit. [Link]

  • Gangoiti, P., et al. (2017). Metabolic labeling with C17 dihydrosphingosine of neuroblastoma cells cultured at different cell densities (individual species). ResearchGate. [Link]

  • A. A. A. Al-Khami, et al. (2017). PhotoImmunoNanoTherapy Reveals an Anticancer Role for Sphingosine Kinase 2 and Dihydrosphingosine-1-Phosphate. ACS Nano, 11(5), 4815-4826. [Link]

  • Christie, W. W. (n.d.). Long-chain bases. Cyberlipid. [Link]

  • Hirata, T., et al. (2024). Development of an advanced liquid chromatography–tandem mass spectrometry measurement system for simultaneous sphingolipid analysis. Scientific Reports, 14(1), 5651. [Link]

  • H. T. T. Duong, et al. (2021). Clickable Cubosomes for Antibody-free Drug Targeting and Imaging Applications. Research Square. [Link]

  • F. G. F. Fagart, et al. (2018). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Journal of Controlled Release, 286, 1-11. [Link]

  • Merrill, A. H., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]

  • T. G. T. van Echten-Deckert, et al. (2018). The role of dihydrosphingolipids in disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1194-1203. [Link]

  • L. Wang, et al. (2016). Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers. RSC Advances, 6(96), 93946-93953. [Link]

  • Merrill Jr, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. [Link]

  • Rudd, A. K., et al. (2020). A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. ACS Central Science, 6(7), 1188-1194. [Link]

  • Y. Li, et al. (2016). Proteome profiling reveals potential cellular targets of staurosporine using a clickable cell-permeable probe. Chemical Communications, 52(56), 8731-8734. [Link]

  • M. A. Al-Hariri, et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences, 22(11), 5849. [Link]

  • S. He, et al. (2023). Subcellular mass spectrometry imaging of lipids and nucleotides using transmission geometry ambient laser desorption and plasma. bioRxiv. [Link]

  • J. Stiban, et al. (2024). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology, 11, 1323321. [Link]

  • M. V. D. D. A. D'Ambrosio, et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7, 658. [Link]

  • M. J. Gerl, et al. (2017). Monitoring sphingolipid trafficking in cells using fluorescence microscopy. Methods in Cell Biology, 141, 103-123. [Link]

Sources

cross-reactivity of C20-dihydrosphingosine with sphingosine-1-phosphate receptors

Author: BenchChem Technical Support Team. Date: March 2026

Atypical Sphingolipids in Focus: Cross-Reactivity of C20-Dihydrosphingosine with S1P Receptors

Executive Summary Sphingosine-1-phosphate (S1P) is a potent lipid mediator that regulates diverse biological processes—from immune cell trafficking to vascular development—by binding to five specific G protein-coupled receptors (S1PR1-5)[1]. While the canonical S1P possesses an 18-carbon chain with a single double bond (d18:1 S1P), recent lipidomic advancements have identified atypical long-chain bases (LCBs), such as C20-dihydrosphingosine (d20:0), which are particularly elevated in neurodegenerative conditions like the Stellar mouse model[2].

This guide provides a comprehensive comparison of C20-dihydrosphingosine's cross-reactivity and activation profile at S1P receptors against canonical d18:1 S1P and d18:0 dihydrosphingosine-1-phosphate (dhS1P). We detail the mechanistic pathways, comparative performance data, and a self-validating experimental protocol to objectively assess receptor engagement.

Mechanistic Overview: Precursor vs. Direct Agonist

A critical question in sphingolipid pharmacology is whether unphosphorylated precursors like C20-dihydrosphingosine can directly cross-react with S1PRs. Canonical S1PRs possess a highly specific ligand-binding pocket optimized for the phosphate headgroup and the 18-carbon acyl chain[3]. Because of this structural requirement, unphosphorylated sphingosines generally exhibit negligible direct affinity for S1PRs.

However, C20-dihydrosphingosine can induce S1PR-mediated signaling indirectly. Upon cellular entry, it serves as a substrate for Sphingosine Kinase 1 and 2 (SphK1/2), which phosphorylate it to C20-dihydrosphingosine-1-phosphate (C20-dhS1P)[4]. This phosphorylated atypical metabolite then engages S1PRs, albeit with altered subtype selectivity and binding kinetics compared to canonical d18:1 S1P[3].

G C20DHS C20-Dihydrosphingosine (Precursor) SphK Sphingosine Kinase 1/2 (Intracellular) C20DHS->SphK Phosphorylation S1PR S1P Receptors (S1PR1-5) C20DHS->S1PR Direct Cross-Reactivity (Negligible) C20DHS1P C20-dhS1P (Active Ligand) SphK->C20DHS1P Conversion C20DHS1P->S1PR High Affinity Binding Downstream Downstream Signaling (Ca2+, ERK, Rac/Rho) S1PR->Downstream GPCR Activation

Mechanistic pathway of C20-dihydrosphingosine interaction with S1P receptors.

Comparative Performance Data

Structural variations—specifically the absence of the C4-C5 double bond (saturation) and the extension to a 20-carbon chain—impact the ligand's fit within the S1PR binding pocket. The table below summarizes the receptor activation profiles, highlighting the necessity of the phosphate group for nanomolar potency.

LigandChain LengthSaturationS1PR1 Affinity (EC50)S1PR3 Affinity (EC50)Biological Role
d18:1 S1P 18Unsaturated~1-5 nM~10-20 nMCanonical endogenous mediator[5]
d18:0 dhS1P 18Saturated~5-10 nM~20-50 nMSaturated analog, abundant in tissues[6]
C20-dihydrosphingosine 20Saturated>10 µM (Direct)>10 µM (Direct)Atypical precursor, accumulates in disease[2]
C20-dhS1P 20Saturated~15-30 nM~50-100 nMAtypical active metabolite[3]

Experimental Methodology: Validating Cross-Reactivity via β-Arrestin Recruitment

To objectively determine whether C20-dihydrosphingosine directly cross-reacts with S1PRs or requires intracellular conversion, we employ a β-arrestin recruitment assay.

Expertise Insight (Why this method?): S1PRs couple to various G-proteins (Gi, Gq, G12/13) depending on the cell type. Measuring downstream secondary messengers (like Ca2+ or cAMP) can be confounded by crosstalk from other lipid receptors. β-arrestin recruitment provides a direct, pathway-agnostic readout of GPCR activation. Furthermore, using CHO cells overexpressing specific S1PR subtypes prevents interference from endogenous S1PR combinations.

Self-Validating Protocol:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human S1PR1 (or S1PR3) and a luminescent β-arrestin biosensor at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • SphK Inhibition (The Causality Control): Pre-treat half the wells with 10 µM PF-543 (a highly specific SphK1 inhibitor) and 10 µM ABC294640 (SphK2 inhibitor) for 30 minutes.

    • Rationale: This step blocks the conversion of C20-dihydrosphingosine to C20-dhS1P. If the unphosphorylated lipid directly cross-reacts, the luminescent signal will persist. If it requires conversion, the signal will be abolished, validating the indirect mechanism.

  • Ligand Preparation: Prepare serial dilutions (10 pM to 10 µM) of d18:1 S1P (Positive Control), C20-dhS1P, and C20-dihydrosphingosine in assay buffer containing 0.1% fatty acid-free BSA (to ensure lipid solubility and prevent micelle formation).

  • Stimulation: Add ligands to the cells and incubate for 90 minutes at 37°C.

  • Detection: Add the luminescence detection reagent, incubate for 15 minutes at room temperature, and read on a microplate reader.

Workflow CellPrep Cell Preparation (S1PR-CHO cells) PreTreat Pre-treatment (+/- SphK Inhibitors) CellPrep->PreTreat Ligand Ligand Addition (C20-DHS vs S1P) PreTreat->Ligand Incubate Incubation (90 mins, 37°C) Ligand->Incubate Readout Luminescence Readout (β-arrestin) Incubate->Readout

Step-by-step workflow for the self-validating S1PR β-arrestin recruitment assay.

Therapeutic and Research Implications

The study of atypical sphingolipids is rapidly expanding. Mutations in the serine palmitoyltransferase (SPT) complex, such as the Stellar mutation in the Sptssb gene, shift substrate specificity to produce elevated levels of C20 long-chain bases, leading to severe neurodegeneration[2].

Understanding the differential S1PR engagement by C20-metabolites compared to canonical d18:1 S1P is crucial. While d18:1 S1P promotes cell survival and regulates immune egress[5], the accumulation of C20-dihydrosphingosine and its subsequent phosphorylation may trigger aberrant S1PR signaling profiles, contributing to lipotoxicity and altered vascular/neural homeostasis[3]. Researchers developing S1PR modulators must consider the endogenous lipid landscape, as shifts in LCB chain length can fundamentally alter receptor tone and drug efficacy.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • (PDF)
  • Source: interchim.

Sources

Comparative Analysis of Sphingolipid Profile Modulation: D,L-erythro-C20-Dihydrosphingosine vs. Myriocin

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

Introduction: The Central Role of Sphingolipid Metabolism

Sphingolipids are a critical class of lipids that transcend their structural role in cellular membranes to act as potent signaling molecules.[1][2] The intricate network of sphingolipid metabolism, with ceramide at its core, regulates fundamental cellular processes including proliferation, apoptosis, and stress responses.[3][4] Consequently, the ability to precisely manipulate this pathway is an invaluable tool for researchers investigating cellular signaling and for professionals in drug development targeting diseases linked to aberrant sphingolipid metabolism, such as cancer, metabolic disorders, and neurodegenerative conditions.[5][6]

This guide provides an in-depth comparison of two key chemical tools used to modulate this pathway: Myriocin , a potent inhibitor of de novo sphingolipid synthesis, and D,L-erythro-C20-Dihydrosphingosine , a long-chain sphingoid base analog. We will explore their distinct mechanisms of action, compare their effects on the cellular sphingolipid profile, and provide a detailed experimental framework for their evaluation.

Distinct Mechanisms of Sphingolipid Pathway Intervention

The functional consequences of these two compounds are dictated by their fundamentally different points of intervention in the sphingolipid biosynthetic pathway.

Myriocin: A Global Suppressor of De Novo Synthesis

Myriocin (also known as ISP-1) is a fungal metabolite renowned for its potent and highly specific inhibition of Serine Palmitoyltransferase (SPT) .[7][8][9] SPT is the critical, rate-limiting enzyme that catalyzes the first committed step in the de novo sphingolipid synthesis pathway: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1][6][10]

By blocking this gateway enzyme, myriocin effectively shuts down the entire downstream production line.[6][11] This results in a global depletion of all sphingolipids synthesized through this pathway, including sphinganine, dihydroceramides, ceramides, and complex sphingolipids like sphingomyelin.[11][12] Research has revealed a sophisticated dual mechanism of inhibition where myriocin not only competitively binds to the SPT active site with high affinity but can also be processed into a reactive aldehyde that covalently modifies the enzyme, leading to prolonged, "suicide" inhibition.[13] This makes myriocin an exceptionally effective tool for studying the consequences of complete de novo sphingolipid deprivation.

D,L-erythro-C20-Dihydrosphingosine: A Substrate for Metabolic Remodeling

In stark contrast to myriocin's inhibitory action, D,L-erythro-C20-Dihydrosphingosine is a biosynthetic precursor—a substrate that enters the sphingolipid pathway downstream of SPT.[14][15] As a C20 analog of the natural C18 sphinganine (dihydrosphingosine), it is utilized by ceramide synthases (CerS) to acylate it with fatty acids, thereby forming C20-dihydroceramides.[16] These can then be further metabolized by dihydroceramide desaturases and other enzymes to generate a distinct pool of C20-ceramides and C20-complex sphingolipids.[17]

Therefore, introducing C20-dihydrosphingosine does not block the pathway but rather remodels it. It allows researchers to bypass the SPT-regulated step and specifically investigate the functional roles of long-chain sphingolipids. This can lead to a competitive shift in the sphingolipid profile, potentially increasing C20-species at the expense of endogenous C16- and C18-species.

Diagram 1: Sphingolipid Metabolism Pathway Intervention Points This diagram illustrates the de novo sphingolipid synthesis pathway, highlighting the distinct points of action for Myriocin and D,L-erythro-C20-Dihydrosphingosine.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT Sphinganine Dihydrosphingosine (Sphinganine d18:0) KDS->Sphinganine 3-KDSR DHCer Dihydroceramides Sphinganine->DHCer CerS Cer Ceramides DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM GSL Complex Glycosphingolipids Cer->GSL Myriocin Myriocin Myriocin->KDS INHIBITS C20_DHS D,L-erythro-C20- Dihydrosphingosine C20_DHCer C20-Dihydroceramides & Downstream Products C20_DHS->C20_DHCer CerS

Caption: Points of intervention in the de novo sphingolipid pathway.

Head-to-Head Comparison: Predicted Effects on Sphingolipid Profile

The divergent mechanisms of these compounds lead to dramatically different and predictable alterations in the cellular sphingolipidome.

Sphingolipid ClassExpected Effect of MyriocinExpected Effect of D,L-erythro-C20-DihydrosphingosineRationale
Sphinganine (d18:0) ↓↓ (Strong Decrease) or (No change or slight decrease)Myriocin blocks its synthesis.[11] C20-DHS may compete with endogenous substrates for downstream enzymes.
Dihydroceramides ↓↓ (Strong Decrease)Shift in Profile : ↑ in C20 species, ↓ in C16/C18 speciesMyriocin blocks precursor synthesis.[18] C20-DHS is a direct substrate for C20-DHCer synthesis.
Ceramides ↓↓ (Strong Decrease)Shift in Profile : ↑ in C20 species, ↓ in C16/C18 speciesDepletion follows the block in DHCer synthesis.[12] C20-DHCer is desaturated to C20-Cer.
Sphingomyelin ↓↓ (Strong Decrease)Shift in Profile : ↑ in C20 species, ↓ in C16/C18 speciesFollows the global decrease in ceramide precursors.[12] C20-Cer is a substrate for sphingomyelin synthase.
Complex GSLs ↓↓ (Strong Decrease)Shift in Profile : ↑ in C20 species, ↓ in C16/C18 speciesFollows the global decrease in ceramide precursors. C20-Cer can be glycosylated.

Experimental Protocol: A Framework for Comparative Sphingolipidomics

To empirically validate these effects, a robust experimental design combining cell culture with quantitative mass spectrometry is essential.

Diagram 2: Experimental Workflow for Comparative Sphingolipid Profiling This flowchart outlines the key steps for comparing the effects of Myriocin and C20-Dihydrosphingosine on the cellular sphingolipid profile.

Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_analysis Phase 2: Sample Processing & Analysis cluster_data Phase 3: Data Interpretation start Seed Cells (e.g., CHO, HEK293) treat Treat with: 1. Vehicle Control 2. Myriocin 3. C20-Dihydrosphingosine start->treat harvest Harvest & Count Cells treat->harvest extract Lipid Extraction (with Internal Standards) harvest->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms process Peak Integration & Normalization lcms->process compare Quantitative Comparison of Sphingolipid Profiles process->compare report Report & Visualization compare->report

Caption: Workflow from cell treatment to data analysis.

Step-by-Step Methodology

1. Cell Culture and Treatment

  • Cell Line: Choose a suitable cell line (e.g., HEK293, A549, or CHO cells) and culture under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

  • Seeding: Plate cells to achieve ~70-80% confluency at the time of harvest.

  • Treatment Preparation:

    • Myriocin Stock: Prepare a 1 mM stock solution in DMSO.

    • C20-Dihydrosphingosine Stock: Prepare a 10 mM stock solution in ethanol or DMSO (gentle warming may be required).[14]

  • Application:

    • Group 1 (Vehicle): Treat with an equivalent volume of DMSO or ethanol.

    • Group 2 (Myriocin): Treat with a final concentration of 1-10 µM.[19]

    • Group 3 (C20-DHS): Treat with a final concentration of 5-25 µM.

  • Incubation: Incubate cells for 24-48 hours.

2. Sphingolipid Extraction

  • Harvesting: Wash cells with ice-cold PBS, then scrape and pellet via centrifugation. Record cell count for normalization.

  • Internal Standards: Add a cocktail of commercially available, odd-chain or isotopically labeled sphingolipid internal standards to the cell pellet. This is critical for accurate quantification.[20]

  • Extraction: Perform a one-phase or two-phase lipid extraction. A common method is a modified Bligh-Dyer extraction using a mixture of methanol, dichloromethane, and water.[21]

  • Drying and Reconstitution: Evaporate the organic solvent phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).[22]

3. LC-MS/MS Analysis

  • Instrumentation: Use a triple-quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[23]

  • Chromatography: Separate lipid classes using a reverse-phase column (e.g., C18) with a gradient elution of mobile phases, such as water/acetonitrile/isopropanol with additives like formic acid and ammonium formate.[23][24]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[25][26] For each sphingolipid species, program a specific precursor ion to product ion transition for highly sensitive and specific detection.

4. Data Analysis and Interpretation

  • Quantification: Integrate the chromatographic peak areas for each endogenous sphingolipid and its corresponding internal standard.[22]

  • Normalization: Calculate the ratio of the endogenous analyte peak area to the internal standard peak area. Generate a standard curve to determine the absolute concentration. Normalize data to the initial cell count.

  • Comparison: Statistically compare the levels of each sphingolipid species across the three treatment groups (Vehicle, Myriocin, C20-DHS) to determine the fold-change and significance.

Conclusion and Field-Proven Insights

D,L-erythro-C20-Dihydrosphingosine and myriocin are not interchangeable; they are complementary tools that answer different biological questions.

  • Choose Myriocin when the experimental goal is to understand the global requirement of de novo sphingolipid synthesis for a specific cellular process. It provides a clear "on/off" switch for the entire pathway, making it the gold standard for demonstrating dependence on newly synthesized sphingolipids.[12][19]

  • Choose D,L-erythro-C20-Dihydrosphingosine to investigate the specific functions of long-chain sphingolipids or to probe the roles of downstream metabolites when SPT activity is compromised or intentionally bypassed. It allows for a nuanced remodeling of the sphingolipidome, rather than a complete shutdown.

References

  • Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. (n.d.). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved March 7, 2026, from [Link]

  • Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia. (2024). ACS Pharmacology & Translational Science. Retrieved March 7, 2026, from [Link]

  • Sphingolipid Metabolism. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations. (2004). Toxicology, 202(1-2), 41-51. Retrieved March 7, 2026, from [Link]

  • What are SPT inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved March 7, 2026, from [Link]

  • Disruption of Sphingolipid Homeostasis by Myriocin, a Mycotoxin, Reduces Thymic and Splenic T-Lymphocyte Populations. (2004). CDC Stacks. Retrieved March 7, 2026, from [Link]

  • An overview of sphingolipid metabolism: from synthesis to breakdown. (2010). Cellular and Molecular Life Sciences, 67(15), 2491-2513. Retrieved March 7, 2026, from [Link]

  • Critical Roles of the Sphingolipid Metabolic Pathway in Liver Regeneration, Hepatocellular Carcinoma Progression and Therapy. (2024). International Journal of Molecular Sciences, 25(4), 2413. Retrieved March 7, 2026, from [Link]

  • Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. (2024). Frontiers in Cell and Developmental Biology, 11, 1320348. Retrieved March 7, 2026, from [Link]

  • Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. (2000). Biochemical Pharmacology, 59(10), 1255-1263. Retrieved March 7, 2026, from [Link]

  • The Chemical Basis of Serine Palmitoyltransferase Inhibition by Myriocin. (2013). Journal of the American Chemical Society, 135(36), 13492-13499. Retrieved March 7, 2026, from [Link]

  • Sphingolipid Synthesis Inhibition by Myriocin Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury. (2019). Frontiers in Physiology, 10, 999. Retrieved March 7, 2026, from [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). (2011). Biochimica et Biophysica Acta, 1811(11), 838-853. Retrieved March 7, 2026, from [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). (2011). Biochimica et Biophysica Acta, 1811(11), 838-853. Retrieved March 7, 2026, from [Link]

  • Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations. (2004). CDC Stacks. Retrieved March 7, 2026, from [Link]

  • Myriocin enhances the clearance of M. tuberculosis by macrophages through the activation of PLIN2. (2024). mSphere. Retrieved March 7, 2026, from [Link]

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. (2015). Analytical and Bioanalytical Chemistry, 407(17), 5125-5138. Retrieved March 7, 2026, from [Link]

  • Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2013). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. (2014). Journal of Chromatography B, 966, 119-126. Retrieved March 7, 2026, from [Link]

  • Plasma membrane effects of sphingolipid-synthesis inhibition by myriocin in CHO cells: a biophysical and lipidomic study. (2017). Scientific Reports, 7(1), 1-13. Retrieved March 7, 2026, from [Link]

  • Inhibition of serine palmitoyltransferase delays the onset of radiation-induced pulmonary fibrosis through the negative regulation of sphingosine kinase-1 expression. (2018). The FASEB Journal, 32(4), 1894-1906. Retrieved March 7, 2026, from [Link]

  • The Role of Ceramides in Insulin Resistance. (2019). Frontiers in Endocrinology, 10, 567. Retrieved March 7, 2026, from [Link]

  • Information S1. (n.d.). Research journals. Retrieved March 7, 2026, from [Link]

  • D-erythro-C20-Dihydrosphingosine. (n.d.). Labclinics. Retrieved March 7, 2026, from [Link]

  • Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression. (2018). Journal of Lipid Research, 59(11), 2136-2148. Retrieved March 7, 2026, from [Link]

  • (PDF) Plasma membrane effects of sphingolipid-synthesis inhibition by myriocin in CHO cells: a biophysical and lipidomic study. (2017). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ceramide and Sphingosine Regulation of Myelinogenesis: Targeting Serine Palmitoyltransferase Using microRNA in Multiple Sclerosis. (2019). International Journal of Molecular Sciences, 20(20), 5036. Retrieved March 7, 2026, from [Link]

  • Structures of myriocin and new sphingoid base analogues. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Effect of Myriocin on Plasma Sphingolipid Metabolism and Atherosclerosis in apoE-deficient Mice. (2005). Journal of Biological Chemistry, 280(11), 10284-10289. Retrieved March 7, 2026, from [Link]

  • The Role of Ceramides in Metabolic and Cardiovascular Diseases. (2024). International Journal of Molecular Sciences, 25(6), 3295. Retrieved March 7, 2026, from [Link]

  • Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. (2001). Journal of Lipid Research, 42(3), 364-372. Retrieved March 7, 2026, from [Link]

  • Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease. (2023). Hepatoma Research, 9, 2. Retrieved March 7, 2026, from [Link]

  • Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate. (2010). IUBMB Life, 62(5), 347-356. Retrieved March 7, 2026, from [Link]

Sources

Safety Operating Guide

D,L-erythro-C20-Dihydrosphingosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the proper disposal procedures for D,L-erythro-C20-Dihydrosphingosine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the limited specific data on this compound, a cautious approach is paramount.

Guiding Principle: A Precautionary Approach

While a safety data sheet for the closely related DL-erythro-Dihydrosphingosine does not classify it as hazardous under the US OSHA Hazard Communication Standard 2024, it is crucial to treat D,L-erythro-C20-Dihydrosphingosine as a potentially hazardous substance.[1] This is due to the lack of extensive toxicological data for this specific long-chain sphingoid base. Therefore, all disposal procedures should adhere to the guidelines for chemical waste, prioritizing safety and environmental responsibility. This product is intended for research use only and is not for human or veterinary use.[2]

Immediate Actions and Required Equipment

Before handling D,L-erythro-C20-Dihydrosphingosine for disposal, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses or gogglesProtects against accidental splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.[3]

Step-by-Step Disposal Protocol

The proper disposal of D,L-erythro-C20-Dihydrosphingosine involves a systematic process of segregation, containment, and labeling.

Waste Segregation

Proper segregation is critical to prevent unforeseen chemical reactions and to ensure compliant disposal.

  • Do not mix D,L-erythro-C20-Dihydrosphingosine waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3]

  • Maintain separate waste containers for solid forms of the compound and for solutions.

Containment and Labeling

All waste containing D,L-erythro-C20-Dihydrosphingosine must be collected in designated, leak-proof containers.

  • Solid Waste:

    • Carefully place the solid D,L-erythro-C20-Dihydrosphingosine into a clearly labeled, sealable container.

    • Avoid generating dust during transfer.[4]

  • Liquid Waste (Solutions):

    • D,L-erythro-C20-Dihydrosphingosine is soluble in solvents such as ethanol and DMSO.[5]

    • Collect solutions in a dedicated, leak-proof, and chemically compatible container.

    • Ensure the container is properly sealed to prevent evaporation and spills.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "D,L-erythro-C20-Dihydrosphingosine."

    • Indicate the concentration and the solvent used (for liquid waste).

    • Note any other known hazards.

Storage and Final Disposal
  • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Disposal should be carried out by a licensed waste disposal company.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate any potential hazards.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before addressing the spill, don the PPE detailed in Table 1.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container.[4]

    • For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be placed in the hazardous waste container along with the spilled substance.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of D,L-erythro-C20-Dihydrosphingosine.

start Start: Disposal of D,L-erythro-C20-Dihydrosphingosine is_solid Is the waste in solid or liquid form? start->is_solid solid_waste Solid Waste: Place in a labeled, sealable container. is_solid->solid_waste Solid liquid_waste Liquid Waste: Collect in a labeled, leak-proof container. is_solid->liquid_waste Liquid label_container Label as 'Hazardous Waste' with chemical name and concentration. solid_waste->label_container liquid_waste->label_container store_waste Store in a designated satellite accumulation area. label_container->store_waste contact_ehs Contact EHS for waste pickup and disposal. store_waste->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal

Sources

Personal Protective Equipment (PPE) & Handling Guide: D,L-erythro-C20-Dihydrosphingosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat D,L-erythro-C20-Dihydrosphingosine (Sphinganine d20:0) as a bioactive compound with uncharacterized long-term toxicological effects. While current Safety Data Sheets (SDS) may not list specific GHS acute toxicity hazards, its structural similarity to apoptotic signaling molecules (ceramides) and protein kinase C (PKC) inhibitors mandates the use of Universal Precautions .

Critical Hazard Differentiator:

  • Solid State (Powder): Primary risk is inhalation of bioactive dust.

  • Liquid State (Reconstituted): Primary risk shifts to the solvent system . This lipid is commonly reconstituted in Chloroform:Methanol (5:[1]1) or warm Ethanol.[1][2] Standard nitrile gloves provide insufficient protection against chloroform.

Risk Assessment & Hazard Identification

To ensure scientific integrity, we must decouple the risks of the analyte from the risks of the vehicle (solvent).

Hazard CategorySourceSpecific Risk Mechanism
Biological C20-Dihydrosphingosine Bioactive Lipid: Modulates PKC activity and apoptosis.[3] C20 chain length increases lipophilicity compared to endogenous C18-sphinganine, potentially enhancing membrane intercalation and retention time in tissues.
Respiratory Lyophilized Powder Aerosolization: Static-prone lipid powders can easily aerosolize during weighing. Inhalation allows direct entry into the bloodstream via alveolar exchange.
Chemical Chloroform (Solvent) Carcinogen/Neurotoxin: Often used for high-concentration stock solutions. Degrades disposable nitrile gloves in <3 minutes.[4]
Physical Warm Ethanol (Solvent) Flammability: Reconstitution often requires warming ethanol to 37°C–50°C to overcome the lipid's phase transition temperature.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on a single PPE standard. Adjust based on the experimental phase.

Phase A: Handling Solid Powder (Weighing)
  • Respiratory: N95 (minimum) or P100 respirator if handling >50 mg outside a fume hood.

  • Dermal: Single-layer Nitrile gloves (4 mil).

  • Ocular: ANSI Z87.1 Safety Glasses with side shields.

  • Body: Standard cotton lab coat (buttoned).

Phase B: Handling Reconstituted Solutions (Solvents)
  • Engineering Control: MANDATORY Fume Hood (Face velocity: 80–100 fpm).

  • Dermal (Chloroform-based):

    • Primary: PVA (Polyvinyl alcohol) or Viton gloves (chemical resistant).

    • Alternative (Splash Protection only):Double-gloving with Nitrile.[5] Change immediately upon any contact. Chloroform permeates nitrile in seconds.

  • Dermal (Methanol/Ethanol-based): Standard Nitrile gloves are sufficient.

  • Ocular: Chemical Splash Goggles (ventless) if working with volumes >10 mL or under pressure.

Operational Protocol: Self-Validating Workflow

This protocol includes "Checkpoints" to ensure the system is self-validating.

Step 1: Preparation & Weighing
  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water acts as a contaminant and oxidant).

  • Static Control: Use an anti-static gun on the vial and spatula. Lipids are "sticky" and prone to static fly-away.

  • Weighing: Weigh inside a containment enclosure or fume hood.

    • Checkpoint: Verify balance stability. Drifting numbers indicate static interference or airflow drafts.

Step 2: Reconstitution (Solubilization)

The C20 chain renders this molecule more hydrophobic than standard C18 sphingolipids.

  • Solvent Choice:

    • Standard: Chloroform:Methanol (5:1 v/v).[1][2][6]

    • Biological Compatible: Warm Ethanol (requires heating).

  • The Heating Step (Causality): You must heat the solvent to ~45°C.

    • Scientific Rationale: The C20 chain raises the phase transition temperature (

      
      ). Below 
      
      
      
      , the lipid exists in a "gel" phase and will not fully solubilize, leading to inconsistent concentration data.
  • Vortexing: Vortex for 30 seconds.

    • Checkpoint: Inspect for "schlieren" lines (wavy optical distortions). If clear, the lipid is dissolved. If cloudy, sonicate in a water bath for 5 minutes.

Step 3: Storage
  • Vessel: Glass vials (Teflon-lined caps). Do not use plastic (polystyrene) for chloroform stocks; the solvent will dissolve the container.

  • Atmosphere: Overlay with Argon or Nitrogen gas to prevent oxidation of the amine group.

  • Temp: Store at -20°C.

Visualizations

Diagram 1: Operational Workflow & Decision Logic

LipidHandling Start Start: Remove form -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weighing (Solid) PPE: Nitrile + N95 Equilibrate->Weigh Solvent Select Solvent Weigh->Solvent Chloro Chloroform:MeOH (5:1) Risk: Glove Permeation Solvent->Chloro Ethanol Warm Ethanol Risk: Flammability Solvent->Ethanol Action_Chloro Action: Use Viton Gloves or Double Nitrile Chloro->Action_Chloro Action_Ethanol Action: Heat to 45°C (Overcome Tm) Ethanol->Action_Ethanol Storage Storage: Glass Vial Argon Overlay @ -20°C Action_Chloro->Storage Action_Ethanol->Storage

Caption: Workflow logic distinguishing safety requirements based on solvent selection.

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected State Identify State Spill->State Solid Solid Powder State->Solid Liquid Liquid Solution State->Liquid CleanSolid 1. Dampen paper towel (prevent dust) 2. Wipe 3. Dispose as Haz Waste Solid->CleanSolid SolventCheck Identify Solvent Liquid->SolventCheck Halogen Chloroform/DCM SolventCheck->Halogen NonHalogen Ethanol/Methanol SolventCheck->NonHalogen CleanHalo Evacuate Area (Fumes) Use Absorbent Pads Dispose: Halogenated Waste Halogen->CleanHalo CleanNonHalo Dilute with water Wipe with absorbent Dispose: Flammable Waste NonHalogen->CleanNonHalo

Caption: Decision matrix for immediate spill response ensuring correct waste segregation.

Waste Management

Disposal must adhere to local EHS regulations.[7] Do not pour down the drain.

Waste StreamContentsContainer Labeling
Solid Waste Contaminated gloves, weighing paper, paper towels."Hazardous Debris: Bioactive Lipid Contaminated"
Liquid (Type A) Ethanol or Methanol solutions."Flammable Organic Solvents (Non-Halogenated)"
Liquid (Type B) Chloroform solutions."Toxic/Carcinogenic Solvents (Halogenated )"

Note: Segregating halogenated (Chloroform) from non-halogenated (Ethanol) waste is a critical cost and safety compliance step. Mixing them often incurs high disposal fees or creates dangerous chemical reactions.

References

  • Avanti Polar Lipids. (2020).[8] Sphingolipid Handling and Storage Guidelines. Retrieved from [Link]

  • PubChem. (2025). Sphinganine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Pennsylvania EHS. Nitrile Glove Chemical Compatibility Guide (Chloroform Degradation Data). Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。